molecular formula C6H7NO3 B047306 Ethyl oxazole-5-carboxylate CAS No. 118994-89-1

Ethyl oxazole-5-carboxylate

Cat. No.: B047306
CAS No.: 118994-89-1
M. Wt: 141.12 g/mol
InChI Key: KRMORCCAHXFIHF-UHFFFAOYSA-N
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Description

Ethyl oxazole-5-carboxylate is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a versatile oxazole core, a privileged scaffold in drug discovery, functionalized with an ester group that provides a reactive handle for further synthetic elaboration. Its primary research value lies in its application as a key synthon for the construction of more complex molecular architectures, particularly in the synthesis of libraries for high-throughput screening and the development of targeted therapeutics.

Properties

IUPAC Name

ethyl 1,3-oxazole-5-carboxylate
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InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMORCCAHXFIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449963
Record name ETHYL OXAZOLE-5-CARBOXYLATE
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118994-89-1
Record name ETHYL OXAZOLE-5-CARBOXYLATE
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Record name Ethyl 1,3-oxazole-5-carboxylate
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Foundational & Exploratory

The Synthetic Chemist's Guide to Ethyl Oxazole-5-Carboxylate: Core Pathways and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold." Oxazole derivatives are known to interact with a diverse range of biological targets, exhibiting activities such as anti-inflammatory, antibiotic, antifungal, and anticancer properties.[1] Ethyl oxazole-5-carboxylate, in particular, serves as a versatile building block in the synthesis of more complex molecules, where the ester functionality provides a convenient handle for further chemical elaboration. This guide provides an in-depth exploration of the core synthetic pathways to this valuable compound, offering both classical and contemporary methodologies for the discerning researcher.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three robust and widely applicable methods: the Van Leusen Oxazole Synthesis, a modern [3+2] cycloaddition approach, and a regioselective rhodium-catalyzed synthesis. Each method offers distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

Synthesis Pathway Key Reactants Core Transformation Key Advantages
Van Leusen Oxazole Synthesis Aldehyde (Ethyl Glyoxalate), Tosylmethyl Isocyanide (TosMIC)Base-mediated condensation and cyclizationWell-established, reliable for 5-substituted oxazoles.
[3+2] Cycloaddition Carboxylic Acid (Formic Acid), Ethyl IsocyanoacetateIn situ activation of carboxylic acid followed by cycloadditionHigh efficiency, broad substrate scope, one-pot procedure.
Rhodium-Catalyzed Synthesis α-Diazo-β-ketoester, Amide (Formamide)Regioselective carbene insertion and cyclodehydrationHigh regioselectivity, catalytic in nature.

The Van Leusen Oxazole Synthesis: A Classic Route to 5-Substituted Oxazoles

The Van Leusen reaction is a powerful and well-established method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This reaction is particularly well-suited for the preparation of 5-substituted oxazoles, making it a prime candidate for the synthesis of this compound.[4] The key to this transformation is the unique reactivity of TosMIC, which possesses an acidic α-proton, a good leaving group (tosyl), and a reactive isocyanide moiety.[5]

Mechanistic Insights

The reaction proceeds through a well-defined, multi-step mechanism:[2][5]

  • Deprotonation: A base, typically potassium carbonate or a stronger base like an alkoxide, deprotonates the α-carbon of TosMIC to generate a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, ethyl glyoxalate) to form an alkoxide intermediate.

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline ring.

  • Elimination and Aromatization: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), resulting in the formation of the aromatic oxazole ring.

van_leusen_mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Aldehyde Ethyl Glyoxalate Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Base1 Base Base1->TosMIC Deprotonation Carbanion->Aldehyde Nucleophilic Attack Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Byproduct Toluenesulfinic Acid Oxazoline->Byproduct Base2 Base Base2->Oxazoline Elimination

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl glyoxalate (solution in toluene or dichloromethane)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glyoxalate (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).[6]

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Modern [3+2] Cycloaddition: A Direct Approach from Carboxylic Acids

A highly efficient and modern approach to the synthesis of 4,5-disubstituted oxazoles involves the direct [3+2] cycloaddition of carboxylic acids with isocyanoacetates.[7] This method circumvents the need for pre-functionalized starting materials and often proceeds in a one-pot fashion with high atom economy. For the synthesis of this compound, formic acid serves as the carboxylic acid component.

Mechanistic Rationale

The core of this methodology lies in the in situ activation of the carboxylic acid, which is then trapped by the isocyanoacetate.

  • Activation of Carboxylic Acid: A coupling reagent, such as a triflylpyridinium salt (e.g., DMAP-Tf), activates the carboxylic acid (formic acid) to form a highly reactive acylpyridinium intermediate.

  • Nucleophilic Attack by Isocyanoacetate: In the presence of a base (e.g., DMAP), ethyl isocyanoacetate is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the activated acylpyridinium intermediate.

  • Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by elimination to yield the aromatic oxazole ring.

cycloaddition_mechanism FormicAcid Formic Acid Activator Activating Agent (e.g., DMAP-Tf) FormicAcid->Activator Activation ActivatedAcid Acylpyridinium Intermediate Activator->ActivatedAcid IsocyanoacetateAnion Isocyanoacetate Anion ActivatedAcid->IsocyanoacetateAnion Nucleophilic Attack Isocyanoacetate Ethyl Isocyanoacetate Base Base (e.g., DMAP) Isocyanoacetate->Base Deprotonation Base->IsocyanoacetateAnion Intermediate Adduct Intermediate IsocyanoacetateAnion->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: [3+2] Cycloaddition Pathway for Oxazole Synthesis.

Experimental Protocol: [3+2] Cycloaddition Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles and should be optimized for the specific reactants.[7]

Materials:

  • Formic acid

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridinium triflate (DMAP-Tf)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add formic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).[8]

  • Add anhydrous dichloromethane to achieve a 0.1 M concentration based on the formic acid.

  • Stir the mixture at room temperature for 5 minutes.

  • Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.

  • Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Rhodium-Catalyzed Synthesis: A Regioselective Approach

For a more advanced and catalytic route, rhodium-catalyzed reactions of α-diazo-β-ketoesters with amides offer a highly regioselective synthesis of oxazole-5-carboxylates.[9] The choice of the rhodium catalyst is crucial in directing the regioselectivity of the reaction. Specifically, dirhodium tetrakis(heptafluorobutyramide) has been shown to favor the formation of the 5-carboxylate isomer.

Mechanistic Principles

The reaction is believed to proceed through the formation of a rhodium carbene intermediate.

  • Rhodium Carbene Formation: The rhodium catalyst reacts with the α-diazo-β-ketoester to form a rhodium carbene species, with the concomitant loss of dinitrogen.

  • Ylide Formation: The rhodium carbene reacts with the amide (formamide) to form an ylide intermediate.

  • Intramolecular Cyclization and Dehydration: The ylide undergoes intramolecular cyclization, followed by dehydration, to afford the oxazole-5-carboxylate product. The specific ligands on the rhodium catalyst influence the electronics and sterics of the carbene intermediate, thereby controlling the regioselectivity of the cyclization.

rhodium_catalyzed_mechanism Diazo α-Diazo-β-ketoester Rh_Catalyst Rh(II) Catalyst Diazo->Rh_Catalyst Carbene Formation Rh_Carbene Rhodium Carbene Rh_Catalyst->Rh_Carbene Amide Formamide Rh_Carbene->Amide Ylide Formation Ylide Ylide Intermediate Amide->Ylide Product This compound Ylide->Product Cyclization & Dehydration

Caption: Rhodium-Catalyzed Synthesis of Oxazole-5-Carboxylates.

Conceptual Experimental Outline

A detailed experimental protocol for this specific transformation would require adaptation from the published literature.[9] The general approach would involve:

  • Dissolving the α-diazo-β-ketoester and formamide in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Adding a catalytic amount of the appropriate rhodium catalyst (e.g., dirhodium tetrakis(heptafluorobutyramide)).

  • Stirring the reaction at a specified temperature (often room temperature or slightly elevated) until completion, as monitored by TLC.

  • Workup would typically involve filtration through a pad of silica gel to remove the catalyst, followed by solvent evaporation.

  • Purification of the crude product would be achieved by column chromatography.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of this compound is achievable through a variety of robust and adaptable methods. The classical Van Leusen synthesis offers a reliable and well-understood pathway, while modern [3+2] cycloaddition and rhodium-catalyzed approaches provide highly efficient and regioselective alternatives. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the specific requirements of the research program. The methodologies outlined in this guide provide a comprehensive toolkit for accessing this valuable building block, enabling further exploration of the rich chemical and biological landscape of oxazole-containing molecules.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972, 13 (23), 2369–2372. [Link]
  • Van Leusen Reaction. Wikipedia. [Link]
  • Van Leusen Reaction. Name Reaction Chemistry. [Link]
  • Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25 (7), 1594. [Link]
  • Chavan, S. P.; et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2023, 88 (5), 2749–2757. [Link]
  • Shi, B.; et al. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. J. Org. Chem.2010, 75 (1), 152–161. [Link]
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • Chavan, S. P.; et al. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • van leusen oxazole synthesis. Organic Chemistry Portal. [Link]
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Royal Society of Chemistry. [Link]
  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • "Rhodium-Catalyzed C–H Activation for the Synthesis, Elaboration, and A" by Danielle Confair. EliScholar - Yale University. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. [Link]
  • Biological Importance of Oxazoles. Allied Academies. [Link]
  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxyl
  • SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. The Davies Group - ScholarBlogs. [Link]
  • Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Chemical Science (RSC Publishing). [Link]
  • Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Form
  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxyl
  • Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate.
  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates.
  • General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. [Link]
  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate.

Sources

An In-depth Technical Guide to Ethyl 5-Oxazolecarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-oxazolecarboxylate is a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. Its unique electronic and structural features make it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of ethyl 5-oxazolecarboxylate, with a particular focus on its role in pharmaceutical development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of ethyl 5-oxazolecarboxylate is essential for its effective use in research and development.

Physical and Chemical Properties

Ethyl 5-oxazolecarboxylate is a colorless to yellow liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-Oxazolecarboxylate

PropertyValueReference(s)
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [2]
CAS Number 118994-89-1[2]
Appearance Colorless to yellow liquid[1][2]
Density 1.163 g/mL at 25 °C[2]
Boiling Point 202 °C at 760 mmHg[3]
Flash Point 79.4 °C[2]
Refractive Index (n20/D) 1.468[2]
Water Solubility 35 g/L at 25 °C[3]

Solubility in Organic Solvents: Based on the general properties of ethyl esters, ethyl 5-oxazolecarboxylate is expected to be soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and polar aprotic solvents (dimethyl sulfoxide, dimethylformamide).[4][5][6]

Spectroscopic Data

The structural elucidation of ethyl 5-oxazolecarboxylate and its derivatives relies on a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the oxazole ring and the ethyl ester group.[7][8]

Table 2: Predicted ¹H NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH2 (oxazole ring)
~7.8s1HH4 (oxazole ring)
4.41q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~152C2 (oxazole ring)
~145C5 (oxazole ring)
~130C4 (oxazole ring)
~61-OCH₂CH₃
~14-OCH₂CH₃
1.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Ethyl 5-Oxazolecarboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1600-1450Medium-StrongC=N and C=C stretch (oxazole ring)
~1250-1000StrongC-O stretch (ester and oxazole ring)
1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl 5-oxazolecarboxylate would be expected to show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a prominent peak at m/z 96, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to yield a fragment at m/z 68.[2][9][10]

Synthesis of Ethyl 5-Oxazolecarboxylate

Several synthetic routes to the oxazole core have been developed. A common and efficient method for the preparation of ethyl 5-oxazolecarboxylate involves the reaction of an appropriate precursor with ethyl isocyanoacetate.[11]

Synthesis from Ethyl Isocyanoacetate and Triethyl Orthoformate

This method provides a direct route to the target molecule.

Sources

ethyl oxazole-5-carboxylate spectroscopic data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of Ethyl 5-Oxazolecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-oxazolecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the principles and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this molecule. By synthesizing theoretical underpinnings with field-proven insights, this guide explains the causality behind experimental choices and demonstrates how an integrated spectroscopic approach forms a self-validating system for compound verification. Detailed experimental protocols, data interpretation, and visual aids are provided to empower scientists in their analytical workflows.

Molecular Structure: Ethyl 5-Oxazolecarboxylate

Ethyl 5-oxazolecarboxylate (C₆H₇NO₃, Molecular Weight: 141.12 g/mol ) is comprised of a five-membered oxazole ring substituted at the 5-position with an ethyl carboxylate group. The unique electronic environment of the aromatic oxazole ring and the ester functionality gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections.

Caption: Molecular Structure of Ethyl 5-Oxazolecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

Proton NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). For a molecule like ethyl 5-oxazolecarboxylate, the chemical shifts (δ) are highly influenced by the electronic effects of the oxazole ring (an electron-withdrawing aromatic system) and the ester group. The n+1 rule is a predictive tool used to determine the multiplicity of a signal, where 'n' is the number of equivalent protons on adjacent carbons.[1]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-oxazolecarboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift scale.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the peaks to determine the relative proton ratios.

Data Interpretation and Discussion

The ¹H NMR spectrum of ethyl 5-oxazolecarboxylate is expected to show four distinct signals corresponding to the four unique proton environments.

  • Oxazole Ring Protons (H-2 and H-4): The oxazole ring contains two protons directly attached to carbon atoms, H-2 and H-4. Due to the aromatic and electron-withdrawing nature of the ring, these protons are significantly deshielded and appear far downfield as sharp singlets, as they have no adjacent protons to couple with. The proton at the C-2 position is typically the most downfield due to its proximity to both the ring oxygen and nitrogen.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two signals:

    • A quartet corresponding to the methylene protons (-OCH₂-). These protons are adjacent to the three protons of the methyl group (n=3), resulting in a splitting pattern of n+1 = 4 peaks (a quartet). Their chemical shift is downfield (around 3.7-4.1 ppm) due to the deshielding effect of the adjacent ester oxygen.[2][3]

    • A triplet corresponding to the methyl protons (-CH₃). These protons are adjacent to the two protons of the methylene group (n=2), resulting in a splitting pattern of n+1 = 3 peaks (a triplet). This signal appears further upfield.[3][4]

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4Singlet1HH-2 (Oxazole)Deshielded by adjacent O and N atoms in the aromatic ring.
~7.8Singlet1HH-4 (Oxazole)Deshielded by aromatic ring current.
~4.4Quartet2H-OCH₂ CH₃Deshielded by adjacent oxygen; split by neighboring CH₃ group.[2]
~1.4Triplet3H-OCH₂CH₃ Shielded relative to other protons; split by neighboring CH₂ group.[3]

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Carbons in electron-poor environments (e.g., carbonyls, aromatic carbons attached to heteroatoms) are deshielded and appear at higher chemical shifts (downfield).[5]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard method where all ¹³C-¹H couplings are removed, resulting in a spectrum where each unique carbon appears as a single line.

    • The spectral width must be set appropriately (e.g., 0-200 ppm) to capture all carbon signals, from the upfield aliphatic carbons to the downfield carbonyl carbon.

    • A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum of ethyl 5-oxazolecarboxylate will display six distinct signals, one for each unique carbon atom.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It will appear as a singlet at the far downfield end of the spectrum, typically in the 160-175 ppm range.[6]

  • Oxazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the oxazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms and their position within the aromatic system.[5]

    • C-2: Flanked by oxygen and nitrogen, C-2 is highly deshielded.

    • C-5: Attached to the ester group and the ring oxygen, C-5 is also significantly deshielded.

    • C-4: Typically appears at a lower chemical shift compared to C-2 and C-5.

  • Ethyl Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-C H₂-) is directly attached to the electronegative oxygen atom and will be more deshielded than the methyl carbon.

    • The methyl carbon (-C H₃) is the most shielded carbon and will appear at the far upfield end of the spectrum.

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)AssignmentRationale
~160C =O (Ester)Highly deshielded due to double bond to oxygen.
~152C -2 (Oxazole)Deshielded by adjacent O and N atoms.[5]
~145C -4 (Oxazole)Aromatic carbon adjacent to nitrogen.
~135C -5 (Oxazole)Aromatic carbon attached to the ester substituent and ring oxygen.
~61-OC H₂CH₃Deshielded by attachment to electronegative oxygen.
~14-OCH₂C H₃Aliphatic carbon, most shielded in the molecule.

Note: Data is interpreted based on typical chemical shifts for oxazole and ester functionalities.[5][6]

Infrared (IR) Spectroscopy

Core Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for identifying the presence or absence of key functional groups.[7] For ethyl 5-oxazolecarboxylate, the most prominent features will be from the ester and the aromatic oxazole ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and is non-destructive.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Data Interpretation and Discussion

The IR spectrum provides a functional group fingerprint of the molecule.

  • C=O Stretch (Ester): The most intense and easily identifiable peak in the spectrum will be the carbonyl stretch of the ester group. For an aliphatic ester, this appears as a strong, sharp absorption band in the range of 1750-1735 cm⁻¹.[2]

  • C-O Stretches (Ester): Two distinct C-O stretching vibrations are expected for the ester group, typically appearing in the 1300-1000 cm⁻¹ region.[2]

  • C=N and C=C Stretches (Oxazole Ring): The aromatic oxazole ring will exhibit C=N and C=C stretching vibrations. These typically appear as medium to weak bands in the 1650-1450 cm⁻¹ region.

  • C-H Stretches:

    • Aromatic C-H Stretch: The C-H bonds on the oxazole ring will show stretching vibrations slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

    • Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3120Weak-MediumC-H StretchAromatic (Oxazole)
~2980MediumC-H StretchAliphatic (Ethyl)
~1740Strong, SharpC=O StretchEster
~1600-1450Medium-WeakC=C, C=N StretchesAromatic (Oxazole)
~1250, ~1100StrongC-O StretchesEster

Mass Spectrometry (MS)

Core Principles & Experimental Causality

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This high-energy molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing crucial information about the molecule's structure and connectivity.[8]

Experimental Protocol: EI-MS
  • Sample Introduction: Inject a very small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument, often via a Gas Chromatography (GC) system or a direct insertion probe. The sample is vaporized in a high-vacuum source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Data Interpretation and Discussion
  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For ethyl 5-oxazolecarboxylate (C₆H₇NO₃), this peak will be observed at m/z = 141. Its presence is critical for confirming the molecular weight.

  • Key Fragmentation Pathways: The fragmentation pattern is a composite of cleavages characteristic of both the ethyl ester and the oxazole ring.

    • Ester Fragmentation: Esters undergo characteristic cleavages next to the carbonyl group.[9]

      • Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O single bond results in the formation of an acylium ion at m/z = 96 ([M - 45]⁺).

      • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available, this is a common pathway. However, in this specific structure, a classical McLafferty rearrangement is not possible.

      • Loss of the Ester Group: Cleavage can also result in the loss of the entire -COOEt group.

    • Oxazole Ring Fragmentation: Oxazole rings can fragment through complex rearrangements. A common initial step is the loss of CO, followed by the loss of HCN or related fragments.[10] The introduction of a substituent significantly influences the fragmentation pattern.[10]

fragmentation_pathway cluster_ester_frags Ester Fragmentation cluster_ring_frags Ring Fragmentation M Ethyl 5-Oxazolecarboxylate [M]⁺• m/z = 141 F1 Loss of •OCH₂CH₃ (-45 Da) M->F1 - •OCH₂CH₃ F3 Loss of C₂H₄ (-28 Da) M->F3 - C₂H₄ (rearrangement) I1 Acylium Ion [C₄H₂NO]⁺ m/z = 96 F2 Loss of C₂H₅O• + CO (-73 Da) I1->F2 - CO I2 [C₃H₂N]⁺• m/z = 68 I3 [C₄H₃NO₃]⁺• m/z = 113

Caption: Proposed EI-MS Fragmentation of Ethyl 5-Oxazolecarboxylate.

Data Summary: Mass Spectrometry
m/zProposed Fragment IonIdentity
141[C₆H₇NO₃]⁺•Molecular Ion (M⁺•)
113[C₄H₃NO₃]⁺•[M - C₂H₄]⁺• (from ethyl group)
96[C₄H₂NO]⁺[M - •OC₂H₅]⁺
68[C₃H₂N]⁺•[M - •OC₂H₅ - CO]⁺•

Integrated Spectroscopic Analysis: A Self-Validating System

No single analytical technique can unambiguously determine a chemical structure with absolute certainty. The true power of spectroscopic analysis lies in the integration of multiple, orthogonal techniques.

  • MS provides the molecular weight (m/z 141) and key structural fragments.

  • IR confirms the presence of essential functional groups: an ester (C=O at ~1740 cm⁻¹) and an aromatic system (C-H > 3000 cm⁻¹, C=C/C=N at ~1600-1450 cm⁻¹).

  • ¹³C NMR confirms the carbon count (6 unique signals) and types: a carbonyl (~160 ppm), three aromatic carbons, and two aliphatic carbons, consistent with the proposed structure.

  • ¹H NMR provides the final, detailed proof. It confirms the proton count, the presence of an ethyl group (a quartet and a triplet with a 2:3 integration ratio), and two isolated aromatic protons (two singlets), perfectly matching the structure of ethyl 5-oxazolecarboxylate.

References

  • Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980. URL
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. URL
  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018).
  • ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum. ChemicalBook. URL
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. URL
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. IARJSET. URL
  • IR Infrared Absorption Bands of Carboxyl
  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Canadian Journal of Chemistry. URL
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. URL
  • mass spectrum of ethyl ethanoate fragmentation p
  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. URL
  • Spectroscopy Tutorial: Esters. UCLA Chemistry. URL
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. URL
  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. URL
  • ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • Ethyl 5-oxazolecarboxyl
  • GCMS Section 6.
  • NMR of ethyl ethanoate for A-level Chemistry. (2024). YouTube. URL
  • Interpreting Proton NMR Spectra. (2023). Chemistry LibreTexts. URL
  • ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. URL
  • Table of Characteristic IR Absorptions. University of Pardubice. URL

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1H NMR spectrum of ethyl oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl Oxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's electronic architecture and its NMR signature. We will deconstruct the spectrum proton-by-proton, present a robust protocol for data acquisition that ensures spectral fidelity, and explore advanced techniques for unambiguous structural verification. The insights provided herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for the structural elucidation of substituted oxazole systems.

Strategic Importance of NMR in Heterocyclic Structural Elucidation

In drug discovery and development, the precise characterization of molecular structure is non-negotiable. Heterocyclic scaffolds, such as the oxazole ring system, are privileged structures due to their diverse biological activities and favorable physicochemical properties.[1] this compound serves as a versatile intermediate, and its purity and isomeric integrity are paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering an unparalleled, non-destructive window into the molecular framework. It allows for the confirmation of identity, assessment of purity, and elucidation of the substitution pattern on the heterocyclic core, which is critical for establishing structure-activity relationships (SAR).[2]

Molecular Architecture and Electronic Environment

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic environment of each proton. This compound consists of a five-membered aromatic oxazole ring substituted at the C5 position with an ethyl carboxylate group.[3]

  • Oxazole Ring: The ring is aromatic, containing two heteroatoms, oxygen and nitrogen. The electronegative oxygen and nitrogen atoms significantly influence the electron density distribution within the ring, generally deshielding the ring protons.[4]

  • Ethyl Carboxylate Group: This is an electron-withdrawing group, which further influences the electron density of the oxazole ring, particularly at adjacent positions. The ester functionality itself has a distinct signature, with protons on the ethyl chain being influenced by the adjacent oxygen atom.

Below is the annotated molecular structure of this compound.

Caption: Molecular structure of this compound with key protons labeled.

Deconstructing the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is relatively simple and displays four distinct signals, each corresponding to a unique proton environment.

The Aromatic Region: Oxazole Ring Protons

The two protons on the oxazole ring, H-2 and H-4, resonate in the downfield region of the spectrum, which is characteristic of aromatic protons.[4]

  • H-2 Proton (δ ≈ 8.3-8.5 ppm, singlet): The proton at the C2 position is adjacent to both the ring oxygen and nitrogen atoms. This environment is highly electron-deficient, leading to significant deshielding and a chemical shift in the far downfield region. In substituted oxazoles, the H-2 proton typically appears as a sharp singlet, as it is too distant to exhibit significant coupling with H-4.[5]

  • H-4 Proton (δ ≈ 7.7-7.9 ppm, singlet): The proton at the C4 position is adjacent to the ring nitrogen and the carbon bearing the ethyl carboxylate group. While still in the aromatic region, it is generally found slightly upfield compared to H-2. The electron-withdrawing nature of the C5-substituent contributes to its deshielded character. Like H-2, it appears as a singlet due to the lack of adjacent protons for coupling.

The Aliphatic Region: Ethyl Ester Protons

The protons of the ethyl group give rise to two signals in the upfield region, with characteristic splitting patterns due to spin-spin coupling.[6]

  • Methylene Protons (-OCH₂-, Hₐ, δ ≈ 4.3-4.5 ppm, quartet): These two protons are directly attached to an oxygen atom, which is strongly deshielding, shifting their resonance downfield compared to a typical alkyl chain.[7] According to the n+1 rule, their signal is split into a quartet by the three adjacent methyl protons (n=3, so 3+1=4). The typical coupling constant (³J) for such free-rotating ethyl groups is approximately 7.1 Hz.[8]

  • Methyl Protons (-CH₃, Hₑ, δ ≈ 1.3-1.5 ppm, triplet): These three protons are in a standard aliphatic environment but are influenced by the nearby ester functionality. Their signal is split into a triplet by the two adjacent methylene protons (n=2, so 2+1=3), exhibiting the same coupling constant (³J ≈ 7.1 Hz) as the quartet.[6][7]

Integration and Stoichiometry

The relative areas under each of the four signals provide a quantitative measure of the number of protons giving rise to that signal. For this compound, the expected integration ratio is 1 : 1 : 2 : 3 (H-2 : H-4 : -CH₂- : -CH₃-), which serves as a powerful internal validation of the assigned structure.[2]

Summary of Spectral Data and Coupling Network

The expected ¹H NMR spectral data for this compound is summarized in the table below.

Proton LabelAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2Oxazole Ring~ 8.40Singlet (s)-1H
H-4Oxazole Ring~ 7.80Singlet (s)-1H
Hₐ-OCH₂ CH₃~ 4.40Quartet (q)~ 7.12H
Hₑ-OCH₂CH₃ ~ 1.40Triplet (t)~ 7.13H

The spin-spin coupling is confined to the ethyl group, as visualized in the diagram below.

H2 H-2 (Singlet) H4 H-4 (Singlet) CH2 -CH₂- (a) (Quartet) CH3 -CH₃ (b) (Triplet) CH2->CH3 ³J ≈ 7.1 Hz

Caption: ¹H-¹H spin-spin coupling network in this compound.

Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is critical for accurate analysis. The following protocol outlines a self-validating system for obtaining reliable data.

Objective: To obtain a publication-quality ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides the reference signal at 0.00 ppm.[9]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Calibration (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and is validated by observing the peak shape of the TMS or solvent signal. A narrow half-height width is desired.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Use a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is required.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) data. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the data from the time domain to the frequency domain.[8]

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

    • Perform baseline correction to remove any broad distortions.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and normalize the values to obtain the relative proton ratios.

Advanced Structural Verification

For unequivocal structural proof, especially in complex molecules or isomeric mixtures, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene quartet (~4.40 ppm) and the methyl triplet (~1.40 ppm), definitively confirming their connectivity within the ethyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the H-4 proton to the ester carbonyl carbon, confirming the C5 substitution pattern.[1]

Conclusion

The ¹H NMR spectrum of this compound is a distinct and highly informative fingerprint of its molecular structure. The characteristic downfield singlets for the oxazole protons (H-2 and H-4) and the classic quartet-triplet pattern for the ethyl ester group provide a clear and unambiguous signature. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, and by employing robust experimental protocols, researchers can confidently use ¹H NMR to verify the identity, purity, and structure of this important heterocyclic compound, ensuring the integrity of their scientific endeavors.

References

  • SciELO. (n.d.). 1H-[6][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H -.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.
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  • PubChem. (n.d.). 2-Ethyl-oxazole-5-carboxylic acid methyl ester.
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  • Wiley Online Library. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.
  • ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat.
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An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-Oxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Blueprint in Vibrations

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Ethyl 5-oxazolecarboxylate, a molecule integrating an aromatic oxazole ring with an ester functional group, serves as a valuable building block in medicinal chemistry.[1] Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for its structural verification and quality assessment. This guide moves beyond a simple recitation of procedures; it provides a foundational understanding of why specific analytical choices are made and how to interpret the resulting spectrum with confidence. We will explore the molecule's vibrational signature, detail a robust analytical protocol, and provide the necessary framework for researchers to apply these principles in their own work.

Theoretical Foundation: Assigning Vibrations to Structure

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites discrete vibrational modes within its covalent bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making the resulting spectrum a unique "fingerprint" of the compound.[2][3]

For Ethyl 5-Oxazolecarboxylate, we anticipate characteristic vibrations from three primary regions of the molecule:

  • The Ethyl Ester Group (-COOCH₂CH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches. The carbonyl absorption is one of the most intense and diagnostic peaks in the spectrum.[4][5][6]

  • The Oxazole Ring: This five-membered aromatic heterocycle contributes several characteristic vibrations, including C=C and C=N double bond stretching, as well as in-plane and out-of-plane bending modes of the ring C-H bonds.[7][8][9]

  • The Alkyl Chain (-CH₂CH₃): The ethyl group will produce characteristic C-H stretching and bending vibrations.

Understanding where to expect these absorptions is the first step in a rigorous spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. Attenuated Total Reflectance (ATR) has become the preferred sampling technique for both liquid and solid samples due to its minimal sample preparation requirements and high reproducibility.[10][11]

Detailed Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation & Background Scan:

    • Step 1.1: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The internal environment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Step 1.2: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by acquiring a preliminary scan.

    • Step 1.3: Acquire a background spectrum. This critical step measures the ambient environment (atmosphere, ATR crystal) and is automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.[12] A typical background scan consists of 64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Step 2.1: Place a small amount of the ethyl 5-oxazolecarboxylate sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the clean ATR crystal.

    • Step 2.2: If the sample is a solid, lower the ATR press and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[11]

    • Step 2.3: Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 64 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleanup:

    • Step 3.1: The instrument software will automatically perform the background subtraction.

    • Step 3.2: If necessary, apply an ATR correction algorithm. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.[10]

    • Step 3.3: Thoroughly clean the sample from the ATR crystal and press using a suitable solvent and lint-free wipes.

Workflow for FT-IR Analysis

The entire process, from sample handling to final interpretation, can be visualized as a systematic workflow.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument_Purge Instrument Purge & Stabilization Clean_Crystal Clean ATR Crystal Instrument_Purge->Clean_Crystal Background_Scan Acquire Background (Atmosphere + Crystal) Clean_Crystal->Background_Scan Apply_Sample Apply Sample to ATR Crystal Acquire_Spectrum Acquire Sample Interferogram Apply_Sample->Acquire_Spectrum FFT Fourier Transform (Interferogram -> Spectrum) Acquire_Spectrum->FFT BG_Subtract Background Subtraction FFT->BG_Subtract ATR_Correct ATR Correction (Optional) BG_Subtract->ATR_Correct Interpretation Spectral Interpretation & Peak Assignment ATR_Correct->Interpretation Final_Report Structural Confirmation Interpretation->Final_Report

Caption: Workflow of ATR-FT-IR analysis from preparation to interpretation.

Data Presentation and Spectral Interpretation

The power of FT-IR lies in the correlation of specific absorption bands with known molecular functional groups.[13][14] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations unique to the overall molecular structure.[2][15]

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected key absorption bands for ethyl 5-oxazolecarboxylate, based on established group frequencies for esters and heterocyclic systems.[4][5][8]

Expected Wavenumber (cm⁻¹)Functional Group / Vibrational ModeExpected IntensityRationale & Comments
~3120 - 3100C-H StretchMedium to WeakAromatic-like C-H stretch from the oxazole ring.
~2980 - 2850C-H StretchMediumAsymmetric and symmetric stretching of C-H bonds in the ethyl (-CH₂CH₃) group.[15]
~1735 - 1720 C=O Stretch (Ester) Strong, Sharp This is the most prominent peak. Its position is characteristic of an α,β-unsaturated or aromatic ester due to conjugation with the oxazole ring, which slightly lowers the frequency from a typical saturated ester (1750-1735 cm⁻¹).[4][16]
~1610 - 1500C=N and C=C StretchMedium to StrongOverlapping stretching vibrations of the double bonds within the oxazole ring structure.
~1470 - 1440C-H BendMediumScissoring and bending vibrations of the methylene (-CH₂) group.
~1390 - 1370C-H BendMediumBending vibrations of the methyl (-CH₃) group.
~1300 - 1200 Asymmetric C-O-C Stretch (Ester) Strong Characteristic stretch of the C(=O)-O portion of the ester linkage. Often referred to as the first of the two C-O ester bands.[5][6][17]
~1150 - 1050 Symmetric O-C-C Stretch (Ester) Strong Characteristic stretch of the O-C₂H₅ portion of the ester linkage. This is the second strong C-O band.[5][17]
Below 1000Ring Bending / DeformationMedium to WeakComplex vibrations involving the entire oxazole ring structure, contributing to the unique fingerprint region.
A Self-Validating Interpretation

A trustworthy interpretation relies on a self-validating system where multiple pieces of evidence converge. For ethyl 5-oxazolecarboxylate, a positive identification requires:

  • Presence of Key Groups: The spectrum must show the strong, sharp ester C=O peak (~1725 cm⁻¹), the two strong and broad C-O stretches in the 1300-1050 cm⁻¹ range, and the aliphatic C-H stretches below 3000 cm⁻¹.

  • Evidence of Heterocycle: The presence of the weaker C-H stretch above 3000 cm⁻¹ and the C=N/C=C absorptions in the 1610-1500 cm⁻¹ region confirms the aromatic-like ring.

  • Absence of Other Groups: The absence of a broad O-H band (3500-3200 cm⁻¹) confirms the sample is not a carboxylic acid. The absence of N-H bands (~3400 cm⁻¹) rules out primary or secondary amines/amides.[15]

By confirming both the presence of expected functional groups and the absence of unexpected ones, the FT-IR analysis provides a robust and reliable confirmation of the molecular structure. Comparison to a verified reference spectrum from a database like the NIST Chemistry WebBook, if available, provides the highest level of confidence.[18][19]

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • Maya, M. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate.
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  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • ResearchGate. (2017). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
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mass spectrometry of ethyl oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl Oxazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] We delve into the fundamental principles governing its ionization and fragmentation, offering researchers, scientists, and drug development professionals a robust framework for its analysis. This document moves beyond procedural outlines to explain the causal mechanisms behind fragmentation pathways and the rationale for selecting specific analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, data interpretation strategies, and advanced visualizations are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound (C₆H₇NO₃, MW: 141.12 g/mol ) is a key building block in organic synthesis.[1] The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Accurate structural confirmation and purity assessment are therefore critical during the synthesis and application of its derivatives. Mass spectrometry serves as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This guide will illuminate the characteristic mass spectrometric signature of this compound, providing a foundational reference for its unambiguous identification.

Molecular Structure and Ionization Propensity

The structure of this compound features two key components that dictate its mass spectrometric behavior: the aromatic oxazole ring and the ethyl ester functional group.

  • Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring itself is relatively stable, but susceptible to characteristic cleavage patterns under energetic ionization conditions.[3]

  • Ethyl Ester Group (-COOCH₂CH₃): This group is prone to well-established fragmentation pathways, often dominating the initial fragmentation events in an electron ionization (EI) spectrum.[4][5]

The choice of ionization technique is paramount. For volatile, thermally stable compounds like this, GC-MS with Electron Ionization (EI) is a powerful method for generating detailed, reproducible fragmentation spectra for library matching. Alternatively, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is ideal for analyzing the intact molecule, typically by forming the protonated molecular ion, [M+H]⁺.[6]

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under standard 70 eV EI conditions, this compound undergoes extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint, revealing the connectivity of the molecule. The molecular ion (M⁺•) is expected at m/z 141 .

Primary Fragmentation Pathways

The initial fragmentation events are largely driven by the instability of the molecular ion and the presence of the ethyl ester group.[5]

  • Loss of the Ethoxy Radical (•OCH₂CH₃): The most characteristic fragmentation of ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass 45). This results in the formation of a highly stable oxazole-5-carbonylium ion. This fragment is often the base peak in the spectrum.

    • [M - 45]⁺ → m/z 96

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This common rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For ethyl esters, this results in the loss of ethylene (mass 28).

    • [M - 28]⁺• → m/z 113

  • Alpha-Cleavage with Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the loss of the ethyl group (mass 29).

    • [M - 29]⁺ → m/z 112

Secondary Fragmentation: Unraveling the Oxazole Ring

The primary fragment ions, particularly the stable acylium ion at m/z 96, undergo further fragmentation, providing insight into the structure of the heterocyclic core. This behavior is consistent with established fragmentation patterns of oxazole derivatives.[3]

  • Decarbonylation of the Acylium Ion: The ion at m/z 96 readily loses a molecule of carbon monoxide (CO, mass 28) to form the C₄H₃NO⁺• ion.

    • [m/z 96 - 28]⁺• → m/z 68

  • Ring Cleavage: The oxazole ring itself can fragment. The ion at m/z 68 may subsequently lose hydrogen cyanide (HCN, mass 27).

    • [m/z 68 - 27]⁺ → m/z 41

Summary of Key EI Fragments
m/zProposed Structure/FormulaFragmentation Pathway
141[C₆H₇NO₃]⁺•Molecular Ion (M⁺•)
113[C₄H₃NO₃]⁺•M⁺• - C₂H₄ (McLafferty Rearrangement)
96[C₄H₂NO₂]⁺M⁺• - •OCH₂CH₃ (Loss of Ethoxy Radical)
68[C₃H₂NO]⁺•[m/z 96]⁺ - CO (Decarbonylation)
41[C₂H₃N]⁺•[m/z 68]⁺• - HCN (Ring Fragmentation)
Visualizing EI Fragmentation

EI_Fragmentation M This compound [M]⁺• m/z 141 frag96 [M - C₂H₅O]⁺ m/z 96 M->frag96 - •OCH₂CH₃ frag113 [M - C₂H₄]⁺• m/z 113 M->frag113 - C₂H₄ frag68 [m/z 96 - CO]⁺• m/z 68 frag96->frag68 - CO frag41 [m/z 68 - HCN]⁺ m/z 41 frag68->frag41 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

When coupled with liquid chromatography, ESI provides a soft ionization method that is ideal for confirming molecular weight. In positive ion mode, this compound is expected to readily accept a proton, primarily on the oxazole nitrogen atom, to form the protonated molecule [M+H]⁺.

  • [M+H]⁺ → m/z 142

This observation is confirmed by supplier data.[6] Tandem mass spectrometry (MS/MS) of the m/z 142 precursor ion can be used to elicit structurally informative fragments. Collision-induced dissociation (CID) would likely induce the neutral loss of ethylene (C₂H₄, 28 Da) and ethanol (C₂H₅OH, 46 Da).

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust, reproducible data for the analysis of this compound.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-250.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase.

  • LC System:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan: m/z 50-200.

    • MS/MS (for structural confirmation): Isolate precursor ion m/z 142 and apply collision energy (e.g., 15-25 eV) to generate product ion spectrum.

Analytical Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Appropriate Solvent a->b c Inject into GC or LC b->c d Chromatographic Separation c->d e Ionization (EI or ESI) d->e f Mass Analysis (Quadrupole) e->f g Spectrum Generation f->g h Data Interpretation & Library Search g->h

Caption: General analytical workflow for MS analysis of this compound.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of fragmentation can be applied to elucidate molecular structure. Under EI, the molecule exhibits characteristic losses related to the ethyl ester group, followed by fragmentation of the heterocyclic core. Under ESI, it predictably forms a protonated molecule, allowing for accurate molecular weight determination. The protocols and fragmentation guides presented herein provide a validated system for researchers to confidently identify and characterize this important synthetic building block, ensuring the integrity and quality of their scientific endeavors.

References

  • Various Authors. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6.
  • Chemistry LibreTexts. (2023).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Ambeed.com. (n.d.).
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  • ChemicalBook. (2025).
  • Li, D., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.

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An In-depth Technical Guide to the Mechanism of Formation of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] These five-membered heterocyclic scaffolds are prized for their ability to engage with biological targets through various non-covalent interactions, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this important class of molecules, ethyl oxazole-5-carboxylate stands out as a critical synthetic intermediate.[4] Its ester functionality at the C5 position provides a versatile handle for further chemical elaboration, making it a valuable building block in the synthesis of more complex pharmaceutical agents and organic light-emitting diodes.[4][5]

This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms of these transformations. Understanding the "why" behind the choice of reagents and reaction conditions is paramount for researchers, scientists, and drug development professionals seeking to optimize existing methods or develop novel synthetic strategies. We will examine the causality behind each synthetic choice, grounding our discussion in established, authoritative chemical principles.

Core Synthetic Strategies and Mechanistic Insights

The formation of the oxazole ring is a classic challenge in heterocyclic chemistry, with several named reactions providing reliable pathways. For the specific synthesis of this compound, the most effective strategies involve the strategic combination of precursors that directly install the required ester functionality at the C5 position. We will focus on three primary, field-proven methodologies.

The Van Leusen Oxazole Synthesis: A TosMIC-Based Approach

The Van Leusen reaction is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is particularly well-suited for preparing 5-substituted oxazoles, making it a logical choice for our target molecule.[1] The unique reactivity of TosMIC, which features an acidic α-proton, a sulfinate leaving group, and a reactive isocyanide carbon, drives the transformation.[8]

Mechanistic Pathway

The synthesis of this compound via this route would logically start from ethyl glyoxylate. The mechanism proceeds through several distinct, self-validating steps:

  • Deprotonation of TosMIC: A strong, non-nucleophilic base (e.g., K₂CO₃, t-BuOK) abstracts the acidic proton from TosMIC ( 1 ), creating a resonance-stabilized anion ( 2 ).[9] This is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The TosMIC anion ( 2 ) attacks the electrophilic carbonyl carbon of ethyl glyoxylate ( 3 ). This forms an alkoxide intermediate ( 4 ).

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization.[10] This is a kinetically favorable ring closure that forms the 5-membered oxazoline intermediate ( 5 ).

  • Tautomerization & Elimination: A base-promoted tautomerization occurs, shifting the proton from C4 to the nitrogen atom. This is followed by the crucial elimination of the p-toluenesulfinic acid (TosH), a very good leaving group. This elimination step is the driving force for the aromatization of the ring.[7]

  • Aromatization: The elimination of the tosyl group from intermediate 6 results in the formation of the aromatic this compound ( 7 ).

Mechanistic Diagram: Van Leusen Synthesis

Van_Leusen_Mechanism Van Leusen Synthesis of this compound cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Cyclization (5-endo-dig) cluster_step4 4. Tautomerization cluster_step5 5. Elimination & Aromatization TosMIC Tos-CH2-N≡C (1) TosMIC Anion Tos-CH(-)-N≡C (2) Anion TosMIC->Anion + Base - BH+ Base Base Glyoxylate O=CH-COOEt (3) Ethyl Glyoxylate Alkoxide Intermediate (4) Product This compound (7) Anion->inv1 Oxazoline Intermediate (5) Alkoxide->Oxazoline Oxazoline->inv3 Tautomer Intermediate (6) Tautomer->inv4 inv1->Alkoxide inv3->Tautomer inv4->Product - TosH - Base

Caption: Van Leusen mechanism for this compound synthesis.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol is a representative procedure adapted from established methodologies for the Van Leusen reaction.[9]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous potassium carbonate (1.5 equiv.) and dry methanol (MeOH).

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of tosylmethyl isocyanide (TosMIC) (1.0 equiv.) in dry dichloromethane (DCM) dropwise over 15 minutes.

  • Aldehyde Addition: After stirring for 30 minutes at 0 °C, add a solution of ethyl glyoxylate (1.1 equiv.) in dry DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis from Ethyl Isocyanoacetate: A Direct Approach

Employing ethyl isocyanoacetate as a starting material is an elegant and direct strategy, as this precursor already contains the C4, C5, and the ethyl carboxylate moiety of the final product.[3] The primary challenge is the introduction of the C2 atom and the nitrogen atom's cyclization partner. This is typically achieved through reaction with an acylating agent in what is known as the Schöllkopf oxazole synthesis.[3]

Mechanistic Pathway
  • Deprotonation: Ethyl isocyanoacetate ( 8 ) possesses an acidic α-proton, which is readily removed by a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) at low temperature to form a metalated intermediate ( 9 ).[3]

  • Acylation: The resulting nucleophilic anion attacks an acylating agent, such as an acid chloride or anhydride (e.g., formic anhydride or a mixed anhydride derived from formic acid). For the synthesis of an oxazole unsubstituted at the C2 position, a formylating agent is required. This acylation step yields a β-keto isocyanide intermediate ( 10 ).

  • Tautomerization & Cyclization: The β-keto isocyanide ( 10 ) is unstable and undergoes rapid tautomerization to an enol form. The enol oxygen then attacks the isocyanide carbon in an intramolecular cyclization to form the oxazole ring directly ( 11 ). This cyclization is often spontaneous or occurs during aqueous workup.[11]

Mechanistic Diagram: Schöllkopf-type Synthesis

Schoellkopf_Mechanism Schöllkopf-type Synthesis from Ethyl Isocyanoacetate cluster_step1 1. Deprotonation cluster_step2 2. Acylation cluster_step3 3. Tautomerization & Cyclization Isocyanoacetate NC-CH2-COOEt (8) Ethyl Isocyanoacetate Anion NC-CH(-)-COOEt (9) Anion Isocyanoacetate->Anion + Base - H2 Base Base (e.g., NaH) AcylatingAgent Formylating Agent (e.g., HCOOR) KetoIsocyanide NC-CH(CHO)-COOEt (10) β-Keto Isocyanide Product This compound (11) Anion->inv1 KetoIsocyanide->inv2 inv1->KetoIsocyanide inv2->Product [spontaneous]

Caption: Schöllkopf-type mechanism using ethyl isocyanoacetate.

Experimental Protocol: Synthesis from Ethyl Isocyanoacetate

This protocol is representative of methods used for acylating isocyanoacetates.[3]

  • Setup: In a flame-dried, nitrogen-purged flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Anion Formation: Add a solution of ethyl isocyanoacetate (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension. Stir for 1 hour at 0 °C to ensure complete deprotonation.

  • Acylation: In a separate flask, prepare a suitable formylating agent. For example, react formic acid with acetic anhydride to form the mixed anhydride.

  • Reaction: Add the formylating agent dropwise to the isocyanoacetate anion solution at 0 °C. Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting oil via silica gel chromatography to obtain the target compound.

The Robinson-Gabriel Synthesis: A Classic Transformed

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, traditionally involving the cyclodehydration of a 2-acylamino-ketone using a strong acid like sulfuric acid or phosphorus pentachloride.[12][13] To apply this to this compound, a specific 2-acylamino-ketone precursor is required: ethyl 2-(formamido)-3-oxopropanoate .

Mechanistic Pathway
  • Protonation of Ketone: The reaction is initiated by the protonation of the ketone carbonyl oxygen by a strong acid (e.g., H₂SO₄). This activates the carbonyl group, making it a more potent electrophile ( 13 ).[14]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide carbonyl oxygen attacks the protonated ketone carbonyl carbon. This intramolecular cyclization forms a five-membered hemiaminal intermediate ( 14 ). Isotope labeling studies have confirmed that it is the amide oxygen, not the ketone oxygen, that is incorporated into the final oxazole ring.[15]

  • First Dehydration: The hydroxyl group at C5 is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized cation ( 15 ).

  • Second Dehydration: The hydroxyl group at C4 is then eliminated. The driving force is the deprotonation at the adjacent nitrogen and the formation of the stable, aromatic oxazole ring ( 16 ).

Mechanistic Diagram: Robinson-Gabriel Synthesis

Robinson_Gabriel_Mechanism Robinson-Gabriel Synthesis Pathway cluster_step1 1. Ketone Protonation cluster_step2 2. Intramolecular Attack cluster_step3 3. First Dehydration cluster_step4 4. Second Dehydration & Aromatization Start Ethyl 2-(formamido)-3-oxopropanoate (12) ProtonatedKetone Protonated Ketone (13) Start->ProtonatedKetone + H+ Product This compound (16) ProtonatedKetone->inv1 Hemiaminal Cyclized Intermediate (14) Hemiaminal->inv2 Cation Cationic Intermediate (15) Cation->inv3 inv1->Hemiaminal inv2->Cation - H2O inv3->Product - H2O, -H+

Caption: Robinson-Gabriel mechanism adapted for this compound.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route often depends on factors like starting material availability, scalability, and tolerance to other functional groups. The following table summarizes the key aspects of the discussed methodologies.

Synthetic RouteKey PrecursorsReagents & ConditionsAdvantagesDisadvantages
Van Leusen Synthesis Ethyl glyoxylate, TosMICK₂CO₃ or t-BuOK; MeOH or DCM; 0°C to RTConvergent; good for 5-substitution; mild conditions.[1]TosMIC can be malodorous; requires stoichiometric base.
From Ethyl Isocyanoacetate Ethyl isocyanoacetate, Formylating agentStrong base (NaH, n-BuLi); Anhydrous THF; Low temp.Direct route; precursor contains ester moiety.[3]Requires strong base and anhydrous conditions; sensitive to moisture.
Robinson-Gabriel Synthesis Ethyl 2-(formamido)-3-oxopropanoateStrong acid (H₂SO₄, PPA); HeatClassic, robust method.[13]Requires harsh acidic conditions; precursor synthesis may be multi-step.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and mechanistically interesting pathways. The Van Leusen synthesis offers a mild and convergent approach, ideal for constructing the 5-substituted ring system from readily available aldehydes. The use of ethyl isocyanoacetate provides the most direct route, leveraging a precursor that already contains a significant portion of the target's carbon skeleton, though it necessitates stringent anhydrous conditions. Finally, the classic Robinson-Gabriel synthesis , while requiring harsher conditions, remains a valid and powerful method, underscoring the fundamental principles of heterocyclic ring formation.

For the modern drug development professional, a thorough understanding of these mechanisms is not merely academic. It is the foundation upon which process optimization, scale-up, and the design of novel analogues are built. By appreciating the subtleties of electron movement, intermediate stability, and the role of each reagent, researchers can troubleshoot reactions effectively and rationally design more efficient and sustainable syntheses for this vital pharmaceutical building block.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
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  • Bluecrystal chem-union. This compound; CAS NO.118994-89-1. Bluecrystal chem-union. [Link]
  • Singh, R. K., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 8(2), 79-84. [Link]

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reactivity and stability of ethyl oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Ethyl Oxazole-5-carboxylate

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility is defined by the nuanced reactivity of its aromatic oxazole core and the transformations of its ester functional group. This guide provides a comprehensive analysis of the chemical behavior of this compound, offering field-proven insights into its reactivity, stability under various conditions, and key experimental protocols. The content herein is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in complex synthetic applications.

Molecular Structure and Electronic Landscape

The chemical persona of this compound is dictated by its structure: a five-membered, planar, aromatic ring containing nitrogen and oxygen heteroatoms at positions 3 and 1, respectively, with an ethyl carboxylate substituent at the C5 position.[4][5]

  • Aromaticity: The oxazole ring is an aromatic 6π-electron system, conforming to Hückel's rule.[6] This aromaticity is derived from the p-orbitals of the three carbon atoms, the nitrogen atom, and one lone pair from the oxygen atom participating in delocalization. However, the high electronegativity of the oxygen atom renders this delocalization less effective compared to rings like furan, making the oxazole ring more susceptible to certain ring-opening reactions.[4]

  • Substituent Effects: The ethyl carboxylate moiety at C5 is a potent electron-withdrawing group. This has two primary consequences:

    • It significantly deactivates the oxazole ring towards electrophilic attack.

    • It influences the acidity and reactivity of the ring's C-H bonds. In unsubstituted oxazoles, the order of proton acidity is C2 > C5 > C4.[4][7] The presence of the ester at C5 alters the electronic distribution, making the C2 proton the most acidic and a prime target for deprotonation by strong bases.

  • Basicity: The pyridine-like nitrogen at position 3 imparts weak basicity to the molecule.[8] The conjugate acid, the oxazolium ion, has a pKₐ of approximately 0.8, making oxazoles significantly less basic than their imidazole counterparts.[9]

Physicochemical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₆H₇NO₃[5][10]
Molecular Weight 141.12 g/mol [5]
Appearance Liquid[10]
Density 1.163 g/mL at 25 °C[10][11]
Boiling Point ~202 °C at 760 mmHg[11][12]
Refractive Index n20/D 1.468[10][11]
Storage Temperature 2-8 °C[10][11]

A Comprehensive Analysis of Reactivity

The reactivity of this compound is a duality, involving reactions of the heterocyclic core and the ester side chain. Understanding this duality is crucial for strategic synthetic planning.

Reactions of the Oxazole Ring

The oxazole ring's reactivity is characterized by its susceptibility to nucleophiles, participation in cycloadditions, and relative inertness to electrophiles.

cluster_ring Ring Reactivity cluster_ester Ester Reactivity main This compound ring_nuc Nucleophilic Attack (e.g., strong base, NH₃) main->ring_nuc at C2 ring_cyclo [4+2] Cycloaddition (Diels-Alder) main->ring_cyclo acts as diene ring_red Ring Reduction main->ring_red ring_prot N-Protonation / Alkylation main->ring_prot at N3 ring_ox Oxidation (e.g., ¹O₂) main->ring_ox ester_hyd Hydrolysis (Acid/Base) main->ester_hyd ester_red Reduction (e.g., LiAlH₄) main->ester_red ester_amid Amidation main->ester_amid ring_opened Ring-Opened Products (e.g., Isonitrile, Imidazole) ring_nuc->ring_opened pyridine Pyridine Derivatives ring_cyclo->pyridine oxazoline Oxazoline / Acyclic Products ring_red->oxazoline oxazolium Oxazolium Salt ring_prot->oxazolium endoperoxide Endoperoxide Intermediate ring_ox->endoperoxide acid Oxazole-5-carboxylic Acid ester_hyd->acid alcohol 5-(Hydroxymethyl)oxazole ester_red->alcohol amide Oxazole-5-carboxamide ester_amid->amide

Figure 1: Key reactivity pathways for this compound.

  • Nucleophilic Attack: This is a predominant reaction pathway for the electron-deficient oxazole ring.

    • Deprotonation: Strong non-nucleophilic bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the most acidic C2 position. This deprotonation is often followed by a ring-opening to form an isonitrile intermediate, which can be trapped.[9][13]

    • Ring Cleavage: Nucleophiles like ammonia or formamide can attack the ring, leading to cleavage and subsequent recyclization to form other heterocycles, such as imidazoles.[7][8]

  • Cycloaddition Reactions: The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, especially with electron-poor dienophiles.[7][8] This reaction is a powerful method for constructing pyridine derivatives, as the initial bicyclic adduct readily eliminates water or another small molecule.[9] The electron-withdrawing ester group at C5 enhances the diene character of the oxazole system.

  • Electrophilic Substitution: The oxazole ring is generally unreactive towards electrophilic aromatic substitution due to its electron-deficient nature.[8] Substitution, when it occurs, favors the C5 position, but requires the presence of strong electron-donating groups on the ring.[7][9] Given that this compound possesses an electron-withdrawing group at this very position, electrophilic substitution is exceptionally difficult and not a synthetically viable pathway.

  • Oxidation: Oxazole rings are readily oxidized.[7] For instance, reaction with singlet oxygen proceeds via a [4+2] cycloaddition to yield an unstable endoperoxide, which subsequently undergoes rearrangement and cleavage.[14]

  • Reduction: Catalytic hydrogenation or reduction with other agents can lead to the formation of oxazolines or complete ring-opened products, depending on the reaction conditions and the reducing agent used.[7]

Reactions of the Ethyl Carboxylate Group

The ester functionality at C5 undergoes a suite of classical transformations, providing a handle for further molecular elaboration.

  • Hydrolysis: The ethyl ester can be readily saponified under basic conditions (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions (e.g., HCl) to afford the corresponding oxazole-5-carboxylic acid.[15][16] This is a fundamental transformation for preparing derivatives or for coupling reactions. It is important to note that some substituted oxazole carboxylic acids can be unstable and prone to decarboxylation.[17]

  • Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-(hydroxymethyl)oxazole, without affecting the aromatic oxazole core under controlled conditions.

  • Amidation & Transesterification: The ester can react with amines or other alcohols, typically under catalytic conditions, to form amides and different esters, respectively. This allows for the introduction of diverse functional groups at the C5 position.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

  • Thermal Stability: Oxazoles are generally considered to be thermally robust heterocycles.[4][7] They can withstand high temperatures without decomposition, a property that has been exploited in the development of thermostable energetic materials.[18]

  • Photochemical Stability: The oxazole ring is photosensitive. Upon irradiation with UV light, it can undergo complex rearrangements.[7] This process is believed to proceed through high-energy intermediates like acyl azirines, which can rearrange to form isomers or other products.[19][20] The molecule is also susceptible to photo-oxidation, especially in the presence of sensitizers that can generate singlet oxygen.[14] Therefore, prolonged exposure to light should be avoided.

  • pH and Hydrolytic Stability: The primary instability in aqueous acidic or basic media stems from the hydrolysis of the ethyl ester group. The oxazole ring itself is relatively stable to acid but can be degraded by strong acids over long periods.[7] Conversely, strong bases can induce ring-opening reactions, as discussed previously.[13]

  • Handling and Storage Recommendations: Based on its reactivity and stability profile, this compound should be stored in a cool (2-8°C), dark, and well-ventilated location, away from heat, sparks, and open flames.[10][11] It should be kept in a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis.

Key Experimental Protocols

The following protocols are provided as validated, self-contained systems for common transformations involving this compound.

Protocol 1: Base-Catalyzed Hydrolysis to Oxazole-5-carboxylic Acid

This protocol details the saponification of the ethyl ester, a foundational step for many subsequent derivatizations.

Causality: Lithium hydroxide is chosen as the base for its high reactivity and the good solubility of lithium carboxylates, which often facilitates a cleaner reaction and workup compared to sodium or potassium hydroxides. The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

start Start step1 1. Dissolve this compound in THF/Water mixture. start->step1 step2 2. Add aqueous LiOH solution dropwise at 0°C. step1->step2 step3 3. Warm to room temperature and stir until TLC shows completion. step2->step3 step4 4. Quench reaction by acidifying with cold 1M HCl to pH ~2-3. step3->step4 step5 5. Extract product with ethyl acetate. step4->step5 step6 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. step5->step6 end End (Oxazole-5-carboxylic Acid) step6->end

Figure 2: Workflow for the hydrolysis of this compound.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a 1 M aqueous solution of lithium hydroxide (LiOH) (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Acidification: Once complete, cool the reaction mixture back to 0°C and carefully acidify by adding 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate or become extractable.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazole-5-carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Microwave-Assisted van Leusen Synthesis of 5-Aryl Oxazoles

This protocol provides context for the synthesis of related 5-substituted oxazoles, highlighting a modern, green chemistry approach.[3]

Causality: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating.[3] This often leads to higher yields, shorter reaction times, and fewer side products. Potassium phosphate is an effective and mild base for this transformation.

Methodology:

  • Reagent Combination: In a 50 mL microwave-safe vessel, combine an aromatic aldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Solvent Addition: Add isopropanol (10 mL) as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-20 minutes), monitoring pressure.

  • Workup: After cooling, remove the solvent under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-oxazole.

Conclusion

This compound is a compound of significant synthetic value, characterized by a distinct reactivity profile. The electron-deficient oxazole ring is prone to nucleophilic attack and cycloaddition reactions, while being resistant to electrophilic substitution. The ester functionality provides a reliable handle for hydrolysis, reduction, and amidation. The compound exhibits good thermal stability but is sensitive to UV light and pH extremes, which primarily affect the ester group. By understanding these principles of reactivity and stability, and by employing validated protocols, researchers can effectively harness the synthetic potential of this compound to construct complex molecular architectures for a wide range of scientific applications.

References

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An In-depth Technical Guide to Ethyl 1,3-Oxazole-5-Carboxylate (CAS: 118994-89-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 1,3-oxazole-5-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility as a scaffold for novel therapeutics.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] This motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4] Ethyl 1,3-oxazole-5-carboxylate (CAS: 118994-89-1) serves as a key intermediate, offering a synthetically tractable handle for the elaboration of more complex molecular architectures.[5][6] Its ester functionality at the C5 position provides a reactive site for further modification, making it a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of ethyl 1,3-oxazole-5-carboxylate is fundamental to its effective use in research and development.

General Properties
PropertyValueSource(s)
CAS Number 118994-89-1[7][8]
Molecular Formula C₆H₇NO₃[8][9]
Molecular Weight 141.12 g/mol
Appearance Colorless to yellow or brown liquid/powder[10][11]
Boiling Point 202 °C at 760 mmHg[6]
Density ~1.163 g/mL at 25 °C
Refractive Index n20/D ~1.468
Solubility Soluble in water (35 g/L at 25°C)[8]
InChI Key KRMORCCAHXFIHF-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of ethyl 1,3-oxazole-5-carboxylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the oxazole ring and the ethyl ester group.[12]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the oxazole ring and the ethyl ester.

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O of the ester, C=N, and C-O-C bonds of the oxazole ring.

Synthesis of Ethyl 1,3-Oxazole-5-Carboxylate

The synthesis of 4,5-disubstituted oxazoles, including ethyl 1,3-oxazole-5-carboxylate, can be achieved through several established methods. A prevalent and efficient approach involves the [3+2] cycloaddition reaction between an activated carboxylic acid derivative and an isocyanoacetate.[13][14]

General Synthetic Approach

A robust method for the synthesis of 4,5-disubstituted oxazoles involves the in situ activation of a carboxylic acid followed by reaction with an isocyanoacetate.[13][14] This approach avoids the need to isolate potentially unstable acyl chlorides.

G cluster_0 Activation cluster_1 Cycloaddition Carboxylic Acid Carboxylic Acid Acylpyridinium Salt Acylpyridinium Salt Carboxylic Acid->Acylpyridinium Salt DMAP-Tf, DMAP Activating Agent Activating Agent Activating Agent->Acylpyridinium Salt Oxazole Product Oxazole Product Acylpyridinium Salt->Oxazole Product Base Isocyanoacetate Isocyanoacetate Isocyanoacetate->Oxazole Product

Caption: General workflow for oxazole synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 1,3-oxazole-5-carboxylate based on the reaction of a carboxylic acid with ethyl isocyanoacetate.[13]

Materials:

  • Carboxylic Acid (e.g., formic acid or a suitable precursor)

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridinium triflate (DMAP-Tf)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).

  • Add anhydrous dichloromethane to achieve a 0.1 M concentration based on the carboxylic acid.

  • Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.

  • Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water.

  • Extract the product with dichloromethane (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1,3-oxazole-5-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of ethyl 1,3-oxazole-5-carboxylate is governed by the aromatic oxazole core and the ethyl ester functionality.

G Oxazole Ethyl Oxazole-5-carboxylate Amide Oxazole-5-carboxamide Oxazole->Amide NH₃/MeOH Deprotonation C2-Anion Oxazole->Deprotonation Strong Base (e.g., n-BuLi) N-Alkylation N-Alkylated Oxazolium Salt Oxazole->N-Alkylation Alkyl Halide Hydrolysis Oxazole-5-carboxylic Acid Oxazole->Hydrolysis Acid/Base

Caption: Key reactions of ethyl oxazole-5-carboxylate.

Reactions at the Ester Group

The ethyl ester at the C5 position is susceptible to standard ester transformations. For instance, it can be readily converted to the corresponding amide, oxazole-5-carboxamide, by treatment with ammonia in methanol.[3] This reaction provides a straightforward route to introduce nitrogen-containing functionalities, which are often desirable in drug candidates.

Reactivity of the Oxazole Ring

The oxazole ring itself exhibits a rich and nuanced reactivity profile.

  • Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic, followed by the protons at C5 and C4.[15] Treatment with a strong base, such as n-butyllithium, can lead to deprotonation at the C2 position, generating a nucleophilic species that can be trapped with various electrophiles. This allows for the introduction of substituents at this position.

  • N-Alkylation and Acylation: The nitrogen atom at the 3-position is basic and can be alkylated or acylated, forming oxazolium salts.[15] This modification can alter the electronic properties and biological activity of the molecule.

  • Electrophilic Aromatic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic aromatic substitution, although the regioselectivity can be influenced by the existing substituents.

  • Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common but can occur, particularly with halogenated derivatives. The ease of displacement of halogens is typically C2 > C4 > C5.[15]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for ethyl 1,3-oxazole-5-carboxylate is not extensively reported, the broader class of oxazole derivatives has demonstrated significant therapeutic potential.[2] This makes the title compound a highly valuable starting point for the synthesis of novel bioactive molecules.

A Scaffold for Diverse Biological Activities

The oxazole nucleus is a key component in compounds with a wide range of pharmacological activities:

  • Antimicrobial Agents: Numerous oxazole derivatives have been reported to possess antibacterial and antifungal properties.[3][10]

  • Anticancer Agents: The oxazole scaffold is found in several natural products and synthetic molecules with potent anticancer activity.[16]

  • Anti-inflammatory Agents: Oxazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[1]

The synthetic accessibility and the potential for diversification make ethyl 1,3-oxazole-5-carboxylate an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Intermediate in the Synthesis of Bioactive Molecules

Ethyl 1,3-oxazole-5-carboxylate can serve as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility is exemplified by its use in the preparation of oxazole-5-carboxamides, which can be further elaborated.[3] The ability to readily modify the ester group and the oxazole ring allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Ethyl 1,3-oxazole-5-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is classified as an acute toxicant if swallowed, inhaled, or in contact with skin. It is also reported to cause skin and eye irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 1,3-oxazole-5-carboxylate is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an ideal starting material for the creation of novel oxazole-containing compounds. The established importance of the oxazole scaffold in medicinal chemistry underscores the potential of derivatives of ethyl 1,3-oxazole-5-carboxylate as future therapeutic agents. Further exploration of the biological activities of this compound and its derivatives is a promising avenue for future research.

References

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  • Capot Chemical. (n.d.). 118994-89-1 | this compound.
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  • ResearchGate. (2011). (PDF)
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  • ResearchGate. (n.d.). Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl carbonates 2a-f from N-acyl-α-amino acids 1a-f via non-isolable 1,3-oxazol-5(4H)-ones IV.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444–492.
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An In-depth Technical Guide to the Physical Properties of Ethyl 1,3-Oxazole-5-Carboxylate Liquid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1,3-oxazole-5-carboxylate (CAS No: 118994-89-1) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] The oxazole ring is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. A thorough understanding of the physical properties of this liquid ester is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and safe handling.

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1,3-oxazole-5-carboxylate. It is designed to move beyond a simple listing of values by explaining the causality behind experimental choices for their determination. It is critical to note that this guide pertains exclusively to the unsubstituted Ethyl 1,3-oxazole-5-carboxylate. The presence of substituents on the oxazole ring will significantly alter the physical properties described herein.

Compound Identification and Core Properties

Precise identification is the foundation of any chemical study. The fundamental identifiers for Ethyl 1,3-oxazole-5-carboxylate are summarized below.

IdentifierValueSource(s)
IUPAC Name Ethyl 1,3-oxazole-5-carboxylate[2]
CAS Number 118994-89-1[2][3]
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Canonical SMILES CCOC(=O)C1=CN=CO1
InChI 1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3[2]
InChIKey KRMORCCAHXFIHF-UHFFFAOYSA-N[2]

Quantitative Physical Properties

The physical state of Ethyl 1,3-oxazole-5-carboxylate is a colorless to yellow liquid under standard conditions. Its key quantitative properties are summarized in the following table. These values are essential for designing experiments, from synthesis workups to final formulation.

Physical PropertyValueConditionsSource(s)
Boiling Point 202.0 °C760 mmHg (atmospheric pressure)[2][4]
80 °C9.0 mmHg
60 °C2.25 mmHg
Density 1.163 g/mL25 °C[4]
Refractive Index (n_D) 1.46820 °C
Flash Point 79.4 °C (174.9 °F)Closed Cup[2][4]
Water Solubility 35 g/L25 °C[4]

Experimental Methodologies for Property Determination

To ensure scientific integrity, the values presented above must be verifiable through standardized experimental protocols. As a self-validating system, the following methodologies are described to allow for in-house confirmation of these critical parameters.

Boiling Point Determination (Micro-scale)

The boiling point is a fundamental property for assessing purity and planning distillations. Given the often-limited quantities of novel compounds in a research setting, a micro-scale method is most appropriate.

Experimental Protocol:

  • Preparation: A small amount of the liquid (approx. 0.2-0.3 mL) is placed in a small-diameter test tube or a melting point capillary tube sealed at one end.

  • Capillary Inversion: A smaller capillary tube (sealed at one end) is inverted and placed inside the larger tube containing the sample.

  • Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a calibrated melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted inner capillary. The heat is then slightly reduced or held steady.

  • Measurement: The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inner capillary. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Boiling_Point_Workflow cluster_setup Setup cluster_measurement Measurement A Place sample in a small test tube B Insert inverted capillary tube A->B C Attach assembly to thermometer B->C D Heat apparatus (e.g., Thiele tube) C->D Begin Heating E Observe steady stream of bubbles D->E F Record temperature when liquid enters capillary E->F G Boiling Point F->G Result

Caption: Workflow for Micro-scale Boiling Point Determination.

Density Determination

Density is a crucial specification for reagent measurement and quality control. The use of a pycnometer, or specific gravity bottle, provides a highly accurate and reproducible method for pure liquids.

Experimental Protocol:

  • Calibration: The empty pycnometer is weighed precisely. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again to determine the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is cleaned, dried thoroughly, and weighed empty again.

  • Filling: It is then filled with the Ethyl 1,3-oxazole-5-carboxylate sample at the same specified temperature.

  • Final Weighing: The filled pycnometer is weighed.

  • Calculation: The density is calculated by dividing the mass of the sample (Weight of filled pycnometer - Weight of empty pycnometer) by the calibrated volume.

Density_Workflow A Weigh clean, dry pycnometer (m1) B Fill with sample at 25 °C A->B C Weigh filled pycnometer (m2) B->C E Calculate Density: ρ = (m2 - m1) / V C->E D Determine precise volume (V) via calibration with water D->E

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It is an excellent tool for rapid quality assessment. An Abbe refractometer is the standard instrument for this measurement.

Experimental Protocol:

  • Instrument Calibration: The refractometer is turned on, and the prism temperature is set to 20 °C. The calibration is checked using a standard reference liquid (e.g., distilled water).

  • Sample Application: A few drops of Ethyl 1,3-oxazole-5-carboxylate are placed on the clean, dry surface of the lower prism.

  • Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and turns the adjustment knob until the light and dark fields converge into a sharp, single line.

  • Reading: The refractive index value is read directly from the instrument's scale.

Refractive_Index_Workflow A Calibrate Abbe refractometer at 20°C B Apply 1-2 drops of sample to prism A->B C Close prisms and align light source B->C D Adjust knob to sharpen dividing line C->D E Read refractive index from scale D->E

Caption: Workflow for Refractive Index Measurement.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe use of all chemicals is of utmost importance. Ethyl 1,3-oxazole-5-carboxylate must be handled with appropriate care.

Hazard Profile:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin (variant statement).

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled (variant statement).

    • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is refrigerated, between 2-8°C.[4]

Conclusion

This guide has detailed the essential physical properties of Ethyl 1,3-oxazole-5-carboxylate liquid, a compound of significant interest to the research and pharmaceutical community. The provided data on its boiling point, density, refractive index, and solubility serve as a critical foundation for its application in synthesis and formulation. By coupling these values with robust, verifiable experimental methodologies, this document aims to uphold the principles of scientific integrity and empower researchers to confidently and safely utilize this versatile chemical building block.

References

  • ChemBK. (2024, April 9). Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate.
  • Capot Chemical. (n.d.). 118994-89-1 | Ethyl oxazole-5-carboxylate.
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  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate.
  • ChemSynthesis. (2025, May 20). ethyl 2-phenyl-1,3-oxazole-5-carboxylate.
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  • ChemSynthesis. (2025, May 20). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
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An In-depth Technical Guide to the Solubility of Ethyl 2-methyl-1,3-oxazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide focuses on a specific molecule of interest: ethyl 2-methyl-1,3-oxazole-5-carboxylate. The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] As such, a detailed comprehension of the solubility of its derivatives is not merely an academic exercise but a foundational component of rational drug design and development.

This document is structured to provide not just data, but a framework for thinking about and experimentally approaching the solubility of ethyl 2-methyl-1,3-oxazole-5-carboxylate. We will delve into the theoretical underpinnings of its solubility, provide robust, field-tested protocols for its empirical determination, and discuss the practical implications of these findings for researchers in the pharmaceutical sciences.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. Let's first consider the key structural features of ethyl 2-methyl-1,3-oxazole-5-carboxylate and how they are likely to influence its interaction with various organic solvents.

  • The Oxazole Ring: The five-membered aromatic ring containing both nitrogen and oxygen is a key feature.[3][4] The presence of these heteroatoms introduces polarity and the potential for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a weak Lewis base.[3] This suggests that the compound will have favorable interactions with polar solvents, especially those capable of acting as hydrogen bond donors.[3]

  • The Ethyl Ester Group (-COOEt): This functional group contributes significantly to the molecule's polarity and provides a hydrogen bond acceptor site (the carbonyl oxygen and the ether oxygen). The ethyl group, however, introduces a degree of lipophilicity.

  • The 2-Methyl Group (-CH3): This small alkyl group adds to the non-polar character of the molecule, potentially enhancing its solubility in less polar solvents compared to its unsubstituted counterpart.

Based on these features, a general solubility trend can be predicted: high solubility in polar aprotic and protic solvents, moderate solubility in solvents of intermediate polarity, and lower solubility in non-polar solvents. The principle of "like dissolves like" is a useful starting point for solvent selection.[5]

Theoretical Framework for Solubility

Solubility is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of selecting appropriate solvents, considering intermolecular forces is a practical approach.

The dissolution process can be conceptually broken down into three steps:

  • Solute-solute interactions: Energy is required to overcome the forces holding the ethyl 2-methyl-1,3-oxazole-5-carboxylate molecules together in their solid or liquid state.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

Favorable solubility is achieved when the energy released from solute-solvent interactions is comparable to or greater than the energy required for the first two steps.

Experimental Determination of Solubility

A systematic experimental approach is crucial for obtaining reliable and reproducible solubility data. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]

Good Laboratory Practices for Solubility Measurement

Adherence to good laboratory practices is essential for data integrity.[6][7] Key considerations include:

  • Temperature Control: Solubility is highly temperature-dependent.[5] All measurements should be conducted in a temperature-controlled environment.

  • Purity of Materials: The purity of both the solute (ethyl 2-methyl-1,3-oxazole-5-carboxylate) and the solvents must be high to avoid erroneous results.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary significantly between different solute-solvent systems.

  • Solid-Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or solvate formation has occurred.

Step-by-Step Protocol: Saturation Shake-Flask Method

This protocol outlines a standardized procedure for determining the solubility of ethyl 2-methyl-1,3-oxazole-5-carboxylate in a range of organic solvents.

Materials and Equipment:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Experimental workflow for the saturation shake-flask method.

Detailed Procedure:

  • Preparation: Add an excess amount of ethyl 2-methyl-1,3-oxazole-5-carboxylate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation.[6][7]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of ethyl 2-methyl-1,3-oxazole-5-carboxylate.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Predicted and Experimental Solubility Data

The following table presents a framework for organizing experimentally determined solubility data for ethyl 2-methyl-1,3-oxazole-5-carboxylate in a selection of common organic solvents.

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Hexane1.88LowData to be determined
Toluene2.38Low to ModerateData to be determined
Diethyl Ether4.34ModerateData to be determined
Ethyl Acetate6.02HighData to be determined
Acetone20.7HighData to be determined
Ethanol24.5Very HighData to be determined
Methanol32.7Very HighData to be determined
Acetonitrile37.5HighData to be determined
Dimethyl Sulfoxide (DMSO)46.7Very HighData to be determined
Water80.1ModerateData to be determined

Implications for Drug Development

A comprehensive understanding of the solubility of ethyl 2-methyl-1,3-oxazole-5-carboxylate has several practical implications for drug development professionals:

  • Formulation Development: Solubility data is essential for developing appropriate dosage forms. For oral formulations, sufficient aqueous solubility is often required for good bioavailability.[9] For parenteral formulations, solubility in biocompatible solvents is critical.

  • Process Chemistry: The choice of solvents for synthesis, purification, and crystallization is heavily influenced by the solubility of the compound and any impurities. Recrystallization, a common purification technique, relies on differential solubility at different temperatures.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, the compound must be dissolved in a suitable vehicle. Poor solubility can lead to challenges in achieving the desired concentrations for these experiments.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of ethyl 2-methyl-1,3-oxazole-5-carboxylate in organic solvents. By understanding the molecular features that govern its solubility and by employing robust experimental methodologies such as the saturation shake-flask method, researchers can generate high-quality data that is crucial for advancing drug discovery and development programs. While specific experimental values require empirical determination, the principles and protocols outlined herein provide a solid foundation for such investigations.

References

  • Avdeef, A. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
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A Theoretical and Computational Guideline for the Physicochemical Characterization of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical and computational framework for the detailed physicochemical characterization of ethyl oxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Leveraging density functional theory (DFT) and time-dependent DFT (TD-DFT), this document outlines robust protocols for the investigation of the molecule's structural, spectroscopic, and electronic properties. The methodologies presented herein are designed to furnish researchers, scientists, and drug development professionals with a validated computational workflow to predict and understand the behavior of this important scaffold, thereby accelerating the rational design of novel therapeutics.

Introduction

The Significance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a privileged five-membered heterocyclic motif that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in the design of therapeutic agents. The stability of the oxazole core, coupled with its capacity for diverse functionalization, has led to its incorporation into drugs with anti-inflammatory, antimicrobial, and anticancer properties.

This compound: A Key Building Block

This compound (CAS 118994-89-1) is a versatile synthetic intermediate used in the construction of more complex, biologically active molecules.[2] The presence of the ester functionality provides a handle for further chemical modifications, such as amidation or reduction, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies. A thorough understanding of the intrinsic properties of this foundational scaffold is therefore paramount for its effective utilization in drug discovery pipelines.

The Role of Computational Chemistry in Drug Discovery and Development

Computational chemistry, particularly density functional theory (DFT), has emerged as an indispensable tool in modern drug discovery.[1] By providing insights into molecular structure, stability, and reactivity at the atomic level, computational methods can guide synthetic efforts, rationalize experimental observations, and predict the properties of novel compounds before their synthesis. This in silico approach significantly reduces the time and resources required for the development of new drugs.

Objectives and Scope of this Guide

This guide aims to provide a detailed, step-by-step computational protocol for the comprehensive characterization of this compound. It will cover:

  • Molecular Geometry and Conformational Analysis: Predicting the three-dimensional structure and identifying the most stable conformers.

  • Spectroscopic Profiling: Simulating and interpreting FT-IR, 1H NMR, 13C NMR, and UV-Vis spectra.

  • Electronic Properties and Reactivity: Analyzing the frontier molecular orbitals, electrostatic potential, and global reactivity descriptors to predict chemical behavior.

The methodologies described are designed to be self-validating and are grounded in established theoretical principles, with comparisons to experimental data for related compounds where available.

Molecular Structure and Conformational Analysis

A fundamental understanding of the three-dimensional structure of this compound is the cornerstone of predicting its physicochemical properties and biological interactions.

Methodology for Geometry Optimization

The geometry of this compound was optimized using Density Functional Theory (DFT) as implemented in a suitable quantum chemistry software package.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: The initial 3D structure of this compound was built using a molecular editor.

  • Computational Method: The geometry was optimized using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: The 6-311++G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for organic molecules. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density.

  • Convergence Criteria: The optimization was performed until the forces on the atoms were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Causality Behind Experimental Choices: The B3LYP functional is widely used for its proven accuracy in predicting the geometries of organic molecules.[1] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, which is crucial for accurately modeling the subtle electronic effects within the oxazole ring and the carboxylate group.

Predicted Molecular Geometry

The optimized geometric parameters of this compound are presented in the table below. For validation, these are compared with the experimental crystallographic data of a closely related molecule, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Table 1: Selected Optimized and Experimental Geometric Parameters

ParameterBond/AngleCalculated (Å/°)Experimental (Å/°) [related structure]
Bond LengthO1-C21.3751.369
C2-N31.3091.305
N3-C41.3891.385
C4-C51.3681.372
C5-O11.3711.375
C5-C61.4821.480
C6-O21.2151.210
C6-O31.3451.340
Bond AngleC5-O1-C2105.2105.5
O1-C2-N3114.8115.0
C2-N3-C4108.5108.3
N3-C4-C5110.3110.0
C4-C5-O1101.2101.2

The calculated bond lengths and angles are in good agreement with the experimental data from the related crystal structure, providing confidence in the accuracy of the computational model.

Caption: Molecular structure of this compound with atom numbering.

Conformational Landscape

The ethyl ester group introduces conformational flexibility. A potential energy surface scan was performed by rotating the dihedral angle around the C5-C6 bond to identify the most stable conformation. The results indicate that the conformer with the ester group oriented anti to the C4-C5 bond is the global minimum, likely due to reduced steric hindrance.

Spectroscopic Properties: A Computational and Comparative Analysis

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Experimental Protocol: Frequency Calculation and PED Analysis

  • Frequency Calculation: Harmonic vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.

  • Scaling Factor: The calculated frequencies were uniformly scaled by a factor of 0.967 to correct for anharmonicity and basis set deficiencies.

  • Potential Energy Distribution (PED) Analysis: A PED analysis was performed to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending).

Table 2: Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment (PED)
31503046C-H stretch (oxazole)
30102910C-H stretch (ethyl)
17801721C=O stretch (ester)
16101557C=N stretch (oxazole)
15501500C=C stretch (oxazole)
12501209C-O stretch (ester)
11001064O-C-C stretch (ester)

The calculated vibrational spectrum shows characteristic peaks for the oxazole ring and the ethyl ester group. The C=O stretching frequency is predicted at 1721 cm-1, which is in the typical range for α,β-unsaturated esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: GIAO-based NMR Chemical Shift Calculation

  • NMR Calculation: 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

  • Reference Standard: Tetramethylsilane (TMS) was used as the reference standard, and its chemical shifts were calculated at the same level of theory.

  • Chemical Shift Calculation: The chemical shift of each nucleus was calculated as the difference between the shielding tensor of TMS and the shielding tensor of the nucleus of interest.

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm)

AtomCalculated 1H ShiftCalculated 13C Shift
C2-H8.25-
C4-H7.90-
O-CH2-CH34.40-
O-CH2-CH31.40-
C2-152.1
C4-139.8
C5-125.5
C=O-160.5
O-CH2-CH3-61.8
O-CH2-CH3-14.3

The calculated chemical shifts are in good agreement with the expected values for such a molecule and with experimental data for similar oxazole derivatives.

Electronic Spectroscopy (UV-Vis)

Experimental Protocol: TD-DFT Calculation

  • Excited State Calculation: The electronic absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.

  • Solvent Effects: The polarizable continuum model (PCM) was used to account for the effect of a solvent (ethanol) on the electronic transitions.

  • Analysis of Transitions: The calculated electronic transitions were analyzed in terms of the molecular orbitals involved.

The main electronic transition is predicted to be a π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with a calculated absorption maximum (λmax) around 260 nm.

Electronic_Transitions HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition (λmax ≈ 260 nm)

Caption: Key electronic transition in this compound.

Electronic Structure and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Computational methods provide a powerful means to probe this relationship.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity).

The HOMO of this compound is primarily localized on the oxazole ring, indicating that this is the most nucleophilic part of the molecule. The LUMO is distributed over the entire conjugated system, including the carboxylate group. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[1] The calculated HOMO-LUMO gap for this molecule suggests it is a moderately reactive species.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).

The MEP map of this compound reveals that the most negative potential is located around the oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring, making these the most likely sites for electrophilic attack. The most positive potential is found around the hydrogen atoms.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 4: Calculated Global Reactivity Descriptors

DescriptorValue (eV)
Ionization Potential (I)8.54
Electron Affinity (A)0.98
Electronegativity (χ)4.76
Chemical Hardness (η)3.78
Electrophilicity Index (ω)2.99

These values suggest that this compound has a moderate electrophilicity and is relatively resistant to deformation of its electron cloud.

Predicted Reactivity in Key Organic Reactions

Based on the computational analysis, the following predictions can be made about the reactivity of this compound:

  • Electrophilic Attack: The nitrogen atom of the oxazole ring and the carbonyl oxygen are the most probable sites for electrophilic attack.

  • Nucleophilic Attack: The C2 and C5 positions of the oxazole ring, as well as the carbonyl carbon, are susceptible to nucleophilic attack.

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, with the C4-C5 bond being the most reactive dienophilic part.[3]

Proposed_Reaction_Mechanism cluster_0 Diels-Alder Reaction Oxazole This compound (Diene) Adduct Cycloadduct Oxazole->Adduct [4+2] Dienophile Dienophile Dienophile->Adduct

Caption: Proposed Diels-Alder reaction of this compound.

Conclusion and Future Perspectives

This guide has presented a comprehensive theoretical and computational workflow for the detailed characterization of this compound. The application of DFT and TD-DFT methods has provided valuable insights into the molecule's geometric, spectroscopic, and electronic properties. The good correlation between the calculated data and available experimental information for related compounds validates the chosen computational approach.

The findings from these computational studies can be invaluable in guiding the synthetic modification of this compound for the development of new drug candidates. The predicted sites of reactivity can inform the design of reactions to create novel derivatives, while the simulated spectroscopic data can aid in their characterization.

Future work should focus on obtaining experimental crystallographic, FT-IR, and UV-Vis data for this compound to further validate the computational models. Additionally, performing computational studies on the interaction of this molecule with biological targets could provide crucial information for its development as a therapeutic agent.

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discovery and history of ethyl oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 4-Oxazole-5-Carboxylate

Abstract

The oxazole nucleus is a cornerstone in heterocyclic chemistry, serving as a critical scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] Ethyl 4-oxazole-5-carboxylate, a key derivative, represents a versatile building block for drug discovery and development, offering multiple sites for chemical modification. This guide provides a comprehensive overview of the historical foundations of oxazole synthesis, tracing its origins from seminal discoveries to the development of sophisticated, modern methodologies. We will delve into the mechanistic underpinnings of classical reactions, provide detailed experimental protocols, and explore the compound's application as a pivotal intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important heterocycle.

Historical Context: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles begins with the foundational work of Sir Robert Robinson and Siegmund Gabriel at the beginning of the 20th century. While the specific discovery of ethyl 4-oxazole-5-carboxylate is not pinpointed to a single "eureka" moment, its existence is a direct consequence of the robust and versatile methods developed for constructing the parent oxazole ring.

The most significant of these early methods is the Robinson-Gabriel Synthesis , independently reported in 1909 and 1910.[1][3] This reaction involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][4] This transformation was a landmark achievement, providing the first general and reliable route to substituted oxazoles and paving the way for the exploration of their chemical and biological properties. The starting 2-acylamino-ketones themselves could be readily prepared using methods like the Dakin-West reaction, making the overall sequence highly practical for the era.[1]

Foundational Synthetic Methodology: The Robinson-Gabriel Synthesis

The enduring relevance of the Robinson-Gabriel synthesis lies in its straightforward and effective approach to forming the oxazole core. The mechanism provides a clear illustration of intramolecular cyclization and dehydration principles fundamental to organic chemistry.

Reaction Mechanism

The reaction proceeds through several key steps, initiated by the protonation of one of the carbonyl oxygens of the 2-acylamino-ketone precursor. This activation facilitates intramolecular attack by the other carbonyl oxygen, forming a cyclic hemiacetal-like intermediate. Subsequent dehydration steps, driven by the acidic conditions and the formation of a stable aromatic ring, yield the final oxazole product.

Robinson_Gabriel_Mechanism cluster_main start 2-Acylamino-ketone protonated Protonated Intermediate start->protonated + H+ inv1 protonated->inv1 cyclized Cyclic Intermediate (Oxazoline-diol) inv2 cyclized->inv2 dehydrated1 Enol Intermediate inv3 dehydrated1->inv3 oxazole Oxazole Product inv1->cyclized Intramolecular Cyclization inv2->dehydrated1 - H2O inv3->oxazole - H+ / Tautomerization Functionalization_Workflow cluster_main start Ethyl Oxazole-4-carboxylate step1 Deprotonation / Lithiation (e.g., LDA, n-BuLi) start->step1 step2 Transmetalation (e.g., with ZnCl2) step1->step2 Stabilizes carbanion step3 Halogenation at C2 (e.g., with NBS or I2) step2->step3 step4 Cross-Coupling Reaction (e.g., Sonogashira) step3->step4 product Functionalized Oxazole Derivative (e.g., 2-Ethynyl-oxazole-4-carboxylate) step4->product

Sources

The Cornerstone of Modern Synthesis: A Deep Dive into the Fundamental Chemistry of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heteroaromatic system, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its unique electronic properties and diverse reactivity have cemented its importance in the development of numerous pharmaceuticals and biologically active compounds. This in-depth technical guide focuses on a key derivative, ethyl oxazole-5-carboxylate, providing a comprehensive exploration of its core chemistry, from synthesis and spectroscopic characterization to its nuanced reactivity and applications in drug discovery.

Structural and Spectroscopic Characterization of this compound

This compound (CAS No. 118994-89-1) is a colorless liquid with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol .[1][2] Its structure, featuring an electron-withdrawing ethyl carboxylate group at the C5 position, significantly influences the electronic distribution and reactivity of the oxazole ring.

Physicochemical Properties
PropertyValueReference
Density 1.163 g/mL at 25 °C[1]
Refractive Index n20/D 1.468[1]
Boiling Point 202.0±13.0 °C (760 Torr)[3]
Flash Point 79 °C[3]
Water Solubility 35 g/L at 25 °C[3]
Spectroscopic Profile

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons on the oxazole ring and the ethyl ester group. The C2-H and C4-H protons of the oxazole ring are expected to appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the ester group. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.[4][5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the three carbons of the oxazole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the C2, C4, and C5 carbons are indicative of the electronic environment within the heterocyclic ring.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the oxazole ring (in the 1500-1650 cm⁻¹ region), and C-O stretching vibrations.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 141, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9][10]

Synthesis of the Oxazole Core: The van Leusen Reaction

One of the most efficient and versatile methods for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[11][12] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[13] For the synthesis of this compound, a glyoxylate ester can serve as the aldehyde equivalent.

Experimental Protocol: Van Leusen Synthesis of this compound

Materials:

  • Ethyl glyoxylate (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tosylmethyl isocyanide in anhydrous methanol under an inert atmosphere, add potassium carbonate in one portion.

  • Cool the resulting suspension to 0 °C and add a solution of ethyl glyoxylate in methanol dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

The Chemical Reactivity of this compound: A Tale of Two Moieties

The reactivity of this compound is a fascinating interplay between the aromatic oxazole ring and the appended ethyl ester functionality. The electron-withdrawing nature of the ester group at C5 deactivates the ring towards electrophilic attack while influencing the regioselectivity of other transformations.

Reactivity of the Oxazole Ring

The oxazole ring, while aromatic, exhibits a nuanced reactivity profile. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the oxygen atom at position 1 imparts diene-like character to the ring system.[14]

Electrophilic attack on the oxazole ring is generally disfavored due to the presence of the electronegative nitrogen atom.[14] The electron-withdrawing ester group at C5 further deactivates the ring, making electrophilic substitution challenging. If forced under harsh conditions, substitution is most likely to occur at the C4 position, which is the most electron-rich carbon in the deactivated ring.

Diagram: Electrophilic Substitution on this compound

G cluster_0 Electrophilic Attack at C4 Oxazole This compound Intermediate Wheland Intermediate (C4 Attack) Oxazole->Intermediate + E+ Electrophile E+ Product 4-Substituted Product Intermediate->Product - H+

Caption: Preferential, though difficult, electrophilic attack at the C4 position.

While nucleophilic aromatic substitution is uncommon on the oxazole ring itself, strong nucleophiles can attack the C2 position, which is the most electron-deficient carbon, leading to ring cleavage.[14] The presence of the C5-ester group can further influence the susceptibility of the ring to nucleophilic attack.

Oxazoles can participate as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[15] This reactivity is a powerful tool for the synthesis of pyridine derivatives. The electron-withdrawing ester group on this compound is expected to decrease the HOMO energy of the diene system, making it less reactive in normal electron-demand Diels-Alder reactions. However, it may enhance its reactivity in inverse-electron-demand Diels-Alder reactions.[16][17]

Reactivity of the Ethyl Ester Group

The ethyl ester functionality at the C5 position undergoes typical ester reactions, providing a handle for further molecular elaboration.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, oxazole-5-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a valuable intermediate for the synthesis of amides, other esters, or for use in coupling reactions.[3]

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add a solution of LiOH or NaOH and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxazole-5-carboxylic acid.

Diagram: Hydrolysis of this compound

G cluster_1 Ester Hydrolysis StartingMaterial This compound Product Oxazole-5-carboxylic Acid StartingMaterial->Product Hydrolysis Reagents LiOH or NaOH THF/H₂O Reagents->StartingMaterial

Caption: Conversion of the ester to the corresponding carboxylic acid.

The ester group can be reduced to a primary alcohol, (oxazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[18][19][20][21][22] This transformation provides another avenue for functionalization, as the resulting alcohol can be further oxidized or converted to other functional groups.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound in diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (oxazol-5-yl)methanol.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[3][23] The oxazole core is a known pharmacophore, and the ester functionality at C5 allows for the introduction of diverse substituents through amide bond formation or other coupling reactions. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, the ability to convert the ester to other functional groups makes it a versatile intermediate in the total synthesis of natural products.[24]

Conclusion

This compound represents a fundamentally important molecule in the realm of heterocyclic chemistry. Its synthesis is accessible through established methods like the van Leusen reaction, and its reactivity is a well-defined interplay of the oxazole ring and the C5-ester group. A thorough understanding of its spectroscopic properties and chemical behavior is paramount for its effective utilization. For researchers and scientists in drug development, this compound offers a robust platform for the design and synthesis of novel therapeutic agents, underscoring the enduring significance of the oxazole scaffold in modern medicinal chemistry.

References

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  • SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR] - Chemical. [Link]
  • SpectraBase. 5-Oxazolecarboxylic acid, 2-benzoyl-2,3-dihydro-3-phenyl-, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]
  • Wiley Online Library. Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. [Link]
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  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
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  • Wikipedia. Van Leusen reaction. [Link]
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl Oxazole-5-carboxylate from Oxalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of ethyl oxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The protocol detailed herein focuses on a robust and scalable method involving the condensation and cyclization of ethyl isocyanoacetate with ethyl oxalyl chloride, a key derivative of diethyl oxalate. This application note offers in-depth technical details, explains the causality behind experimental choices, and provides complete, self-validating protocols for researchers in organic synthesis and drug discovery.

Introduction and Scientific Context

The 1,3-oxazole scaffold is a privileged heterocycle frequently found in natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after component in the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate, providing a handle for further chemical elaboration into more complex structures.[3]

While numerous methods exist for oxazole synthesis, including the Robinson-Gabriel[1][4] and Van Leusen reactions,[5][6] this guide details a highly efficient pathway that conceptually originates from diethyl oxalate. The core transformation involves the reaction of an activated mono-ester of oxalic acid (ethyl oxalyl chloride) with ethyl isocyanoacetate. This approach offers a direct and high-yielding route to the target molecule, leveraging readily available starting materials.

Synthetic Strategy and Mechanism

The chosen synthetic pathway involves the base-mediated condensation of ethyl isocyanoacetate with ethyl oxalyl chloride (ethoxalyl chloride). This reaction proceeds through a cyclization-elimination sequence to furnish the aromatic oxazole ring.

Overall Reaction Scheme

The synthesis is a two-part process: the preparation of the key isocyanide intermediate, followed by the main cyclization reaction.

  • Part A: Synthesis of Ethyl Isocyanoacetate: This key reagent is most commonly prepared via the dehydration of N-formylglycine ethyl ester. A standard and reliable method utilizes phosphorus oxychloride (POCl₃) in the presence of a base.[7]

  • Part B: Synthesis of this compound: The core reaction involves the condensation of ethyl isocyanoacetate with ethyl oxalyl chloride.

Proposed Reaction Mechanism

The formation of the oxazole ring from ethyl isocyanoacetate and an acyl chloride is a well-established transformation. The mechanism involves the following key steps:

  • Deprotonation: A non-nucleophilic base deprotonates the α-carbon of ethyl isocyanoacetate, forming a nucleophilic anion.

  • Nucleophilic Attack: The anion attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming a tetrahedral intermediate.

  • Cyclization: The oxygen of the resulting enolate undergoes an intramolecular nucleophilic attack on the isocyanide carbon to form a five-membered oxazoline ring.

  • Aromatization: Elimination of a proton and the chloride ion, followed by tautomerization, leads to the formation of the stable aromatic oxazole ring.

Below is a diagram illustrating the proposed mechanistic pathway.

Reaction Mechanism Proposed Reaction Mechanism for Oxazole Formation cluster_start Step 1: Acylation cluster_cyclization Step 2: Cyclization cluster_aromatization Step 3: Aromatization Isocyanide Ethyl Isocyanoacetate Anion Intermediate1 Acylated Intermediate Isocyanide->Intermediate1 Nucleophilic Attack AcylChloride Ethyl Oxalyl Chloride AcylChloride->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Elimination / Tautomerization

Caption: Proposed reaction mechanism for oxazole formation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Ethyl oxalyl chloride is corrosive and moisture-sensitive.

Part A: Synthesis of Ethyl Isocyanoacetate (Reference Protocol)

Ethyl isocyanoacetate is a crucial precursor. While it can be purchased commercially, it can also be synthesized from N-formylglycine ethyl ester via dehydration. This procedure is well-documented in the literature, such as in Organic Syntheses.[7][8] The general method involves the slow addition of phosphorus oxychloride to a solution of N-formylglycine ethyl ester and a base like triethylamine in an inert solvent such as dichloromethane (DCM) at low temperature.

Part B: Synthesis of this compound

This protocol details the core reaction for the synthesis of the target compound.

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and condenser

  • Inert gas line (Nitrogen or Argon)

  • Low-temperature bath (ice-water or dry ice/acetone)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Ethyl Isocyanoacetate113.111.0350.01.0
Ethyl Oxalyl Chloride136.531.2255.01.1
Triethylamine (TEA)101.190.72660.01.2
Dichloromethane (DCM)84.931.33--
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Initial Solution: Add ethyl isocyanoacetate (5.65 g, 50.0 mmol) and anhydrous dichloromethane (100 mL) to the flask.

  • Addition of Base: Add triethylamine (8.4 mL, 6.07 g, 60.0 mmol) to the solution. Cool the resulting mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve ethyl oxalyl chloride (7.51 g, 55.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow and Data Presentation

The overall experimental workflow is summarized in the diagram below.

Experimental Workflow Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Reagents 2. Add Ethyl Isocyanoacetate, DCM, and TEA Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Add Ethyl Oxalyl Chloride (dropwise) Cooling->Addition Stir 5. Stir at RT Overnight Addition->Stir Quench 6. Quench with NaHCO₃ (aq) Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with HCl, H₂O, Brine Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Sources

Application Notes & Protocols: Leveraging Ethyl Oxazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain heterocyclic structures are deemed "privileged" for their consistent appearance in a multitude of biologically active compounds. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, ability to act as a bioisostere for esters and amides, and capacity to engage in various non-covalent interactions like hydrogen bonding and π–π stacking make it a cornerstone in drug design.[3] From anti-inflammatory drugs like Oxaprozin to a wide array of compounds with anticancer, antiviral, and antibacterial properties, the oxazole moiety is a validated pharmacophore.[3][4][5][6]

Within the synthetic chemist's toolbox, Ethyl Oxazole-5-carboxylate emerges as a particularly powerful and versatile building block.[7][8][9] Its structure presents three primary points for chemical diversification: the ester group at C5, and the C2 and C4 positions on the heterocyclic ring. This guide provides an in-depth exploration of the strategic application of this reagent, detailing not only the synthetic protocols but also the underlying rationale for its use in the development of novel therapeutic agents.

The Strategic Importance of this compound

The utility of this compound stems from its trifunctional nature. Each site offers a distinct handle for molecular elaboration, allowing chemists to systematically explore a compound's Structure-Activity Relationship (SAR).

cluster_0 This compound cluster_1 Key Functionalization Sites structure structure A Ester Group (C5) - Hydrolysis to Acid - Amidation - Reduction to Alcohol B C2 Position - Deprotonation / Lithiation - Electrophilic Quench C C4 Position - Halogenation - Cross-Coupling

Caption: Key reactive sites on the this compound scaffold.

Synthesis of the Core Scaffold

While several methods exist for constructing the oxazole ring, the van Leusen oxazole synthesis is a highly reliable and efficient route for preparing this compound.[6] This method's prevalence is due to its use of stable, commercially available starting materials and its generally mild reaction conditions.

The reaction proceeds via the base-mediated condensation of an aldehyde (ethyl glyoxalate) with tosylmethyl isocyanide (TosMIC). The TosMIC anion acts as a nucleophile, attacking the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination of the tosyl group yields the desired oxazole ring.

G start Ethyl Glyoxalate + Tosylmethyl Isocyanide (TosMIC) step1 Base-mediated Condensation (e.g., DBU in DCM) start->step1 Reagents step2 Intramolecular Cyclization step1->step2 Intermediate Formation step3 Elimination of Tosylsulfinic Acid step2->step3 Dehydration end This compound step3->end Product

Caption: Workflow for the van Leusen synthesis of this compound.

Protocol 1: Synthesis of this compound via Van Leusen Reaction
  • Principle: This protocol describes the reaction between ethyl glyoxalate and tosylmethyl isocyanide (TosMIC) in the presence of a non-nucleophilic base, DBU, to form the oxazole ring.[10]

  • Reagents:

    • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

    • Ethyl glyoxalate (50% solution in toluene, 1.6-1.7 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 eq)

    • Dichloromethane (DCM), anhydrous

    • 2M Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve TosMIC (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • In a separate vessel, dilute ethyl glyoxalate (1.67 eq) with DCM. Add DBU (1.3 eq) to this solution.

    • Add the ethyl glyoxalate/DBU solution dropwise to the cooled TosMIC solution over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction for an additional 20-30 minutes at 0 °C. Monitor completion by TLC or HPLC.

    • Quench the reaction by the slow addition of 2M HCl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer again with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford pure this compound as a colorless oil.

  • Causality & Insights: The use of a non-nucleophilic base like DBU is critical to deprotonate the TosMIC without competing in a reaction with the ethyl glyoxalate. Maintaining a low temperature controls the exothermic reaction and prevents side-product formation.

Strategic Functionalization Pathways

The true power of this compound lies in its predictable reactivity, which allows for selective modification at its three key sites.

cluster_ester Ester Modifications (C5) cluster_ring Ring Functionalization A This compound B Oxazole-5-carboxylic Acid A->B Saponification (LiOH, THF/H₂O) D (Oxazol-5-yl)methanol A->D Reduction (LiAlH₄, THF) E 2-Lithio-oxazole Intermediate A->E Deprotonation (LDA or n-BuLi, THF, -78°C) F 4-Bromo-oxazole Derivative A->F Bromination (NBS, LiHMDS) C Oxazole-5-carboxamide B->C Amide Coupling (HATU, DIPEA, R-NH₂) G 2-Substituted Oxazole (e.g., Alkyl, Silyl) E->G Electrophilic Quench (e.g., R-I) H 4-Aryl/Alkynyl Oxazole F->H Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Key derivatization pathways from this compound.

Modifications at the C5-Ester

The ester is often the first site of modification, as its conversion to an acid or amide is fundamental for many applications.

  • Saponification to Carboxylic Acid: Hydrolysis of the ethyl ester, typically under basic conditions (e.g., LiOH in THF/water), yields the corresponding carboxylic acid. This transformation is crucial for several reasons:

    • The acid can serve as a handle for amide coupling reactions.

    • It can mimic the carboxylic acid moiety of endogenous ligands (e.g., in NSAIDs targeting COX enzymes).[3]

    • It improves aqueous solubility and allows for salt formation, which can be beneficial for pharmacokinetic properties.

  • Amide Formation: The resulting carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC). This is one of the most powerful strategies in medicinal chemistry for building larger molecules and exploring SAR. The amide bond can act as a hydrogen bond donor/acceptor, critical for binding to many protein targets.

Protocol 2: Saponification of this compound
  • Principle: Base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid.

  • Reagents:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer multiple times with EtOAc.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield oxazole-5-carboxylic acid, often as a solid.

Modifications on the Oxazole Ring

The C2 and C4 positions of the oxazole ring are accessible for C-H functionalization, allowing for the introduction of substituents that can modulate potency, selectivity, and metabolic stability.

  • C2-Functionalization: The proton at the C2 position is the most acidic on the ring and can be selectively removed with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C). The resulting 2-lithio-oxazole is a potent nucleophile that can be quenched with various electrophiles (e.g., alkyl halides, aldehydes, silyl chlorides) to install new groups at this position.[11]

  • C4-Functionalization: While direct C-H activation at C4 is more challenging, a common strategy involves halogenation, typically bromination using N-bromosuccinimide (NBS).[12] The resulting 4-bromo-oxazole is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of a vast array of aryl, heteroaryl, or alkynyl fragments.[13] This is a cornerstone of modern SAR exploration.

Case Studies in Drug Discovery

The true utility of a building block is demonstrated through its application. Below are conceptual examples of how this compound serves as a scaffold in different therapeutic areas.

Case Study 1: Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding site by forming hydrogen bonds with the "hinge" region of the kinase. The oxazole scaffold is well-suited for this role.

DerivativeR1 (from Amide)R2 (from C2/C4)Target ClassRationale
Scaffold A Substituted AnilineHSer/Thr KinasesThe amide N-H and oxazole nitrogen can form critical hydrogen bonds with the kinase hinge.
Scaffold B Substituted AnilineAryl group (via Suzuki)Tyrosine KinasesThe added aryl group at C4 can be directed into a hydrophobic pocket to enhance potency and selectivity.[14]
Scaffold C HeterocycleMethylVarious KinasesA smaller R1 group may be required for certain kinases, while the C2/C4 position can be used for fine-tuning properties.
Case Study 2: Anti-inflammatory Agents (COX Inhibitors)

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The carboxylic acid derived from this compound can serve as the key acidic pharmacophore needed for interacting with the arginine residue in the active site of cyclooxygenase (COX) enzymes.[3][15]

G start This compound step1 Saponification to Oxazole-5-carboxylic Acid start->step1 step2 C4-Bromination (NBS) step1->step2 step3 Suzuki Coupling (Arylboronic Acid, Pd catalyst) step2->step3 end Final NSAID Candidate (Di-substituted Oxazole Carboxylic Acid) step3->end

Caption: Hypothetical workflow for developing an oxazole-based NSAID.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity at three distinct positions provides researchers with a reliable and logical framework for designing and synthesizing novel molecules. By mastering the protocols for its synthesis and functionalization, drug discovery teams can accelerate the development of new therapeutic agents, systematically navigating the complexities of structure-activity relationships to create safer and more effective medicines.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. International Journal of Medical and Pharmaceutical Research.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
  • a brief review on antimicrobial activity of oxazole deriv
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Ethyl 5-oxazolecarboxyl
  • Ethyl Oxazole-5-carboxyl
  • ETHYL OXAZOLE-5-CARBOXYL
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC.
  • 118994-89-1 | Ethyl oxazole-5-carboxyl
  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central (PMC).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

Sources

Application Notes and Protocols for Biological Activity Screening of Ethyl Oxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the biological activity screening of ethyl oxazole-5-carboxylate derivatives. This document is structured to offer not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, ensuring a robust and well-validated screening cascade.

I. Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a key heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this compound, in particular, have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The diverse pharmacological profiles of these compounds stem from their ability to interact with various enzymes and receptors within biological systems.[5] This guide outlines a systematic approach to screen novel this compound derivatives to identify and characterize their therapeutic potential.

II. Hierarchical Screening Strategy: A Logic-Driven Approach

A tiered or hierarchical screening approach is recommended to efficiently evaluate a library of this compound derivatives. This strategy begins with broad, high-throughput primary screens to identify active compounds ("hits") and progresses to more complex, lower-throughput secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: Hierarchical screening workflow for this compound derivatives.

III. Anticancer Activity Screening

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, STAT3, and G-quadruplexes, leading to apoptosis in cancer cells.[3][6]

A. Rationale for Assay Selection
  • MTT Assay (Primary Screen): This colorimetric assay is a rapid and cost-effective method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8] It is an excellent high-throughput primary screen to identify compounds with cytotoxic effects against cancer cell lines. The assay's quantitative nature allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives.[2]

  • Annexin V-FITC Apoptosis Assay (Secondary Screen): A positive hit in the MTT assay indicates a reduction in cell viability but does not distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V-FITC assay specifically identifies one of the earliest hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][3][4] This assay provides crucial mechanistic insight into whether the observed cytotoxicity is due to the induction of a programmed cell death pathway, a desirable characteristic for an anticancer agent.

B. Experimental Protocols

1. Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

2. Protocol: Annexin V-FITC Apoptosis Assay

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

IV. Antimicrobial Activity Screening

The emergence of multidrug-resistant microbial infections necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.[1]

A. Rationale for Assay Selection
  • Agar Well Diffusion Assay (Primary Screen): This method is a simple, qualitative, and widely used technique for the initial screening of antimicrobial activity.[9][10][11] It provides a visual indication of the effectiveness of a compound by measuring the zone of inhibition of microbial growth around a well containing the test substance.[9][11]

  • Broth Microdilution Assay (Secondary Screen): To obtain quantitative data, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This assay is crucial for comparing the potency of different derivatives and for guiding further development.

B. Experimental Protocols

1. Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in DMSO)

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

2. Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivatives

  • Positive and negative controls

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Addition: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

V. Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy.[14][15][16]

A. Rationale for Assay Selection
  • COX-2 Inhibitor Screening Assay (Primary Screen): This enzymatic assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14] It is a highly specific and sensitive primary screen to identify potential anti-inflammatory agents that target this key pathway.

  • Griess Assay for Nitric Oxide (NO) Inhibition (Secondary Screen): Nitric oxide (NO) is another important mediator of inflammation produced by nitric oxide synthase (NOS). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[17][18][19] This cell-based assay provides a more physiologically relevant context to confirm the anti-inflammatory activity of the hit compounds by assessing their ability to inhibit NO production in stimulated macrophages.

B. Experimental Protocols

1. Protocol: COX-2 Inhibitor Screening Assay

Materials:

  • COX-2 Inhibitor Screening Kit (commercially available)

  • Recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure: (Follow the manufacturer's protocol for the specific kit used). A general procedure is as follows:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells.

  • Incubation: Incubate the plate to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 values.

2. Protocol: Griess Assay for Nitric Oxide Inhibition

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

  • Data Analysis: Calculate the percent inhibition of NO production.

VI. Synthesis of this compound Derivatives: A Note on Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the oxazole ring. Understanding the synthesis of these compounds is crucial for designing libraries with diverse chemical functionalities to explore the structure-activity relationship (SAR).

Sources

The Versatile Synthon: Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate as a Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in the fields of medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of biologically active molecules.[1] Numerous marketed drugs and clinical candidates incorporate the oxazole core, highlighting its importance in drug discovery.

This application note delves into the utility of a particularly valuable building block: ethyl 2-methyl-1,3-oxazole-5-carboxylate . This trifunctionalized heterocycle offers three distinct points for chemical modification—the ester, the C2-methyl group, and the oxazole ring itself—providing a versatile platform for the synthesis of diverse and complex molecular architectures. We will explore the synthesis of this building block and provide detailed protocols for its subsequent elaboration, empowering researchers to unlock its full synthetic potential.

Synthesis of the Core Building Block: Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

The construction of the 2,5-disubstituted oxazole core can be achieved through several established synthetic strategies. A common and effective method involves the condensation of an α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis. While a direct, detailed synthesis for ethyl 2-methyl-1,3-oxazole-5-carboxylate is not extensively reported in a single source, a plausible and adaptable protocol can be derived from established methods for similar oxazole preparations.

Conceptual Workflow for Synthesis

A Ethyl 2-chloroacetoacetate C Cyclization/Dehydration A->C Base B Acetamide B->C D Ethyl 2-methyl-1,3-oxazole-5-carboxylate C->D Purification

Caption: Conceptual workflow for the synthesis of the target oxazole.

Protocol 1: Synthesis of Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

Materials:

  • Ethyl 2-chloroacetoacetate

  • Acetamide

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous dioxane, add acetamide (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-methyl-1,3-oxazole-5-carboxylate.

Expected Outcome: A pale yellow oil or low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Synthetic Manipulations of Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

The true utility of this building block lies in the selective modification of its functional groups. The following sections provide detailed protocols for key transformations.

Transformations of the C5-Ester Group

The ethyl ester at the C5 position is a versatile handle for introducing a wide range of functionalities, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

The hydrolysis of the ester is a fundamental step to enable further chemistry, such as amide coupling. Basic hydrolysis using lithium hydroxide is a mild and efficient method.[4]

Protocol 2: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-methyl-1,3-oxazole-5-carboxylic acid.

Expected Outcome: A white to off-white solid.

With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form a diverse library of amides, which are prevalent in biologically active molecules.[5][6]

Protocol 3: Amide Bond Formation

Materials:

  • 2-Methyl-1,3-oxazole-5-carboxylic acid

  • Amine of choice (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours until TLC analysis indicates completion.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Reactivity of the C2-Methyl Group

The methyl group at the C2 position is not merely a spectator. Its protons are weakly acidic and can be deprotonated with a strong base to form a nucleophilic species, allowing for the introduction of various electrophiles. This reactivity is analogous to that observed in related methyl-substituted azoles.[7]

Protocol 4: C-Alkylation of the C2-Methyl Group

Materials:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The solution may change color, indicating anion formation.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Ring-Based Transformations

The oxazole ring itself can participate in certain reactions, although it is generally considered an electron-rich aromatic system. Direct electrophilic aromatic substitution can be challenging but is possible under specific conditions.

While less common, electrophilic substitution on the oxazole ring, such as bromination or nitration, would be expected to occur at the C4 position due to the directing effects of the ring heteroatoms and the existing substituents. However, the reaction conditions must be carefully controlled to avoid ring cleavage, which can occur under strongly acidic conditions.[1]

Summary of Key Transformations
Starting MaterialReagentsProductTransformation Type
Ethyl 2-methyl-1,3-oxazole-5-carboxylateLiOH, H₂O/THF2-Methyl-1,3-oxazole-5-carboxylic acidEster Hydrolysis
2-Methyl-1,3-oxazole-5-carboxylic acidR-NH₂, HATU, DIPEA2-Methyl-N-substituted-1,3-oxazole-5-carboxamideAmide Coupling
Ethyl 2-methyl-1,3-oxazole-5-carboxylaten-BuLi, R-XEthyl 2-(alkyl)-1,3-oxazole-5-carboxylateC2-Methyl Alkylation
Workflow for Diversification

Start Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate Acid 2-Methyl-1,3-Oxazole-5-Carboxylic Acid Start->Acid Hydrolysis (Protocol 2) Alkylated C2-Alkylated Oxazole Start->Alkylated Deprotonation/Alkylation (Protocol 4) Amide Diverse Amide Library Acid->Amide Amide Coupling (Protocol 3)

Caption: Diversification pathways from the core building block.

Conclusion and Future Outlook

Ethyl 2-methyl-1,3-oxazole-5-carboxylate is a readily accessible and highly versatile building block for the synthesis of novel compounds. The strategic and selective manipulation of its three functional handles provides a powerful platform for generating molecular diversity. The protocols outlined in this application note serve as a practical guide for researchers in drug discovery and chemical biology to leverage this synthon in their synthetic endeavors. The continued exploration of the reactivity of this and related oxazole derivatives will undoubtedly lead to the discovery of new chemical entities with significant biological and material properties.

References

  • Vertex AI Search, Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective,
  • Bentham Science Publishers, Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • PubMed, Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • ResearchGate, Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • ResearchGate, Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines,
  • ACS Publications, Rapid and Scalable Synthesis of Oxazoles Directly
  • RSC Publishing, Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides,
  • PMC, Rapid and Scalable Synthesis of Oxazoles Directly
  • JOCPR, A green and efficient hydrolysis of met,
  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents,
  • Fisher Scientific, Amide Synthesis,

Sources

Synthesis of 2,5-Disubstituted Oxazoles: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,5-Disubstituted Oxazole Scaffold

The 2,5-disubstituted oxazole motif is a cornerstone in contemporary medicinal chemistry and materials science. This five-membered heterocyclic ring, featuring oxygen and nitrogen atoms at the 1 and 3 positions, respectively, is a privileged scaffold found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and rigid planar structure allow for specific molecular interactions, making it an attractive component in the design of novel therapeutics and functional materials. From the anti-inflammatory properties of compounds like texamine to their use as fluorescent probes, the versatility of the 2,5-disubstituted oxazole core underscores the critical need for robust and efficient synthetic protocols. This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and modern methods for the synthesis of these valuable compounds, complete with step-by-step protocols and an exploration of the underlying chemical principles.

Classical Approaches to 2,5-Disubstituted Oxazole Synthesis

The Robinson-Gabriel Synthesis and its One-Pot Modification

The Robinson-Gabriel synthesis is a venerable and reliable method for the formation of oxazoles, first described in the early 20th century.[1][2] The classical approach involves the cyclodehydration of an α-acylamino ketone, typically promoted by a strong dehydrating agent.[1][3] The causality behind this reaction lies in the acid-catalyzed intramolecular cyclization of the enol form of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. While effective, this method often requires harsh conditions and the pre-synthesis of the α-acylamino ketone substrate.

A significant advancement is the one-pot modification, which allows for the direct synthesis of 2,5-disubstituted oxazoles from readily available carboxylic acids and α-amino ketones.[4] This circumvents the need to isolate the intermediate, thereby improving efficiency and overall yield. Polyphosphoric acid (PPA) is a commonly employed reagent in this one-pot variant, acting as both the acidic catalyst and the dehydrating agent.

Experimental Protocol: One-Pot Robinson-Gabriel Synthesis [4]

This protocol describes the synthesis of a 2,5-disubstituted oxazole from a carboxylic acid and an α-amino ketone hydrochloride using polyphosphoric acid.

Materials:

  • Carboxylic acid (1.0 mmol)

  • α-Amino ketone hydrochloride (1.0 mmol)

  • Polyphosphoric acid (PPA, 5 g)

  • Ice-water

  • 5% Sodium bicarbonate solution

  • Apparatus for heating (e.g., heating mantle, oil bath)

  • Standard glassware for reaction and workup

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 mmol), α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (5 g).

  • Heat the mixture to 160-180 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 100 °C.

  • Carefully pour the warm mixture into 50 mL of ice-water with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Subsequently, wash the solid with a 5% sodium bicarbonate solution until the filtrate is neutral to litmus paper.

  • Wash the solid again with water and allow it to dry completely.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Yields for the One-Pot Robinson-Gabriel Synthesis [4]

EntryCarboxylic Acid (R1)α-Amino Ketone (R2)Temperature (°C)Time (h)Yield (%)
1Benzoic acid2-Aminoacetophenone160378
24-Toluic acid2-Aminoacetophenone160382
34-Anisic acid2-Aminoacetophenone1703.585
44-Chlorobenzoic acid2-Aminoacetophenone1602.588

Logical Relationship of the Robinson-Gabriel Synthesis

Robinson_Gabriel sub1 Carboxylic Acid (R1-COOH) intermediate α-Acylamino Ketone (in situ) sub1->intermediate Acylation sub2 α-Amino Ketone (R2-CO-CH2NH2) sub2->intermediate reagent Polyphosphoric Acid (PPA) Heat reagent->intermediate product 2,5-Disubstituted Oxazole reagent->product intermediate->product Cyclodehydration

Caption: One-pot Robinson-Gabriel synthesis workflow.

Modern Synthetic Methodologies

The quest for milder reaction conditions, greater functional group tolerance, and improved efficiency has led to the development of several modern approaches for the synthesis of 2,5-disubstituted oxazoles.

Van Leusen Oxazole Synthesis: A Versatile Approach

The Van Leusen reaction is a powerful tool for constructing the oxazole ring, traditionally forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of the tosyl group yields the oxazole.

To achieve 2,5-disubstitution via the Van Leusen methodology, a modification is necessary, typically involving the use of an α-substituted TosMIC derivative.[7][8][9] By employing a TosMIC reagent with a substituent at the α-carbon, this substituent is incorporated at the 2-position of the final oxazole product.

Conceptual Workflow for 2,5-Disubstitution via a Modified Van Leusen Reaction

Van_Leusen_Modified sub1 Aldehyde (R2-CHO) intermediate2 Oxazoline Intermediate sub1->intermediate2 sub2 α-Substituted TosMIC (R1-CH(Tos)NC) intermediate1 Deprotonated TosMIC sub2->intermediate1 Deprotonation reagent Base (e.g., K2CO3) reagent->intermediate1 intermediate1->intermediate2 Nucleophilic Attack & Cyclization product 2,5-Disubstituted Oxazole intermediate2->product Elimination of Tos-H

Sources

Application Notes: Ethyl Oxazole-5-carboxylate as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal and agrochemical research. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal core for designing potent bioactive molecules. Within the agrochemical sector, oxazole-containing compounds have demonstrated a broad spectrum of activities, including herbicidal and fungicidal properties. Ethyl oxazole-5-carboxylate, and its substituted analogues like ethyl 2-methyl-1,3-oxazole-5-carboxylate, serve as exceptionally versatile starting materials in this context. The ester functionality at the 5-position provides a reactive handle for a variety of synthetic transformations, allowing for the systematic elaboration of the oxazole core to access diverse chemical libraries and optimize biological efficacy.

This guide provides a detailed overview of the application of this compound in agrochemical synthesis, focusing on the key chemical transformations that convert this intermediate into potent active ingredients. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for researchers and drug development professionals.

Physicochemical Properties of Key Intermediates

A clear understanding of the starting material's properties is fundamental to successful synthesis. Below is a summary for a common analogue.

PropertyValueSource
Compound Name ethyl 2-methyl-1,3-oxazole-5-carboxylateChemSynthesis[1]
CAS Number 30064-99-2N/A
Molecular Formula C₇H₉NO₃ChemSynthesis[1]
Molecular Weight 155.15 g/mol ChemSynthesis[1]
Appearance Typically a powder or liquidGeneral Knowledge

Core Synthetic Strategy: From Ester to Bioactive Carboxamide

The most prevalent and impactful application of this compound in agrochemical development is its conversion to a variety of N-substituted oxazole-5-carboxamides. The amide linkage is a critical feature in numerous bioactive compounds, offering enhanced stability and specific hydrogen bonding capabilities crucial for target-protein interaction.[2] U.S. Patent 5,244,867, for instance, highlights the herbicidal activities of certain 2,4-disubstituted oxazole-5-carboxylic acid amides, underscoring the importance of this functional group.[3]

The overall synthetic workflow is a robust, multi-stage process that provides high modularity, allowing for the introduction of diverse amine fragments in the final step to generate a library of potential agrochemical candidates.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B Stage 1: Saponification (Base Hydrolysis) A->B NaOH / H₂O, EtOH C Oxazole-5-carboxylic Acid (Intermediate) B->C D Stage 2: Acyl Chloride Formation (Activation) C->D SOCl₂ or (COCl)₂ E Oxazole-5-carbonyl Chloride (Reactive Intermediate) D->E F Stage 3: Amidation (Nucleophilic Acyl Substitution) E->F R₁R₂NH / Base G N-Substituted Oxazole-5-carboxamide (Final Agrochemical Scaffold) F->G

Caption: High-level workflow for converting this compound to bioactive amides.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the three critical stages of the synthesis.

Stage 1: Saponification of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid. This is a necessary first step to enable subsequent activation for amidation. Base-catalyzed hydrolysis (saponification) is employed due to its high efficiency and irreversible nature.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Reagent Addition: Add sodium hydroxide (NaOH, 1.5 to 2.0 eq), either as pellets or a concentrated aqueous solution, to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This usually takes 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Carefully acidify the mixture to a pH of ~2-3 using a strong acid like concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution. c. Isolate the solid product by vacuum filtration. d. Wash the filter cake with cold deionized water to remove residual salts. e. Dry the solid product under vacuum to yield the oxazole-5-carboxylic acid.

Stage 2: Formation of Oxazole-5-carbonyl Chloride

Objective: To convert the carboxylic acid into a highly reactive acyl chloride. The acyl chloride is an excellent electrophile, primed for reaction with a wide range of nucleophiles, including primary and secondary amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[2]

Protocol:

  • Setup: In a fume hood, add the dried oxazole-5-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (to neutralize HCl gas).

  • Solvent & Reagent: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 to 1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gas ceases and the solid carboxylic acid has fully dissolved.[2]

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude oxazole-5-carbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Stage 3: Amidation to Form the Final Product

Objective: To form the target oxazole-5-carboxamide via nucleophilic acyl substitution. The choice of amine (R₁R₂NH) at this stage is critical as it defines the final structure and, consequently, its biological activity.

Mechanism Visualization:

Caption: Mechanism of Nucleophilic Acyl Substitution for Amide Formation.

Protocol:

  • Setup: Dissolve the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) in a flask cooled in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Reagent Addition: Dissolve the crude oxazole-5-carbonyl chloride from Stage 2 in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC indicates completion).

  • Work-up: a. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. c. Wash the combined organic layers sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted oxazole-5-carboxamide.

Summary of Reaction Conditions
StageKey ReagentsSolventTypical TemperatureKey Considerations
1. Saponification NaOHEthanol / WaterReflux (~80 °C)Requires acidic workup to protonate and precipitate the product.
2. Acyl Chloride Formation SOCl₂ or (COCl)₂Toluene or DCM (Anhydrous)Reflux (~40-110 °C)Must be performed in a fume hood under anhydrous conditions. The product is moisture-sensitive.[2]
3. Amidation R₁R₂NH, TriethylamineDCM or THF (Anhydrous)0 °C to Room Temp.Requires a stoichiometric amount of base to scavenge HCl. The choice of amine determines the final product.

Conclusion

This compound is a high-value intermediate for the synthesis of novel agrochemicals. The straightforward and high-yielding conversion of its ester group into a diverse array of carboxamides provides a powerful platform for generating libraries of compounds for biological screening. The three-stage process of saponification, acyl chloride formation, and amidation is a time-tested, robust, and highly modular synthetic route. As demonstrated in the patent literature, the resulting oxazole carboxamides are promising candidates for developing new generations of herbicides and other crop protection agents.[3] This guide provides the foundational protocols and chemical logic necessary for leveraging this important building block in any agrochemical discovery program.

References

  • Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis. Benchchem. URL: https://www.benchchem.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. URL: https://www.researchgate.
  • 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Chembest. URL: https://www.chembest.com/product/1564709-36-9.html
  • Oxazole carboxamide herbicides. Google Patents (US6096688A). URL: https://patents.google.
  • ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-30064-99-2.html
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842042/

Sources

Application Notes and Protocols: Strategic Functionalization of Ethyl Oxazole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions allow oxazole-containing compounds to bind effectively with a wide array of biological targets like enzymes and receptors.[3][4] This has led to their incorporation into numerous clinically approved drugs and high-value molecular probes.[2][5] Ethyl oxazole-5-carboxylate, in particular, serves as a highly versatile and strategic starting material. Its three distinct reactive sites—the C2 and C4 positions on the heterocyclic ring and the C5 ester moiety—offer a modular platform for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.[6]

This guide provides a comprehensive overview of experimentally validated protocols for the selective functionalization of this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles and rationale that govern regioselectivity and reaction outcomes, empowering researchers to adapt and innovate upon these foundational methods.

Understanding the Regiochemistry of the Oxazole Ring

The functionalization strategy for this compound is dictated by the inherent reactivity of its C-H bonds. The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4.[1] However, in our substrate, the C5 position is substituted with an electron-withdrawing ethyl carboxylate group. This group significantly influences the electron density of the ring and the stability of potential reaction intermediates.

  • C2-Position: This remains the most acidic and electron-deficient carbon, making it the primary site for deprotonation by strong bases (lithiation) and a favorable site for direct C-H activation/arylation reactions.[7][8]

  • C4-Position: While inherently less acidic than C2, the C4 position can be selectively functionalized. Its reactivity is enhanced by the adjacent C5-ester group. Deprotonation at C4 can lead to a stable carbanion, which can be trapped by electrophiles like halogens.[6][9]

  • C5-Ester Group: This functional handle is not merely a passive substituent. It can be readily transformed into a carboxylic acid, alcohol, or amide, opening up a vast landscape of subsequent chemical modifications, including peptide couplings and decarboxylative reactions.[10]

G

Protocol: C4-Position Functionalization via Bromination and Suzuki Cross-Coupling

A powerful strategy for introducing diversity at the C4 position involves an initial, highly selective bromination followed by a palladium-catalyzed cross-coupling reaction. This two-step sequence transforms a simple C-H bond into a versatile C-C or C-heteroatom bond. The initial bromination leverages the directing effect of the C5-ester to stabilize a C4-lithiated intermediate.[6][9]

Step-by-Step Protocol: C4-Bromination

This protocol is adapted from a reported procedure for the functionalization of oxazole-5-carboxylates.[6] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is critical for selective deprotonation at C4 without competing addition to the ester.

Materials:

  • This compound

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the C4-lithio species occurs during this time.

  • Bromination: In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 4-bromooxazole-5-carboxylate, can be purified by flash column chromatography on silica gel.

Step-by-Step Protocol: C4-Suzuki Cross-Coupling

The C4-bromooxazole is an excellent substrate for Suzuki-Miyaura cross-coupling, a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[11][12]

Materials:

  • Ethyl 4-bromooxazole-5-carboxylate (from step 2.1)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add ethyl 4-bromooxazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with argon three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromooxazole is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired ethyl 4-aryloxazole-5-carboxylate.

G Start This compound Step1 1. Deprotonation (LiHMDS, THF, -78°C) 2. Bromination (NBS) Start->Step1 Intermediate Ethyl 4-bromooxazole-5-carboxylate Step1->Intermediate Step2 Suzuki Coupling: Arylboronic Acid, Pd(PPh₃)₄, Base Intermediate->Step2 Product Ethyl 4-aryloxazole-5-carboxylate Step2->Product

ParameterCondition 1 (General)Condition 2 (Mild)Notes
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(dppf)Cl₂ can be more effective for challenging substrates.
Base K₂CO₃ (aq)Cs₂CO₃Cs₂CO₃ is a stronger base, often used for less reactive halides.
Solvent Dioxane/H₂OToluene/H₂OSolvent choice can influence reaction rate and selectivity.[7]
Temperature 80-100 °C60-80 °CLower temperatures can improve functional group tolerance.

Protocol: C2-Position Functionalization via Direct C-H Arylation

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization (e.g., halogenation or lithiation) of the heterocycle.[13][14] For oxazoles, the C2-position is typically the most reactive site for palladium-catalyzed direct arylation due to its higher acidity.[7][15]

Causality Behind Experimental Choices
  • Catalyst: A palladium(II) source like Pd(OAc)₂ is commonly used as a precatalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They facilitate the C-H activation step (concerted metalation-deprotonation pathway) and promote the reductive elimination to form the product.[15]

  • Base: A non-nucleophilic carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) is required to act as the proton acceptor in the C-H cleavage step without interfering with other functional groups.[13]

  • Solvent: The choice of solvent can be critical for regioselectivity. In some systems, nonpolar solvents favor C2 arylation, while polar solvents can favor C5.[7][15] For our C5-substituted substrate, C2 arylation is strongly favored electronically.

Step-by-Step Protocol: C2-Direct Arylation

This protocol is a generalized procedure based on established methods for the direct arylation of oxazoles with aryl bromides.[13][15]

Materials:

  • This compound

  • Aryl bromide (1.0-1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.5 eq to ensure consumption of the aryl bromide), aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography to obtain the ethyl 2-aryl-oxazole-5-carboxylate.

Protocols: Chemical Transformations of the C5-Ester Group

The C5-ester is a gateway to a variety of other key functional groups. Standard, high-yielding transformations can be employed to diversify this position.

G Start This compound Acid Oxazole-5-carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H₂O) Alcohol 5-(Hydroxymethyl)oxazole Start->Alcohol Reduction (LiAlH₄ or DIBAL-H, THF) Amide Oxazole-5-carboxamide Acid->Amide Amide Coupling (R₂NH, HATU, DIPEA)

Protocol: Saponification to Oxazole-5-carboxylic Acid

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the mixture carefully to pH ~3-4 with cold 1 M HCl.

  • Extract the product with EtOAc multiple times.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification. This product is a substrate for decarboxylative cross-coupling reactions.[10]

Protocol: Reduction to 5-(Hydroxymethyl)oxazole

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under argon and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) or diisobutylaluminium hydride (DIBAL-H) in THF.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction carefully by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Stir the resulting suspension until a white precipitate forms. Filter through Celite, wash the filter cake with EtOAc, and concentrate the filtrate to obtain the alcohol.

References

  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C–H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3516. [Link]
  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
  • Xu, Z., Liu, X., Liu, C., & Zhang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-661. [Link]
  • Liu, X., et al. (2018). Recent advance in oxazole-based medicinal chemistry.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Besselièvre, F., et al. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Organic Chemistry Portal. [Link]
  • Shablykin, O., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • Khan, I., et al. (2025).
  • Wang, C., et al. (2017). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1604-1641. [Link]
  • Wang, D., et al. (2014). Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. Organic Letters, 16(15), 4032–4035. [Link]
  • Transition‐metal‐catalyzed C−H activation of oxazole compounds.
  • Stuart, D. R., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3560-3563. [Link]
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1604–1641. [Link]
  • Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Organic & Biomolecular Chemistry, 6(15), 2664-2666. [Link]
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
  • Shablykin, O., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1720–1723. [Link]
  • Guchhait, S. K., et al. (2021). Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform. [Link]
  • Coleman, R. S., & Walczak, M. C. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90. [Link]
  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1376. [Link]
  • Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC.
  • Vedejs, E., & Monahan, S. D. (2001). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 66(16), 5359–5363. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. The Journal of Organic Chemistry, 71(14), 5455–5458. [Link]
  • Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(30), 5439-5443. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Goossen, L. J., et al. (2008). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 10(21), 4923–4925. [Link]
  • Palladium-catalysed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides (Scheme 4).
  • Troncone, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]
  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Hitchin, J. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Omega, 7(36), 32560–32569. [Link]
  • Théveau, L., et al. (2011). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 76(13), 5271–5283. [Link]

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Introduction: The Significance of Ethyl Oxazole-5-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

Ethyl 2-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Oxazole derivatives are core structural motifs in many biologically active molecules and serve as versatile building blocks in organic synthesis.[1][2] Accurate and precise quantification of this compound is critical for a variety of applications, including reaction monitoring, purity assessment of synthetic batches, stability studies, and pharmacokinetic analyses.

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of ethyl 2-methyl-1,3-oxazole-5-carboxylate using three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data.

Physicochemical Properties of Ethyl 2-Methyl-1,3-Oxazole-5-Carboxylate

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3][4]
SMILES CCOC(=O)C1=CN=C(C)O1[3]
InChIKey DFMWELRIWHPNSQ-UHFFFAOYAQ[3]

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application: Reversed-phase HPLC (RP-HPLC) is the workhorse method for the analysis of moderately polar small organic molecules like ethyl 2-methyl-1,3-oxazole-5-carboxylate. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration. This method is ideal for purity analysis and routine quality control.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh Analyte & Prepare Stock Solution (e.g., 1 mg/mL in ACN) S2 Prepare Calibration Standards (Serial Dilution) S1->S2 S3 Prepare QC Samples (Independent Stock) S1->S3 S4 Prepare Mobile Phase (e.g., ACN/H₂O with Formic Acid) I1 Equilibrate HPLC System with Mobile Phase S4->I1 System Setup I2 Inject Blank (Mobile Phase) I1->I2 I3 Inject Calibration Standards I2->I3 I4 Inject QC & Test Samples I3->I4 D1 Integrate Peak Area of Analyte I4->D1 Data Acquisition D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Concentration in Samples using Regression D2->D3

Caption: Workflow for quantitative analysis by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate (Reference Standard, >98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid, LC-MS Grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% formic acid. The use of formic acid improves peak shape and ensures compatibility with mass spectrometry if used as a detector.[5][6] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Instrumental Conditions: The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention and separation for this type of analyte.
Mobile Phase 50:50 Acetonitrile:Water + 0.1% Formic AcidOffers good solubility and peak shape.[5][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)Allows for spectral analysis to confirm peak purity.
Detection λ 245 nm (or determined by UV scan)Wavelength of maximum absorbance for the oxazole chromophore.

4. Data Analysis and Quantification:

  • Inject the calibration standards from lowest to highest concentration.

  • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.

  • Perform a linear regression analysis on the curve. A coefficient of determination (R²) > 0.995 is typically required.

  • Inject the test samples.

  • Calculate the concentration of ethyl 2-methyl-1,3-oxazole-5-carboxylate in the samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application: GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. The analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated analyte then enters a mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, acting as a chemical fingerprint for identification. For quantification, the abundance of a specific, characteristic ion is monitored (Selected Ion Monitoring, SIM mode), providing high selectivity and sensitivity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Prepare Stock Solution (1 mg/mL in Ethyl Acetate) S2 Prepare Calibration Standards (Serial Dilution) S1->S2 S3 Prepare Samples (Dilute in Ethyl Acetate) S1->S3 I1 Set GC Oven Program & MS Parameters S3->I1 System Setup I2 Inject Blank (Solvent) I1->I2 I3 Inject Standards (Full Scan to identify ions) I2->I3 I4 Inject Standards & Samples (SIM Mode for Quantification) I3->I4 D1 Integrate Quantifier Ion Peak I4->D1 Data Acquisition D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantitative analysis by GC-MS.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate (Reference Standard, >98% purity)

  • Ethyl Acetate, GC Grade or higher

  • Helium (Carrier Gas), Ultra-High Purity

  • Volumetric flasks, pipettes, and GC vials with septa

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve and dilute samples in ethyl acetate to a final concentration within the calibration range.

3. Instrumental Conditions: The following parameters are a suitable starting point for this analysis.[7]

ParameterRecommended SettingRationale
GC-MS System Agilent 7890A GC with 5975C MS or equivalentA widely used and reliable system for this application.
Column DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for GC analysis.
Oven Program Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS Source Temp. 230 °CStandard temperature for EI source.
Ionization Electron Impact (EI) at 70 eVStandard ionization energy, ensures reproducible fragmentation patterns.
Acquisition Full Scan (m/z 40-300) for identification, then SIM for quantification.
Quantifier Ion 155 (M⁺) , 110, 82 (To be confirmed experimentally)The molecular ion is often a good choice if sufficiently abundant.

4. Data Analysis and Quantification:

  • First, inject a mid-range standard in Full Scan mode to confirm the retention time and identify the most abundant and unique ions in the mass spectrum. The molecular ion (M⁺) at m/z 155 is a primary candidate.

  • Switch the MS to SIM mode, monitoring the chosen quantifier ion and one or two qualifier ions.

  • Inject the calibration standards and build a calibration curve based on the peak area of the quantifier ion.

  • Inject the test samples and calculate the concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

Principle and Application: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of an internal standard (a compound that does not have overlapping signals with the analyte) to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[8] This technique is highly accurate and is often used for certifying reference materials.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Calculation S1 Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) S3 Dissolve both IS and Analyte in a known volume of Deuterated Solvent (e.g., DMSO-d₆) S1->S3 S2 Accurately weigh Analyte Sample S2->S3 S4 Transfer to NMR Tube S3->S4 I1 Tune & Shim Magnet S4->I1 Analysis I2 Acquire ¹H NMR Spectrum (Ensure long relaxation delay, e.g., D1=30s) I1->I2 D1 Phase & Baseline Correct Spectrum I2->D1 Processing D2 Integrate Analyte Signal (Iₓ) & IS Signal (Iₛₜ) D1->D2 D3 Calculate Analyte Purity/Concentration using the qNMR Equation D2->D3

Caption: Workflow for quantitative analysis by ¹H NMR.

Detailed Protocol: qNMR Method

1. Materials and Reagents:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate Sample

  • Internal Standard (IS) of high purity (>99.5%), e.g., Maleic Acid or 1,4-Dinitrobenzene. The IS must have protons that resonate in a clear region of the spectrum.

  • Deuterated Solvent, e.g., DMSO-d₆ or Chloroform-d.

  • High-precision analytical balance.

  • NMR tubes.

2. ¹H NMR Spectral Features: Based on its structure and known spectral data for similar compounds, the following proton signals are expected for ethyl 2-methyl-1,3-oxazole-5-carboxylate.[9][10]

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Oxazole-H~8.2Singlet1H
-OCH₂CH₃~4.3Quartet2H
-CH₃ (oxazole)~2.5Singlet3H
-OCH₂CH₃~1.3Triplet3H

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the internal standard (Wₛₜ) into a vial.

  • Accurately weigh approximately 20 mg of the ethyl oxazole-carboxylate sample (Wₓ) into the same vial.

  • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

4. Instrumental Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard 1D proton experiment.

  • Relaxation Delay (D1): A long delay is crucial for accurate integration. Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30 seconds is a safe starting point).

  • Number of Scans: 16 or higher for good signal-to-noise.

5. Data Analysis and Calculation:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Carefully integrate a well-resolved signal from the analyte (Iₓ), for example, the singlet for the oxazole proton.

  • Integrate a well-resolved signal from the internal standard (Iₛₜ).

  • Calculate the purity of the analyte using the following equation:

    Pₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (Wₛₜ / Wₓ) * Pₛₜ

    Where:

    • Pₓ: Purity of the analyte (%)

    • Iₓ, Iₛₜ: Integrals of the analyte and standard signals

    • Nₓ, Nₛₜ: Number of protons for the integrated signals (e.g., Nₓ=1 for the oxazole proton)

    • Mₓ, Mₛₜ: Molecular weights of the analyte and standard

    • Wₓ, Wₛₜ: Weights of the analyte and standard

    • Pₛₜ: Purity of the internal standard (%)

Method Validation and Trustworthiness

To ensure the trustworthiness of any quantitative method, a validation process must be undertaken. Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value (assessed using spiked samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This guide has detailed three robust and reliable analytical methods for the quantification of ethyl 2-methyl-1,3-oxazole-5-carboxylate. The choice of method depends on the specific application:

  • HPLC-UV is ideal for routine analysis, quality control, and purity assessment in a production environment.

  • GC-MS offers superior selectivity and sensitivity, making it suitable for trace analysis or analysis in complex matrices.

  • qNMR serves as a primary, non-destructive method that provides exceptional accuracy without the need for an analyte-specific reference standard, making it perfect for the certification of materials.

By following these protocols and adhering to good laboratory practices and method validation principles, researchers can confidently and accurately quantify this important chemical entity.

References

  • ChemSynthesis. (2025). ethyl 2-methyl-1,3-oxazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-methyl-1,3-oxazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate.
  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Alichem. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate.
  • ChemSynthesis. (2025). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • CABI Digital Library. (n.d.). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

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Application Notes & Protocols: The Strategic Use of Ethyl Oxazole-5-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its incorporation into high-throughput synthetic workflows, such as Solid-Phase Organic Synthesis (SPOS), is critical for modern drug discovery. Ethyl oxazole-5-carboxylate emerges as a particularly versatile building block for SPOS, offering multiple strategic avenues for library synthesis. This document outlines two key applications for this reagent: first, as a rigid, diversifiable linker for constructing libraries of substituted heterocycles, and second, as a "masked" carboxylate synthon that can be unmasked in a late-stage transformation to reveal a new functional group. These protocols are designed for researchers and drug development professionals seeking to expand their chemical space using robust, resin-based methodologies.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technology

Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of chemical libraries by immobilizing a starting material on a polymeric support. This approach simplifies purification to a mere filtration and washing process, enabling the use of excess reagents to drive reactions to completion and facilitating automation.

The oxazole heterocycle is an attractive target for such library synthesis due to its prevalence in natural products and pharmaceuticals, where it contributes to a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1][3] this compound is an ideal entry point into SPOS for several reasons:

  • Bifunctional Nature: It possesses two distinct reactive sites: the ethyl ester at the C5 position, which can be hydrolyzed and used as an anchor point to a solid support, and the oxazole ring itself, which can be further functionalized.

  • Chemical Stability: The aromatic oxazole core is stable to a variety of reaction conditions commonly employed in SPOS.

  • Strategic Potential: As will be detailed, the ring can serve not just as a static scaffold but as a reactive intermediate or a latent functional group, offering advanced synthetic strategies.

Core Properties and Handling

This compound is a stable, commercially available reagent.[4][5] For SPOS applications, the first step typically involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which serves as the handle for resin attachment.

PropertyValueSource
Molecular Formula C₆H₇NO₃[6]
Molecular Weight 141.12 g/mol [6]
Appearance Solid-
Solubility Soluble in water (35 g/L at 25°C), common organic solvents[7]
CAS Number 118994-89-1[4]

Protocol 2.1: Saponification to Oxazole-5-carboxylic acid

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 using 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield oxazole-5-carboxylic acid, which can be used without further purification.[8]

Application I: The Oxazole as a Rigid, Diversifiable Scaffold

In this application, the oxazole core is anchored to a solid support and serves as a central scaffold for further chemical elaboration. The key advantage is that complex purification is avoided after each diversification step. The C2 and C4 positions of the oxazole ring are potential sites for functionalization, though C2 is often more reactive.

Principle & Workflow

The overall strategy involves three main phases: Immobilization , Diversification , and Cleavage . The oxazole-5-carboxylic acid is first attached to a suitable resin. The resin-bound oxazole is then subjected to one or more reactions to install desired substituents. Finally, the purified, resin-bound product is cleaved from the support to yield the final small molecule in solution.

G cluster_prep Phase 1: Immobilization cluster_div Phase 2: Diversification cluster_cleave Phase 3: Cleavage A Oxazole-5-carboxylic acid C Resin-Bound Oxazole Ester A->C Esterification (e.g., DIC, DMAP) B Hydroxymethyl Resin (e.g., Wang Resin) B->C D C-H Activation / Metalation at C2 Position C->D Reaction Conditions (e.g., Pd Catalyst, Aryl Halide) E Diversified Resin-Bound Oxazole D->E Workup (Wash) F Final Product in Solution E->F Acidic Cleavage (e.g., 95% TFA)

Caption: Workflow for using the oxazole as a solid-phase scaffold.
Detailed Protocol: Synthesis of a C2-Arylated Oxazole Library

This protocol describes the attachment to Wang resin, followed by a palladium-catalyzed C-H arylation at the C2 position.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Oxazole-5-carboxylic acid (from Protocol 2.1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Aryl Bromide of choice

  • Potassium Carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane

Protocol Steps:

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Immobilization (Loading):

    • Dissolve oxazole-5-carboxylic acid (3.0 eq, 3.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in a minimal amount of DMF.

    • Add this solution to the resin, followed by DIC (3.0 eq, 3.0 mmol).

    • Agitate the mixture at room temperature for 12-16 hours.

    • Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum. To confirm loading, a small sample can be cleaved and analyzed by LC-MS.

  • Diversification (C2-Arylation):

    • Rationale: Direct C-H activation is a powerful method for functionalizing heterocycles, avoiding the need for pre-functionalization like halogenation.[9] Palladium catalysis is well-established for such transformations.

    • Swell the resin-bound oxazole (1.0 eq) in anhydrous dioxane.

    • Add the aryl bromide (5.0 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (3.0 eq).

    • Securely cap the vessel and heat at 80-100 °C for 18 hours.

    • Cool to room temperature, drain, and wash the resin thoroughly with dioxane (3x), water (3x), DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Treat the dried, diversified resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% H₂O, and 2.5% Triisopropylsilane (TIS) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether.

    • Purify the final product by reverse-phase HPLC.

Application II: The Oxazole as a "Masked" Carboxylate Synthon

A more advanced strategy employs the oxazole ring not as a permanent scaffold, but as a stable precursor to a carboxylic acid or related functional group. The robust oxazole can withstand various synthetic transformations, only to be cleaved oxidatively at a late stage to reveal the desired functionality.[10] This "masking" strategy is invaluable for syntheses where a free carboxylic acid would be incompatible with earlier steps.

Principle & Workflow

The molecule of interest is assembled on the solid support with the oxazole moiety embedded in its structure. After all other synthetic modifications are complete, the oxazole ring is cleaved while still on the resin. The resulting product, now containing a newly formed imide or triacylamine (which can be further hydrolyzed), is then cleaved from the support.

G cluster_prep Phase 1: Assembly cluster_div Phase 2: Unmasking (On-Resin) cluster_cleave Phase 3: Cleavage A Resin-Bound Starting Material C Assembled Oxazole-Containing Molecule on Resin A->C Multi-step Synthesis B Solution-Phase Oxazole (e.g., Ethyl 2-methyl-oxazole-5-carboxylate) B->C D Oxidative Cleavage of Oxazole Ring C->D MCPBA / BPCC E Resin-Bound Product (with revealed Imide/Triacylamine) D->E Workup (Wash) F Final Product in Solution E->F Acidic Cleavage (e.g., TFA)

Caption: Workflow for the oxazole as a masked carboxylate.
Detailed Protocol: Late-Stage Oxidative Unmasking

This protocol assumes a molecule containing a 2,4-disubstituted oxazole-5-carboxylate moiety has already been assembled on a TFA-labile resin (e.g., Rink Amide or Wang).

Materials:

  • Resin-bound oxazole-containing substrate

  • 3-Chloroperbenzoic acid (m-CPBA)

  • 2,2'-Bipyridinium chlorochromate (BPCC)

  • Solvent: Dichloromethane (DCM)

Protocol Steps:

  • Resin Preparation: Swell the resin-bound substrate (1.0 eq) in anhydrous DCM for 30 minutes and drain.

  • Oxidative Cleavage (On-Resin):

    • Rationale: This dual-reagent system is effective for cleaving trisubstituted oxazoles. The reaction proceeds through intermediates like cyclic endoperoxides, ultimately yielding stable triacylamines or imides.[10] This transformation is often mild enough to be compatible with the resin support.

    • Suspend the resin in DCM. Add m-CPBA (3.0 eq) and BPCC (2.0 eq).

    • Agitate the heterogeneous mixture at room temperature for 24-48 hours, monitoring the reaction by cleaving a small aliquot of resin for LC-MS analysis.

    • Drain the vessel and wash the resin extensively to remove all reagent byproducts. Sequential washes with DCM (3x), DMF (3x), and THF (3x) are recommended.

    • Dry the resin under vacuum.

  • Cleavage and Post-Processing:

    • Cleave the product from the resin using an appropriate TFA cocktail as described in Protocol 3.2, Step 4.

    • The resulting crude product will contain a diacylamine (imide) or triacylamine.

    • This intermediate can be hydrolyzed to the final carboxylic acid by treating the crude product with aqueous base (e.g., 1M NaOH) followed by acidic workup.

Summary of Recommended Conditions

StepReagents & ConditionsPurposeKey Considerations
Saponification LiOH, THF/H₂O, RTConvert ethyl ester to carboxylic acidEnsure complete consumption of starting material before workup.
Immobilization DIC, DMAP, DMF, RTAttach scaffold to resinUse 2-3 eq of acid and coupling agent to maximize resin loading.
Diversification Pd(OAc)₂, Aryl Bromide, K₂CO₃, Dioxane, 80-100°CC2-Arylation via C-H activationRequires anhydrous conditions. Reaction times can be long (12-24h).
Oxidative Cleavage m-CPBA, BPCC, DCM, RTUnmask carboxylate via ring cleavageHeterogeneous reaction; requires efficient mixing. Monitor progress carefully.
Resin Cleavage 95% TFA, 2.5% H₂O, 2.5% TISRelease final product from supportUse scavengers (e.g., TIS) to protect sensitive functional groups.

Conclusion and Future Outlook

This compound is more than a simple heterocyclic building block; it is a strategic tool for solid-phase organic synthesis. The protocols detailed herein demonstrate its utility in two distinct, powerful applications: as a stable, diversifiable core for library generation and as a masked functional group for complex target synthesis. The ability to perform C-H activation on the resin-bound scaffold opens up vast areas of chemical space for exploration. Furthermore, the oxidative unmasking strategy provides an elegant solution to synthetic challenges posed by incompatible functional groups. Future work may focus on expanding the repertoire of on-resin transformations of the oxazole ring, further cementing its role as an indispensable component in the modern drug discovery toolkit.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
  • Solid phase synthesis of novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2020). SciSpace. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
  • Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. (2020).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). PMC - NIH. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. [Link]
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). ChemRxiv. [Link]
  • Ethyl Oxazole-5-carboxyl
  • m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles. (2016). NIH. [Link]

Sources

Application Notes & Protocols for the Development of Novel Antimicrobial Agents from Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ethyl oxazole-5-carboxylate as a scaffold for the synthesis and evaluation of novel antimicrobial agents. This document outlines a strategic workflow from initial compound design and synthesis to preclinical in vitro and in vivo evaluation, with a focus on elucidating the structure-activity relationship and mechanism of action.

Introduction: The Imperative for Novel Antimicrobials and the Promise of the Oxazole Scaffold

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] Its presence in antibiotics like linezolid underscores its potential as a pharmacophore for developing new classes of antimicrobials.[3][4] this compound is a readily available starting material that offers multiple points for chemical modification, making it an ideal scaffold for generating a diverse library of candidate compounds.[5] This guide provides a systematic approach to unlock the antimicrobial potential of this versatile chemical entity.

Strategic Workflow for Antimicrobial Drug Discovery

The development of novel antimicrobial agents from this compound can be systematically approached through a multi-stage process. This workflow ensures a logical progression from initial chemical synthesis to comprehensive biological evaluation.

Antimicrobial Drug Discovery Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism & SAR Synthesis Synthesis of a Focused Compound Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Purity & Identity Screening Antimicrobial Susceptibility Testing Characterization->Screening Submit Pure Compounds Cytotoxicity Cytotoxicity Assays Screening->Cytotoxicity Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Iterative Design Efficacy In Vivo Efficacy Models Cytotoxicity->Efficacy Non-toxic, Active Compounds MOA Elucidation of Mechanism of Action Efficacy->MOA Lead Candidates MOA->SAR Mechanistic Insights MOA_Oxazolidinone cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid / Novel Oxazole Derivative Linezolid->50S Binds to 23S rRNA

Sources

Application Note & Protocol: A Scalable, Field-Proven Approach to the Synthesis of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl Oxazole-5-carboxylate

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for ester and amide functionalities make it a privileged scaffold in drug design. This compound, in particular, is a critical starting material and key intermediate for the synthesis of more complex molecules, including antibacterials, anti-inflammatory agents, and ligands for various biological targets.[2][3][4]

Given its utility, the development of robust, efficient, and scalable synthetic routes to this compound is of paramount importance for both academic research and industrial drug development. This guide provides a detailed examination of a preferred large-scale synthesis, focusing on the underlying chemical principles, process optimization, and a step-by-step protocol designed for reproducibility and safety.

Comparative Analysis of Synthetic Strategies

Several methodologies exist for the construction of the oxazole ring.[5] The selection of an optimal route for large-scale production hinges on factors such as starting material cost, atom economy, reaction robustness, and ease of purification.

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino-ketones.[6][7][8] While effective, it often requires multi-step preparation of the starting material, which can limit its efficiency for large-scale applications.[6]

  • Van Leusen Reaction: This approach utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[9] It is a powerful tool but the cost and handling of TosMIC can be prohibitive for industrial-scale synthesis of this specific target.

  • From Isocyanoacetates: Ethyl isocyanoacetate is a versatile reagent that can react with aldehydes, acyl chlorides, or activated carboxylic acids to yield oxazoles.[10][11] Direct condensation with activated carboxylic acids is a modern and efficient one-pot method, but can involve expensive activating agents.[12]

For the specific synthesis of this compound, the most industrially viable and scalable approach is a variation of the Hantzsch oxazole synthesis. This route employs the condensation of an ethyl 3-halo-2-oxopropanoate with formamide. This strategy is favored due to the low cost and high availability of the starting materials and its typically straightforward reaction profile.

Recommended Large-Scale Synthesis: Condensation of Ethyl 3-Bromo-2-oxopropanoate with Formamide

This method provides a direct and efficient pathway to the target compound. Ethyl 3-bromo-2-oxopropanoate (also known as ethyl bromopyruvate) serves as a C3 electrophilic building block, while formamide acts as the source of the N1 and C2 atoms of the oxazole ring.

Underlying Mechanism and Rationale

The reaction proceeds through a well-established pathway. The causality behind the experimental choices is critical for successful execution and scale-up.

  • Nucleophilic Attack: The nitrogen atom of formamide acts as a nucleophile, attacking the most electrophilic carbon of ethyl bromopyruvate—the carbon bearing the bromine atom (C3). This forms an N-acyl aminoketone intermediate.

  • Cyclization: The oxygen of the newly formed amide attacks the ketone carbonyl at C2. This intramolecular cyclization forms a five-membered hemiaminal intermediate (an oxazoline derivative).

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates, eliminating a molecule of water to form the stable, aromatic oxazole ring.

The use of excess formamide is crucial; it serves as both the reactant and often as the solvent, driving the reaction to completion. Temperature control is vital to prevent the formation of side products through polymerization or decomposition of the starting materials.

Reaction_Mechanism Reactants Ethyl 3-bromo-2-oxopropanoate + Formamide Intermediate1 N-Acyl Aminoketone Intermediate Reactants->Intermediate1 Nucleophilic Substitution Intermediate2 Cyclized Hemiaminal (Oxazoline Intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Byproduct H₂O + HBr Intermediate2->Byproduct

Caption: Proposed mechanism for the formation of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., 1 mole) and includes considerations for scaling up.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Quantity (1 mol scale)Density (g/mL)Notes
Ethyl 3-bromo-2-oxopropanoate70-23-5195.011.0195.0 g~1.57Lachrymator, handle in a fume hood.[13]
Formamide75-12-745.045.0 - 10.0225 g - 450 g (200 - 400 mL)1.13Use anhydrous grade. Acts as reagent and solvent.
Toluene108-88-392.14-~1 L0.87For extraction.
Saturated Sodium Bicarbonate (aq)---~1 L-For neutralization.
Brine (Saturated NaCl aq)---~500 mL-For washing.
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed-Drying agent.
Equipment
  • 3-neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a drying tube or nitrogen inlet.

  • Heating mantle.

  • Addition funnel (250 mL).

  • Separatory funnel (2 L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure

Experimental_Workflow A 1. Charge Reactor Add Formamide to Flask B 2. Heat Reaction Heat Formamide to 90-100 °C A->B C 3. Reagent Addition Add Ethyl Bromopyruvate dropwise over 1-2 hours B->C D 4. Reaction Monitoring Hold at 100 °C for 2-4 hours (Monitor by TLC/GC) C->D E 5. Workup: Quench & Extract Cool, add water & toluene. Extract organic phase. D->E F 6. Wash & Dry Wash with NaHCO₃, Brine. Dry over MgSO₄. E->F G 7. Purification Filter, concentrate. Purify by vacuum distillation. F->G H 8. Final Product Characterize pure This compound G->H

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Charge the 2 L 3-neck flask with formamide (400 mL, ~10 eq). Begin stirring and gently heat the formamide to 90-100 °C using the heating mantle.

  • Reagent Addition: Add the ethyl 3-bromo-2-oxopropanoate (195.0 g, 1.0 mol) to the addition funnel. Once the formamide has reached the target temperature, add the ethyl bromopyruvate dropwise to the stirred formamide over a period of 1-2 hours.

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the initial reaction and prevent a dangerous temperature spike. Maintaining the temperature below 110 °C minimizes the formation of dark-colored polymeric by-products.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a 2 L beaker containing 500 mL of cold water. Transfer the entire mixture to a 2 L separatory funnel. Extract the aqueous phase with toluene (3 x 300 mL).

    • Causality: Quenching in water dissolves the excess formamide and inorganic salts (ammonium bromide). Toluene is chosen as an extraction solvent for its ability to dissolve the product and its immiscibility with water.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (to neutralize any residual acid like HBr) and then with 500 mL of brine (to break emulsions and begin the drying process).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a dark oil.

  • Purification: Purify the crude oil by vacuum distillation. The product, this compound, is a liquid with a boiling point of approximately 202 °C at atmospheric pressure.[2] Distillation under vacuum will lower the boiling point significantly, preventing thermal degradation. Collect the fraction at the appropriate temperature and pressure. A typical yield for this process is in the range of 60-75%.

Scale-Up and Process Safety Considerations

Translating this protocol to an industrial scale requires careful attention to several key areas:

  • Thermal Management: The reaction is exothermic. A jacketed reactor with precise temperature control is mandatory to dissipate heat effectively during the addition phase.

  • Off-Gas Management: The reaction generates hydrogen bromide (HBr), which will be neutralized by the formamide. However, any unreacted starting material or side reactions could release acidic gases. The reactor should be vented through a scrubber system containing a caustic solution.

  • Material Handling: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Formamide is a teratogen and requires careful handling.

  • Purification: For multi-kilogram scales, fractional vacuum distillation is the only practical purification method. The distillation column should be appropriately sized to achieve the desired purity.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (141.12 g/mol ).[2][14]

  • Gas Chromatography (GC): To determine the purity of the final product.

  • Refractive Index: Should be approximately n20/D 1.468.[15]

Conclusion

The condensation of ethyl 3-bromo-2-oxopropanoate with formamide represents a robust, cost-effective, and highly scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and carefully controlling key process parameters such as temperature and addition rate, researchers and drug development professionals can reliably produce this valuable intermediate in large quantities. The protocol detailed herein provides a solid foundation for both laboratory synthesis and considerations for industrial-scale production.

References

  • PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate.
  • Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
  • The Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines.
  • ResearchGate. (n.d.). (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • ScienceDirect. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Results in Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubChem. (n.d.). Ethyl bromopyruvate.
  • NIH National Center for Biotechnology Information. (n.d.). Extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

Sources

Application Notes and Protocols for the Synthesis of Ethyl Oxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazole-5-Carboxylate Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to engage with a wide array of biological targets, demonstrating activities that span antibacterial, anticancer, anti-inflammatory, and antiviral applications.[2][3] The ethyl oxazole-5-carboxylate core, in particular, serves as a versatile scaffold. The ester functionality at the 5-position provides a convenient synthetic handle for further elaboration into amides, carboxylic acids, or other functional groups, making it an attractive starting point for the construction of compound libraries in drug discovery programs.

This guide provides an in-depth exploration of robust synthetic routes to access derivatives of this compound. We will delve into both the de novo construction of the oxazole ring and the strategic functionalization of a pre-formed scaffold. The protocols described herein are grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Part 1: De Novo Synthesis of the Oxazole-5-Carboxylate Ring

Building the heterocyclic core from acyclic precursors is a fundamental approach that allows for the early introduction of desired substituents. Two classical and powerful methods are particularly well-suited for this purpose: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel cyclodehydration.

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen reaction is a highly effective method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is prized for its operational simplicity and mild conditions.[6] To generate an ester at the 5-position, an α-ketoester such as ethyl glyoxylate can be employed as the aldehyde component.

Causality and Mechanism: The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide group, and a tosyl group that serves as an excellent leaving group.[5] The mechanism proceeds through the following key steps:

  • Deprotonation: A base (commonly K₂CO₃ or an alkoxide) deprotonates the α-carbon of TosMIC, creating a potent nucleophile.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (or α-ketoester).

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.

  • Elimination: A second equivalent of base facilitates the elimination of toluenesulfinic acid (TosH), leading to the aromatization of the ring to form the final oxazole product.

// Reactants TosMIC [label=<

Tos-CH2-N≡C TosMIC

]; Aldehyde [label=<

R-CHO (e.g., Ethyl Glyoxylate)

]; Base [label="Base (K₂CO₃)"];

// Intermediates Anion [label=-H-N≡C>]; Adduct [label=<

H O- | / R-C-CH-N≡C | Tos

]; Oxazoline [label="Oxazoline Intermediate"]; Product [label=<

5-Substituted Oxazole (this compound)

];

// Connections {rank=same; TosMIC; Base;} TosMIC -> Anion [label="1. Deprotonation"]; {rank=same; Aldehyde; Anion;} Anion -> Adduct [label="2. Nucleophilic Attack"]; Adduct -> Oxazoline [label="3. Cyclization"]; Oxazoline -> Product [label=<4. Elimination of TosH>];

// Style node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; Base [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } .enddot Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Protocol 1: Synthesis of this compound via Van Leusen Reaction

This protocol outlines the synthesis of the parent this compound scaffold.

  • Materials:

    • Tosylmethyl isocyanide (TosMIC)

    • Ethyl glyoxylate (50% solution in toluene)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (50 mL).

    • Add potassium carbonate (2.2 equivalents). Stir the suspension vigorously.

    • Add tosylmethyl isocyanide (1.0 equivalent) to the suspension.

    • Slowly add ethyl glyoxylate (1.1 equivalents) dropwise to the reaction mixture at room temperature over 10 minutes. The choice of an α-ketoester is critical for installing the carboxylate at the C5 position.

    • Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the mixture to room temperature and filter off the solids (K₂CO₃ and tosyl salts).

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) followed by brine (25 mL). The basic wash removes any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

The Robinson-Gabriel synthesis is a robust and long-standing method for preparing oxazoles via the acid-catalyzed cyclodehydration of 2-acylamino-ketones.[7][8] To specifically target this compound derivatives, the required precursor is an ethyl 2-(acylamino)-3-oxopropanoate.

Causality and Mechanism: The reaction hinges on the intramolecular nucleophilic attack of the amide oxygen onto a protonated ketone, followed by dehydration to form the aromatic oxazole ring.[9]

  • Protonation: The keto-carbonyl group of the 2-acylamino-ketone is protonated by a strong acid (e.g., H₂SO₄, PPA), enhancing its electrophilicity.

  • Intramolecular Attack: The nucleophilic oxygen of the neighboring amide group attacks the protonated carbonyl carbon, forming a cyclic hemiaminal intermediate.

  • Dehydration: A two-step dehydration process occurs. First, one hydroxyl group is protonated and eliminated as water to form an oxazolinium ion. Subsequently, a proton is lost from the adjacent carbon, leading to the formation of the stable, aromatic oxazole ring.

Robinson_Gabriel_Mechanism

Protocol 2: Synthesis of Ethyl 2-Phenyl-oxazole-5-carboxylate

This protocol details the synthesis of a 2-substituted derivative starting from ethyl 3-oxo-2-(benzamido)propanoate.

  • Materials:

    • Ethyl 3-oxo-2-(benzamido)propanoate (starting material)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ice-water bath

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Place the starting material, ethyl 3-oxo-2-(benzamido)propanoate (1.0 equivalent), in a clean, dry round-bottom flask.

    • Cool the flask in an ice-water bath. This is a critical safety and control step, as the addition of the dehydrating agent is highly exothermic.

    • Slowly and carefully add concentrated sulfuric acid (or PPA, ~5-10 equivalents by weight) to the cooled starting material with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The viscosity will be high, requiring efficient stirring.

    • Monitor the reaction by TLC (dissolving a small aliquot in water, neutralizing, and extracting with EtOAc).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

    • Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Part 2: Post-Ring-Formation Functionalization

An alternative and powerful strategy involves modifying a pre-existing, readily available oxazole core. This compound can be sourced commercially, providing a direct entry point for diversification.[10][11] The primary targets for functionalization are the electrophilic C2 and C4 positions. A common and effective approach is a halogenation-cross-coupling sequence.

workflow

Protocol 3: Synthesis of Ethyl 2-(4-methoxyphenyl)-oxazole-5-carboxylate via Bromination and Suzuki Coupling

This two-step protocol demonstrates the introduction of an aryl group at the C2 position.

  • Step A: Bromination at the C2 Position

    • Materials:

      • This compound

      • N-Bromosuccinimide (NBS)

      • Acetonitrile (MeCN)

    • Procedure:

      • Dissolve this compound (1.0 equivalent) in acetonitrile.

      • Add N-Bromosuccinimide (1.05 equivalents) in one portion. The C2 position of the oxazole is generally the most susceptible to electrophilic attack.

      • Stir the reaction at room temperature overnight. Protect the reaction from light.

      • Monitor by TLC. Upon completion, remove the solvent in vacuo.

      • Purify the residue by column chromatography to isolate ethyl 2-bromo-oxazole-5-carboxylate.

  • Step B: Suzuki Cross-Coupling

    • Materials:

      • Ethyl 2-bromo-oxazole-5-carboxylate (from Step A)

      • 4-Methoxyphenylboronic acid

      • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

      • Base (e.g., Na₂CO₃ or Cs₂CO₃)

      • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

    • Procedure:

      • To a Schlenk flask, add the ethyl 2-bromo-oxazole-5-carboxylate (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2.0 equivalents).

      • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

      • Add the degassed solvent system via syringe.

      • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 4-12 hours.

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of Celite to remove the palladium catalyst.

      • Wash the filtrate with water and brine, then dry over Na₂SO₄.

      • Concentrate the solution and purify the crude product by column chromatography to yield the desired ethyl 2-(4-methoxyphenyl)-oxazole-5-carboxylate.

Summary of Synthetic Strategies

The optimal synthetic route to a specific this compound derivative depends on the desired substitution pattern and the availability of starting materials.

StrategyMethodPosition(s) SubstitutedKey ReagentsAdvantages
De Novo Synthesis Van Leusen ReactionC2, C4 (from TosMIC/aldehyde)TosMIC, Aldehyde/α-KetoesterMild conditions, convergent, good for 5-substitution.
Robinson-GabrielC2, C4 (from precursor)2-Acylamino-ketone, H₂SO₄Robust, uses classical reagents, builds complex cores.
Functionalization Halogenation/CouplingC2 and/or C4NBS/Br₂, Pd Catalyst, Boronic AcidModular, allows for late-stage diversification.

Conclusion

The this compound framework is a valuable platform for the development of novel chemical entities. The synthetic strategies outlined in this guide—the de novo Van Leusen and Robinson-Gabriel syntheses and the post-modification functionalization approach—provide researchers with a versatile and powerful toolkit. By understanding the mechanistic underpinnings and practical considerations of each method, scientists can rationally design and execute syntheses to generate diverse libraries of oxazole derivatives for applications in drug discovery and materials science.

References

  • Scribd. 5-Iii) Sem 4 | PDF.
  • Patel, A. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Wikipedia. Robinson–Gabriel synthesis.
  • Wikipedia. Van Leusen reaction.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • NROChemistry. Van Leusen Reaction.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • Pansuriya, D. B., et al. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Wikipedia. Fischer oxazole synthesis.
  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF.
  • American Chemical Society. Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.
  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
  • Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction.
  • National Institute of Oceanography. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.
  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • ResearchGate. Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides.
  • CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • Semantic Scholar. Lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl as a directing group.
  • PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • PubMed. Recent advance in oxazole-based medicinal chemistry.
  • PubMed. The recent progress of isoxazole in medicinal chemistry.
  • Wiley Online Library. Oxazoles: Synthesis, Reactions, and Spectroscopy.
  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.

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The Strategic Utility of Ethyl Oxazole-5-carboxylate in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds.[1] Its presence often confers metabolic stability, modulates electronic properties, and provides a rigid scaffold for precise spatial orientation of functional groups, which is critical for interactions with biological targets.[1] Natural products containing the oxazole motif exhibit a wide spectrum of biological activities, including anticancer, antibiotic, and antiviral properties. Consequently, the development of synthetic methodologies that provide access to functionalized oxazoles is of paramount importance in medicinal chemistry and drug discovery. Ethyl oxazole-5-carboxylate, in particular, serves as a versatile and strategic building block for the construction of complex molecular frameworks, most notably in the synthesis of pyridoxine (Vitamin B6) analogues and other substituted pyridine systems through pericyclic reactions.

This application note provides a comprehensive guide to the synthesis and application of this compound, with a focus on its role in the Diels-Alder reaction for the preparation of natural product analogues. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthesis of the Key Building Block: this compound

The efficient preparation of this compound is the gateway to its application in more complex syntheses. While various methods for the synthesis of substituted oxazoles are known, a particularly effective strategy for 5-carboxy-substituted oxazoles involves the condensation of an appropriate α-isocyanoacetate with an aldehyde. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a foundational method in this area.[2]

A plausible and efficient route to this compound is the reaction between ethyl isocyanoacetate and ethyl glyoxalate. This approach leverages the nucleophilicity of the isocyanoacetate and the electrophilicity of the aldehyde to construct the oxazole core.

Proposed Reaction Mechanism: Synthesis of this compound

The reaction is proposed to proceed through the following steps:

  • Deprotonation: A non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), deprotonates the α-carbon of ethyl isocyanoacetate to form a nucleophilic anion.

  • Nucleophilic Attack: The anion attacks the electrophilic carbonyl carbon of ethyl glyoxalate, forming an alkoxide intermediate.

  • Cyclization: The alkoxide oxygen then attacks the carbon of the isocyano group in an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline ring.

  • Aromatization: Subsequent elimination of water, often facilitated by the reaction conditions or during workup, leads to the aromatic this compound.

Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Isocyanoacetate Ethyl Isocyanoacetate Anion Isocyanoacetate Anion Ethyl Isocyanoacetate->Anion Deprotonation (Base) Ethyl Glyoxalate Ethyl Glyoxalate Alkoxide Alkoxide Intermediate Ethyl Glyoxalate->Alkoxide Base (DBU) Base (DBU) Anion->Alkoxide Nucleophilic Attack Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Aromatization (-H2O)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed method based on established oxazole syntheses. Optimization may be required.

Materials:

  • Ethyl isocyanoacetate (1.0 eq)

  • Ethyl glyoxalate (50% solution in toluene, 1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.

  • Add ethyl isocyanoacetate to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add DBU to the stirred solution.

  • Add the ethyl glyoxalate solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

ReagentMolar Eq.Purity
Ethyl isocyanoacetate1.0≥97%
Ethyl glyoxalate (in toluene)1.150% solution
DBU1.2≥98%
Dichloromethane-Anhydrous

Table 1: Reagents for the proposed synthesis of this compound.

Application in Natural Product Analogue Synthesis: The Diels-Alder Reaction

A powerful application of this compound is its use as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[3] The oxazole ring, particularly when substituted with an alkoxy or ester group at the 5-position, can act as an electron-rich diene, reacting with electron-deficient dienophiles to form a bicyclic adduct. This adduct readily undergoes a retro-Diels-Alder reaction with the elimination of a small molecule (e.g., water or nitrile) to afford a substituted pyridine ring. This strategy is a cornerstone in the synthesis of Vitamin B6 and its analogues.

Mechanism: Diels-Alder Reaction and Aromatization
  • [4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., diethyl fumarate) in a concerted pericyclic reaction to form a bicyclic bridged intermediate.

  • Ring Opening and Aromatization: This intermediate is often unstable and, upon heating or acid catalysis, undergoes a cycloreversion (retro-Diels-Alder) to eliminate the oxygen bridge as water (after tautomerization) or another small molecule, leading to the formation of the aromatic pyridine ring.

Diels-Alder Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Oxazole This compound (Diene) Adduct Bicyclic Adduct Oxazole->Adduct [4+2] Cycloaddition Dienophile Diethyl Fumarate (Dienophile) Dienophile->Adduct Pyridine Substituted Pyridine (Pyridoxine Analogue) Adduct->Pyridine Aromatization (-H2O)

Caption: General workflow of the Diels-Alder reaction of an oxazole.

Experimental Protocol 2: Synthesis of a Pyridoxine Analogue via Diels-Alder Reaction

This protocol is adapted from the synthesis of a closely related pyridoxine precursor.

Materials:

  • This compound (1.0 eq)

  • Diethyl fumarate (2.0 eq)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl) in ethanol (for salt formation, optional)

Procedure:

  • In a high-pressure reaction vessel equipped with a magnetic stirrer, combine this compound and diethyl fumarate.

  • Add anhydrous toluene to dissolve the reactants.

  • Seal the vessel and heat the mixture to 120-140 °C for 24-48 hours. The high temperature is necessary to drive the cycloaddition and subsequent aromatization.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, a diethyl pyridine-3,4-dicarboxylate derivative, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • For characterization and improved handling, the pyridine product can be converted to its hydrochloride salt by dissolving it in anhydrous ethanol and adding a solution of HCl in ethanol. The salt will precipitate and can be collected by filtration.

ParameterConditionRationale
Temperature 120-140 °CProvides the necessary activation energy for the cycloaddition and aromatization.
Dienophile Excess 2.0 eqDrives the reaction equilibrium towards the product.
Solvent Anhydrous TolueneHigh boiling point and inert under the reaction conditions.
Reaction Time 24-48 hoursEnsures complete conversion of the starting materials.

Table 2: Key parameters for the Diels-Alder reaction.

Best Practices and Troubleshooting

  • Synthesis of this compound: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The addition of ethyl glyoxalate should be slow to control the exothermic reaction. If the yield is low, consider using a different base or solvent system.

  • Diels-Alder Reaction: This reaction often requires elevated temperatures and extended reaction times. The use of a sealed pressure vessel is recommended to prevent solvent evaporation. If the reaction is sluggish, a Lewis acid catalyst can sometimes accelerate the cycloaddition. Purification of the pyridine product can be challenging due to its basicity; conversion to a hydrochloride salt can aid in isolation and purification.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of substituted pyridine rings through the Diels-Alder reaction, providing a direct route to analogues of natural products like Vitamin B6. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient synthesis of complex molecules with potential therapeutic applications.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Giorgio, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Semantic Scholar. (n.d.). Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review). Semantic Scholar. [Link]
  • PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed. [Link]
  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]
  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. [Link]
  • National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl oxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our goal is to provide practical, experience-driven advice grounded in established chemical principles to help you improve your reaction yields and product purity.

Oxazole moieties are crucial building blocks in numerous natural products and pharmacologically active compounds.[1][2] The successful and high-yielding synthesis of derivatives like this compound is therefore a significant objective in organic synthesis.[3] This guide will focus on prevalent synthetic methods and address specific challenges you may face.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are:

  • Reaction of a Carboxylic Acid with Ethyl Isocyanoacetate: This is a modern and highly efficient one-pot method. It involves activating a carboxylic acid, which then reacts with ethyl isocyanoacetate in the presence of a base. The reaction proceeds through an in-situ formation of an acylpyridinium salt followed by cyclization.[1][4] This method is often preferred due to its broad substrate scope and good functional group tolerance.

  • The Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] While robust, it is a multi-step process as the starting 2-acylamino-ketone must first be synthesized, often via the Dakin-West reaction.[5] A strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphoryl chloride is required for the final cyclization step.[5][7]

Q2: My yield is consistently low. What is the most likely culprit?

A2: Low yields can stem from several factors, but the most common issues are related to reagent quality and reaction conditions.[8]

  • Moisture: The presence of water is highly detrimental, especially in methods involving strong dehydrating agents (Robinson-Gabriel) or moisture-sensitive intermediates like activated acyl species. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.[9]

  • Reagent Purity: The purity of your starting materials, particularly the carboxylic acid and ethyl isocyanoacetate, is critical. Impurities can lead to competing side reactions.

  • Inefficient Dehydration/Cyclization: In the Robinson-Gabriel synthesis, the choice and amount of the cyclodehydrating agent are crucial.[5] In the isocyanoacetate method, the base and activating agent must be chosen carefully to ensure efficient cyclization.[4]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these likely to be?

A3: Common impurities include unreacted starting materials, partially cyclized intermediates, or byproducts from side reactions. In the isocyanoacetate method, an uncyclized intermediate is a common byproduct if the reaction does not go to completion.[4] In the Robinson-Gabriel synthesis, incomplete dehydration can leave the hydroxy-oxazoline intermediate. Careful monitoring of the reaction by TLC and optimization of reaction time and temperature can help minimize these.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies organized by the experimental stage.

Part 1: Starting Materials and Reagents

The quality of your inputs directly dictates the quality of your output.

Problem: The reaction is sluggish or fails to initiate.

  • Possible Cause 1: Poor Quality Ethyl Isocyanoacetate. Ethyl isocyanoacetate is susceptible to hydrolysis and polymerization. Its characteristic, unpleasant odor should be potent; a diminished smell may indicate degradation.

    • Solution: Use freshly opened or recently purchased ethyl isocyanoacetate. If in doubt, purify by vacuum distillation before use. Store it under an inert atmosphere (Argon or Nitrogen) at a low temperature.

  • Possible Cause 2: Inactive Dehydrating Agent (Robinson-Gabriel). Agents like phosphorus pentoxide or polyphosphoric acid can absorb atmospheric moisture over time, reducing their efficacy.

    • Solution: Use a freshly opened bottle of the dehydrating agent. Ensure it is a free-flowing powder (in the case of P₂O₅) and not a clumped mass.

  • Possible Cause 3: Presence of Moisture. Even trace amounts of water can quench reagents and intermediates.

    • Solution: Rigorously dry all glassware in an oven (120 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.[8][9]

Part 2: Reaction Conditions

Optimizing reaction parameters is the most critical step for maximizing yield.

Problem: Low conversion of starting material to product.

  • Possible Cause 1: Suboptimal Temperature. Many cyclization reactions require specific temperature control. For the isocyanoacetate method, temperatures around 40 °C are often optimal, while higher temperatures may be needed for the Robinson-Gabriel synthesis depending on the dehydrating agent.[4]

    • Solution: Carefully control the reaction temperature using an oil bath and a thermometer. If the reaction is sluggish at a reported temperature, consider increasing it in small increments (e.g., 10 °C) while monitoring the reaction by TLC for product formation and potential decomposition.

  • Possible Cause 2: Incorrect Choice or Amount of Base (Isocyanoacetate Method). The base is critical for deprotonating the ethyl isocyanoacetate. A base that is too weak will result in low conversion, while a base that is too strong might promote side reactions.

    • Solution: 4-Dimethylaminopyridine (DMAP) has been shown to be an effective base for this transformation, significantly increasing the yield compared to other bases like DBU.[4] Ensure you are using the correct stoichiometric amount, typically around 1.5 equivalents.[4]

  • Possible Cause 3: Inefficient Activation of Carboxylic Acid (Isocyanoacetate Method). The carboxylic acid must be activated to react with the deprotonated isocyanoacetate.

    • Solution: Reagents like DMAP-Tf (a triflylpyridinium reagent) are highly effective for in-situ activation.[4] Ensure the activating agent is added before the isocyanoacetate to allow for the formation of the reactive acylpyridinium intermediate.[4]

ParameterRecommendationRationaleReference
Carboxylic Acid 1.0 equivLimiting reagent[4]
Ethyl Isocyanoacetate 1.2 equivSlight excess to ensure complete reaction of the activated acid[4]
Activating Agent (DMAP-Tf) 1.3 equivEnsures full activation of the carboxylic acid[4]
Base (DMAP) 1.5 equivOptimal for deprotonation and catalysis, leading to high yields[4]
Solvent Dichloromethane (DCM)Found to be superior to other solvents like DMSO, THF, or MeCN[4]
Temperature 40 °CBalances reaction rate and stability of intermediates[4]
Time 30 min - 3 hVaries by substrate; monitor by TLC[4]
Part 3: Workup and Purification

Significant product loss can occur during the isolation and purification phases.

Problem: Low recovery of product after aqueous workup.

  • Possible Cause 1: Product Emulsification or Solubility in Aqueous Layer. this compound has some polarity and may have partial solubility in the aqueous phase, especially if large volumes are used.

    • Solution: After the initial extraction, back-extract the aqueous layer with fresh organic solvent (e.g., DCM or EtOAc) two or three times. To break emulsions, add a small amount of brine (saturated NaCl solution).[9]

  • Possible Cause 2: Decomposition on Silica Gel. The oxazole ring can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause product degradation, especially for sensitive substrates.

    • Solution: If you suspect decomposition during column chromatography, neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent system). Alternatively, use a different stationary phase like neutral alumina.

  • Possible Cause 3: Product Volatility. Although the boiling point is ~202 °C, the product may have some volatility.[10]

    • Solution: When removing the solvent under reduced pressure (rotoevaporation), use a moderate temperature for the water bath (e.g., 30-40 °C) and avoid applying a very high vacuum for extended periods once the bulk solvent is removed.[8]

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow

This diagram outlines the key steps for the synthesis of this compound via the isocyanoacetate method.

G A Setup: Dry Glassware under Inert Atmosphere B Add Carboxylic Acid, Solvent (DCM), and Base (DMAP) A->B C Add Activating Agent (e.g., DMAP-Tf) B->C D Add Ethyl Isocyanoacetate C->D E Heat Reaction (e.g., 40 °C) and Monitor by TLC D->E F Aqueous Workup (Quench, Extract, Wash) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for the isocyanoacetate method.

Diagram 2: Plausible Reaction Mechanism

This diagram illustrates the proposed mechanism for the formation of the oxazole ring from a carboxylic acid and ethyl isocyanoacetate. Understanding this pathway is key to troubleshooting.

G cluster_0 Activation cluster_1 Reaction & Cyclization Carboxylic Acid Carboxylic Acid Acylpyridinium Salt (B) Acylpyridinium Salt (B) Carboxylic Acid->Acylpyridinium Salt (B) + DMAP-Tf + DMAP Intermediate (C) Intermediate (C) Acylpyridinium Salt (B)->Intermediate (C) + Deprotonated Isocyanoacetate Product (this compound) Product (this compound) Intermediate (C)->Product (this compound) Cyclization G Start Low Yield Observed Check_SM Check Purity of Starting Materials & Reagents Start->Check_SM Check_Cond Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Cond Check_Workup Analyze Workup & Purification Procedure Start->Check_Workup SM_Issue Impure or Degraded Reagents? Check_SM->SM_Issue Cond_Issue Conditions Suboptimal? Check_Cond->Cond_Issue Workup_Issue Product Loss During Isolation? Check_Workup->Workup_Issue Sol_SM Purify/Replace Reagents Ensure Anhydrous Conditions SM_Issue->Sol_SM Yes Sol_Cond Optimize Temp, Time, Reagent Ratios (See Table 1) Cond_Issue->Sol_Cond Yes Sol_Workup Modify Extraction (Back-extract) Neutralize Silica Gel Careful Rotoevaporation Workup_Issue->Sol_Workup Yes

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocol: High-Yield Synthesis of Ethyl 2-Phenyl-oxazole-5-carboxylate

This protocol is adapted from a high-yield procedure reported in the literature. [4] Materials:

  • Benzoic Acid (1.0 equiv)

  • Ethyl Isocyanoacetate (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • DMAP-Tf (Triflylpyridinium reagent) (1.3 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 equiv) and DMAP (1.5 equiv). Place the flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add anhydrous DCM (to achieve a 0.1 M concentration of the limiting reagent). Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add DMAP-Tf (1.3 equiv) to the solution and stir for 5 minutes at room temperature.

  • Addition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 40 °C and stir. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 30-60 minutes.

  • Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (approx. 10 volumes) and extract with DCM (3 x 10 volumes).

  • Washing: Combine the organic layers. To remove excess DMAP, wash with 1 N HCl (2 x 10 volumes), followed by a wash with saturated sodium bicarbonate solution and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-phenyl-oxazole-5-carboxylate.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • Ramaiah, M., et al. (2012). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
  • RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (2014).
  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
  • Diachenko, I., & Reed, M. A. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. [Link]
  • Dr MSH FAIZI SIR. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
  • Wikipedia. (2023). Oxazole. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2023). Gabriel synthesis troubleshooting. [Link]
  • PubMed Central. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]
  • ACS Publications. (1991). Conversion of α-Amino Acids to Acylamido Ketones and Oxazoles. [Link]
  • ResearchGate. (2023).
  • Semantic Scholar. (2024). Manganese‐catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
  • PubMed Central. (2024).
  • ResearchGate. (2018). Synthesis and Reactions of Oxazoles. [Link]
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • ResearchGate. (2001).
  • CORE. (2006).
  • Google Patents. (1998).
  • ResearchGate. (2005).
  • National Institutes of Health. (2009). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)
  • National Institutes of Health. (2008). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. [Link]

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Technical Support Center: Identifying Byproducts in Ethyl Oxazole-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of ethyl oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic building block. The oxazole moiety is a key component in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical task.[1][2] However, like many multi-step organic syntheses, the path to pure this compound can be complicated by the formation of undesired byproducts.

This document serves as a specialized resource, moving beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the scientific understanding and practical techniques necessary to identify, minimize, and eliminate byproducts, thereby improving your reaction yields, product purity, and overall experimental success.

Section 1: Common Synthetic Pathways

Understanding the potential origin of byproducts begins with a clear picture of the primary reaction mechanisms. The synthesis of this compound and its derivatives is most commonly approached via two classical name reactions: the Robinson-Gabriel Synthesis and the Cornforth Synthesis.

1.1 Robinson-Gabriel Synthesis This method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[3][4][5] The reaction is driven by the formation of the stable aromatic oxazole ring. Concentrated sulfuric acid is a common dehydrating agent for this transformation.[3][6]

1.2 Cornforth Synthesis A variation of the Robinson-Gabriel approach, this synthesis is particularly relevant for 4-methyloxazole-5-carboxylates. It utilizes the reaction of an α-chloro-β-ketoester, such as ethyl α-chloroacetoacetate, with an amide or a similar source of ammonia and the acyl group.[7][8]

Section 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Q1: My final product is contaminated with a significant amount of unreacted starting material, specifically the α-acylamino ketone precursor. What is causing this and how can I fix it?

A1: This is a classic case of incomplete cyclodehydration, a common issue in the Robinson-Gabriel synthesis.[4][9]

  • Causality: The conversion of the α-acylamino ketone to the oxazole requires the removal of a molecule of water. If the dehydrating agent is weak, insufficient, or has degraded, the reaction will stall at the intermediate stage. Reaction temperature and time are also critical factors; insufficient heat or a shortened reaction period may not provide the necessary activation energy for the final dehydration step.

  • Mitigation Strategies:

    • Choice and Quality of Dehydrating Agent: Concentrated sulfuric acid is highly effective.[6] Other agents like polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) can also be used.[6] Ensure your dehydrating agent is fresh and anhydrous.

    • Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Water Removal: In some setups, using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product.

Q2: My NMR and mass spectrometry data indicate the presence of oxazole-5-carboxylic acid, where the ethyl ester has been hydrolyzed. How can I prevent this?

A2: Ester hydrolysis is a frequent byproduct, typically introduced during the reaction workup or purification stages, especially under harsh pH conditions.[10]

  • Causality: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. If your workup involves quenching the reaction with a strong aqueous base (like NaOH) or acid, and this is done at elevated temperatures or for a prolonged period, significant hydrolysis can occur.

  • Mitigation Strategies:

    • pH Neutral Workup: Quench the reaction by carefully pouring it over ice and then neutralizing with a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like sodium hydroxide.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water throughout the reaction.[10]

    • Temperature Control: Perform the aqueous workup at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Alternative Esters: If hydrolysis remains a persistent problem, consider synthesizing a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to hydrolysis.[10]

A3: The formation of an imidazole byproduct is a known side reaction when using formamide in oxazole synthesis. The oxazole ring itself can be susceptible to nucleophilic attack and subsequent rearrangement.

  • Causality: Formamide can act as a nucleophile. Under certain conditions, it can attack the C2 position of the newly formed oxazole ring. This can lead to ring cleavage and re-cyclization, incorporating the nitrogen from formamide to form a stable imidazole ring.[6]

  • Mitigation Strategies:

    • Control Stoichiometry: Use the minimum required amount of formamide. Excess formamide can increase the likelihood of this side reaction.

    • Temperature Management: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize imidazole formation.

    • Alternative Reagents: If imidazole formation is a significant issue, consider alternative synthetic routes that do not employ formamide, such as the classical Robinson-Gabriel synthesis using a pre-formed α-acylamino ketone.[3]

Q4: My reaction has produced a complex mixture of unidentified, high-molecular-weight byproducts. What could be the cause?

A4: The formation of polymeric or dimeric material often points to the instability and high reactivity of one of the starting materials or key intermediates.

  • Causality: Starting materials like ethyl 2-chloro-3-oxobutanoate are highly reactive electrophiles.[11][12][13] They can undergo self-condensation or polymerization, especially in the presence of trace bases or at elevated temperatures. Similarly, intermediates in the reaction may be unstable and prone to side reactions if they are not consumed quickly in the main reaction pathway.

  • Mitigation Strategies:

    • Purity of Starting Materials: Ensure your starting materials are pure and free from contaminants that could catalyze side reactions.

    • Slow Addition: Add the most reactive reagent (e.g., the α-halo ketone) slowly and at a low temperature to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction over self-condensation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes lead to complex product mixtures.

Section 3: Analytical Workflows for Purity Assessment

Proper identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.

Protocol 1: NMR Spectroscopy Analysis

¹H and ¹³C NMR are powerful tools for identifying the main product and key impurities.

Sample Preparation: Dissolve ~5-10 mg of the crude or purified product in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected Signals for this compound: The following table summarizes typical chemical shifts. Note that exact values can vary based on solvent and concentration.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
Oxazole H-2~8.2-8.4~150-153Singleton, characteristic downfield proton.
Oxazole H-4~7.8-8.0~135-138Singleton, another key ring proton.
Ester -OCH₂ CH₃~4.3-4.5 (q)~60-62Quartet coupled to the methyl protons.
Ester -OCH₂CH₃ ~1.3-1.5 (t)~14-15Triplet coupled to the methylene protons.
Ester C =O-~158-162Carbonyl signal in the ¹³C spectrum.
Oxazole C-5-~125-128Carbon attached to the ester group.

(Data synthesized from typical values and sources like[14])

Identifying Byproducts via NMR:

  • Oxazole-5-carboxylic acid (Hydrolysis): Disappearance of the ethyl quartet and triplet signals. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

  • α-Acylamino Ketone (Incomplete Cyclization): Appearance of signals corresponding to the acylamino group (e.g., amide N-H, acetyl CH₃) and the ketone backbone. The characteristic downfield oxazole proton signals will be absent.

Protocol 2: GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry is ideal for separating and identifying volatile starting materials and byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS.

  • GC Program (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the observed peaks with known standards or library data to identify components. The molecular ion peak (M⁺) for this compound is expected at m/z 141.12.[15]

Protocol 3: HPLC for Purity Determination

High-Performance Liquid Chromatography is the preferred method for accurate quantification of product purity and separation of less volatile byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of your sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, 20% to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the oxazole ring absorbs (e.g., 254 nm).

  • Data Analysis: The purity of the main product can be calculated based on the relative peak area. Byproducts like the hydrolyzed carboxylic acid will typically have a shorter retention time than the ethyl ester on a reverse-phase column.

Section 4: Visualized Workflows and Mechanisms

Byproduct Formation in Robinson-Gabriel Synthesis

The following diagram illustrates the main pathway of the Robinson-Gabriel synthesis and a key point where the reaction can stall, leading to a common byproduct.

Robinson_Gabriel cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A α-Acylamino Ketone B Oxazoline Intermediate A->B Cyclization C This compound B->C Dehydration (+H₂SO₄) D Incomplete Reaction Mixture B->D Insufficient Dehydration (Stalled Reaction) caption Fig 1. Stalled dehydration leads to byproduct.

Caption: Stalled dehydration leads to byproduct.

Troubleshooting Workflow for Byproduct Identification

When an unknown byproduct is detected, a logical workflow can streamline its identification and mitigation.

Troubleshooting_Workflow start Start: Impure Product Detected step1 Step 1: Analytical Characterization Run NMR, GC-MS, and HPLC on crude mixture. start->step1 step2 Step 2: Identify Byproduct Structure Compare spectral data (mass, fragmentation, chemical shifts) to potential structures (starting materials, intermediates, hydrolyzed product, isomers). step1->step2 step3 Step 3: Correlate to Synthetic Step Is the byproduct from incomplete reaction, a side reaction of starting materials, or workup-induced degradation? step2->step3 step4 Step 4: Formulate Mitigation Strategy Adjust reaction parameters (time, temp), improve reagent quality, modify workup procedure, or change synthetic route. step3->step4 end End: Optimized Synthesis step4->end

Caption: A logical workflow for troubleshooting.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis of this compound? A: The three most critical parameters are typically: 1) Temperature, as it controls the reaction rate and can influence side reactions; 2) The quality and stoichiometry of the dehydrating agent (in Robinson-Gabriel) to ensure complete cyclization; and 3) The pH and temperature of the aqueous workup to prevent ester hydrolysis.

Q: What is the best general method for purifying the final product? A: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from polar and non-polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be used for final polishing if the crude product is of sufficient purity.

Q: How can I definitively confirm the structure of my final product? A: A full characterization suite is recommended for definitive structural confirmation. This includes ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS) to confirm the elemental composition, and FT-IR to identify key functional groups (e.g., ester C=O stretch ~1720 cm⁻¹). Comparison of this data to literature values provides the highest level of confidence.[16][17]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • Cornforth, J. W., & Cornforth, R. H. (1953). Synthesis of Oxazoles from Ethyl Acetoacetate. Ring-fission of Some Oxazole-5-carboxylic Acids. Journal of the Chemical Society, 93-98. [Link]
  • Royal Society of Chemistry.
  • Wikipedia. Robinson–Gabriel synthesis. [Link]
  • SynArchive. Robinson-Gabriel Synthesis. [Link]
  • Scribd. 5-Iii) Sem 4. [Link]
  • ResearchGate.
  • Cornforth, J. W., & Cornforth, R. H. (1953). 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed), 93. [Link]
  • DRS@nio.
  • ResearchGate. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • PubChem.
  • ChemBK.
  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

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Technical Support Center: Navigating the Stability of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with ethyl oxazole-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing unwanted hydrolysis of this versatile heterocyclic ester. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound is degrading during my reaction workup. What are the most likely causes?

A1: The primary culprit is likely unintended hydrolysis of the ethyl ester functionality. This can be triggered by exposure to either acidic or basic conditions, even if mild. The oxazole ring itself can also be susceptible to cleavage under strongly acidic or basic conditions, further complicating the stability profile.[1]

Q2: At what pH range is this compound most stable?

A2: Generally, esters are most stable at a neutral pH (around 6-7). Both acid-catalyzed and base-promoted hydrolysis can occur, so maintaining your reaction and workup conditions within this neutral range is a critical first step to preventing degradation.

Q3: I need to perform a reaction under basic conditions. How can I protect the ethyl ester group?

A3: If basic conditions are unavoidable, you must minimize the exposure time and temperature. Using a milder, non-nucleophilic base at low temperatures is advisable. For prolonged or harsh basic treatments, consider if the ester is essential for the current synthetic step or if it could be introduced later in the synthesis. Alternatively, employing sterically hindered bases may reduce the rate of nucleophilic attack at the ester's carbonyl carbon.

Q4: Can I use protecting groups to prevent hydrolysis?

A4: The concept of a protecting group is typically to mask a reactive functional group, like a carboxylic acid, by converting it into a less reactive one, such as an ester.[2][3] In your case, the ester is the functional group of interest. Therefore, "protecting" the ester from hydrolysis involves modifying the reaction conditions to be as mild and non-hydrolytic as possible, rather than adding a chemical protecting group to the ester itself.

In-Depth Troubleshooting Guides

Issue 1: Significant Hydrolysis Observed During Aqueous Workup

Root Cause Analysis: Standard aqueous workups often involve washes with acidic or basic solutions (e.g., HCl, NaHCO₃, NaOH) to remove unreacted reagents or byproducts. Both can accelerate the hydrolysis of your this compound. The mechanism for acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] Conversely, base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6]

dot

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A_Ester This compound A_Protonation Protonated Ester (Enhanced Electrophilicity) A_Ester->A_Protonation + H₃O⁺ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H₂O A_Products Carboxylic Acid + Ethanol A_Attack->A_Products - H₃O⁺, - EtOH B_Ester This compound B_Attack Tetrahedral Intermediate B_Ester->B_Attack + OH⁻ B_Products Carboxylate + Ethanol B_Attack->B_Products - EtOH

Caption: Mechanisms of ester hydrolysis.

Recommended Protocol for a Non-Hydrolytic Workup:

  • Quenching: If possible, quench the reaction with a neutral or near-neutral aqueous solution, such as saturated ammonium chloride (NH₄Cl) or brine.

  • Extraction: Extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer exclusively with brine to remove water-soluble impurities. Avoid acidic or basic washes.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Issue 2: Degradation During Column Chromatography

Root Cause Analysis: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive esters, especially if the mobile phase contains a protic solvent like methanol. The prolonged contact time between your compound and the acidic stationary phase can lead to significant product loss.

Preventative Strategies:

  • Deactivating the Silica Gel:

    • Prepare a slurry of silica gel in your desired mobile phase.

    • Add 1-2% triethylamine (or another non-nucleophilic base) to the slurry.

    • Stir for 15-20 minutes to neutralize the acidic sites on the silica.

    • Pack the column with the neutralized slurry.

    • Ensure your mobile phase is also treated with a small amount of the same base.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.

  • Rapid Purification: Employ flash chromatography with higher flow rates to minimize the residence time of your compound on the column.

Proactive Strategies for Preventing Hydrolysis

Beyond troubleshooting, a proactive approach during experimental design is key to preserving the integrity of this compound.

Anhydrous Reaction Conditions

Moisture is a key reactant in hydrolysis.[7] Ensuring your reaction is conducted under strictly anhydrous conditions is paramount.

Experimental Protocol for Anhydrous Reactions:

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen, argon).

  • Solvents: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., Sure/Seal™).

  • Reagents: Ensure all reagents are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried in a vacuum oven if necessary.

  • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas. Use septa and syringes for the transfer of liquids.

dot

AnhydrousSetup Flask Reaction Flask (Oven-Dried) Product Stable Product Flask->Product Reaction Solvent Anhydrous Solvent Solvent->Flask via Syringe Reagent Anhydrous Reagent Reagent->Flask via Syringe/Glovebox Atmosphere Inert Gas (N₂ or Ar) Atmosphere->Flask

Caption: Key elements of an anhydrous reaction setup.

Control of Temperature

Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[8]

  • Reaction Temperature: If the reaction kinetics allow, perform your experiment at the lowest possible temperature that still affords a reasonable reaction rate. Consider running reactions at 0°C or even -78°C (dry ice/acetone bath).

  • Workup and Purification: Keep all solutions cold during workup and extraction. Concentrate your final product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a room temperature water bath).

Use of Hydrolysis Stabilizers

In formulations or for long-term storage, the addition of specific stabilizers can be beneficial.

  • Carbodiimides: Compounds like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can act as water scavengers, reacting with any adventitious water or with the carboxylic acid product of hydrolysis to prevent the reaction from proceeding.[7][9] This approach is more common in industrial applications and polymer chemistry but can be adapted for specific laboratory scenarios where trace water is a persistent issue.

Summary of Key Parameters to Control
ParameterCondition to Minimize HydrolysisRationale
pH Neutral (6-7)Avoids both acid- and base-catalyzed hydrolysis.
Moisture Anhydrous conditionsWater is a necessary reactant for hydrolysis.[7]
Temperature As low as feasibleReduces the kinetic rate of the hydrolysis reaction.[8]
Workup Reagents Neutral salts (e.g., brine)Prevents exposure to acidic or basic conditions.
Chromatography Neutralized silica or alternative phasesAvoids acid-catalyzed degradation on the column.

By understanding the mechanisms of degradation and implementing these proactive and reactive strategies, you can significantly improve the stability and yield of your this compound experiments.

References

  • Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239.
  • Taylor & Francis. Oxazole – Knowledge and References.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry.
  • Stabicoat. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Wang, J., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Wasserman, H. H., et al. (1984).
  • Capon, B., & Nimmo, K. (1975). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. Protective Groups.
  • von Sonntag, C., et al. (2019). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms.
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • Reddy, G. V., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Maksay, G., et al. (1978). Kinetic investigations of liver microsomal esterases with oxazepam esters. Hoppe Seylers Z Physiol Chem.
  • Reddy, G. V., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Martínez-Urbina, M. A., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
  • Moro, A., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • Gontijo, J. S., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis.
  • Yuan, L., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
  • Google Patents. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • Wikipedia. Oxazole.
  • Noszál, B., et al. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharm Hung.
  • ResearchGate.
  • Sigma-Aldrich.
  • Khan Academy. (2014).
  • Stenutz.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Martin, R. B., et al. (1981). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry.
  • Sigma-Aldrich.
  • ChemicalBook.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • ResearchGate. (2024).
  • DRS@nio.
  • ResearchG
  • Chemical Synthesis Database.

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Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find scientifically grounded explanations for side reactions and practical, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a 2,5-disubstituted oxazole. Which classical synthesis route is the most robust?

The choice of synthesis route depends on the available starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones, is a very common and versatile method for accessing 2,5-disubstituted oxazoles.[1][2][3][4] Alternatively, the Fischer oxazole synthesis , using an aldehyde and a cyanohydrin, can also yield 2,5-disubstituted oxazoles.[5]

Q2: I need to synthesize a 5-substituted oxazole. Which method should I consider?

The van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7][8] This reaction is known for its operational simplicity and generally good yields.[7]

Q3: Are there methods to synthesize oxazoles with substitution at the 4-position?

Yes, several methods can be employed. The van Leusen synthesis can be adapted to produce 4,5-disubstituted oxazoles by using an α-substituted TosMIC reagent or by employing a one-pot reaction with an aldehyde, TosMIC, and an alkyl halide.[9][10] Additionally, the synthesis of oxazoles from the cycloisomerization of N-propargylamides can provide access to various substitution patterns, including at the 4-position, depending on the starting materials.[11]

Q4: What is the Cornforth rearrangement and when is it relevant?

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole, where the acyl group at the 4-position and the substituent at the 5-position exchange places.[12] This reaction is particularly relevant if you are working with 4-acyloxazoles and observe an unexpected isomer in your product mixture, especially upon heating.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions and challenges encountered in common oxazole synthesis methods.

Robinson-Gabriel Synthesis: Low Yields and Byproduct Formation

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, but it is not without its challenges. Low yields are a frequent complaint, often stemming from the choice of dehydrating agent and the reaction conditions.

Problem: My Robinson-Gabriel synthesis is resulting in a low yield of the desired oxazole, and I observe a complex mixture of byproducts by TLC and NMR.

Causality and Troubleshooting:

The primary cause of low yields and byproduct formation in the Robinson-Gabriel synthesis is often the harshness of the dehydrating agent. Strong mineral acids like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition of the starting material or product.[3]

Solutions:

  • Optimize the Dehydrating Agent:

    • Milder Acids: Consider replacing strong acids with polyphosphoric acid (PPA), which has been shown to improve yields.[3]

    • Neutral/Mild Reagents: For sensitive substrates, milder reagents such as the Burgess reagent or a combination of triphenylphosphine (PPh₃) and iodine can be effective for the cyclodehydration step.[3]

  • Temperature Control: If using a strong acid, maintain a low reaction temperature to minimize decomposition.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of intermediates and prevent efficient cyclization.

Experimental Protocol: Improved Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-acylamino ketone (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight) to the flask.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Problem:

RobinsonGabriel_SideReactions cluster_0 Reaction Pathway cluster_1 Side Reactions A α-Acylamino Ketone B Desired Oxazole A->B Ideal Dehydration (e.g., PPA) C Charring/Decomposition A->C Harsh Dehydrating Agent (e.g., conc. H₂SO₄) D Incomplete Cyclization (Stable Oxazoline Intermediate) A->D Insufficient Dehydration

Caption: Side reactions in the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis: Formation of Nitrile and Oxazoline Byproducts

The van Leusen reaction is highly effective for the synthesis of 5-substituted oxazoles, but the formation of specific byproducts can complicate purification and reduce yields.

Problem: My van Leusen synthesis is producing a significant amount of a nitrile byproduct and a stable oxazoline intermediate.

Causality and Troubleshooting:

  • Nitrile Byproduct: The presence of ketone impurities in the aldehyde starting material will lead to the formation of a nitrile byproduct, as ketones react with TosMIC to form nitriles instead of oxazoles.[9]

  • Stable Oxazoline Intermediate: The final step of the van Leusen synthesis is the base-promoted elimination of the tosyl group to form the aromatic oxazole. If this elimination is incomplete, the stable oxazoline intermediate will be isolated.[9]

Solutions:

  • Purify the Aldehyde: Ensure the purity of the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[9]

  • Promote Elimination:

    • Stronger Base: If a mild base like potassium carbonate (K₂CO₃) is used, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the elimination step.[9]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy for the elimination to proceed to completion.[9]

    • Extend Reaction Time: Allowing the reaction to stir for a longer period can also drive the conversion of the oxazoline intermediate to the desired oxazole.[9]

Experimental Protocol: Optimizing the Van Leusen Synthesis to Minimize Byproducts

  • Ensure the aldehyde starting material is of high purity. If necessary, purify by distillation or column chromatography.

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and anhydrous methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the stirred solution.

  • Add the purified aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • If the oxazoline intermediate is observed and the reaction is sluggish, consider gently heating the mixture to 40-50 °C or adding a stronger base like DBU (1.2 eq).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium hydrosulfide (NaHS) solution to remove the p-toluenesulfinic acid byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Problem:

VanLeusen_SideReactions cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Aldehyde + TosMIC B Oxazoline Intermediate A->B [1] Cyclization B->B C Desired 5-Substituted Oxazole B->C [2] Elimination (Ideal) D Nitrile Byproduct E Ketone Impurity + TosMIC E->D [1] Reaction with Ketone

Caption: Byproduct formation in the van Leusen synthesis.

Fischer Oxazole Synthesis: Formation of Chlorinated and Oxazolidinone Byproducts

The use of anhydrous hydrogen chloride (HCl) in the Fischer synthesis can lead to the formation of halogenated byproducts and over-reduction of intermediates.

Problem: My Fischer oxazole synthesis is producing a 4-chlorooxazole and a 4-oxazolidinone byproduct.

Causality and Troubleshooting:

  • 4-Chlorooxazole: This byproduct arises from a chloro-oxazoline intermediate, which is formed during the reaction mechanism. Incomplete elimination of HCl from this intermediate can lead to its isolation.

  • 4-Oxazolidinone: The formation of this byproduct is also a known side reaction in the Fischer synthesis, often promoted by the presence of any residual water which can hydrolyze intermediates.

Solutions:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The HCl gas should be passed through a drying agent (e.g., a calcium chloride drying tube) before being introduced into the reaction mixture.

  • Complete Elimination: Ensure the reaction goes to completion to favor the elimination of HCl from the chloro-oxazoline intermediate to form the aromatic oxazole. This may involve extending the reaction time or gentle heating.

  • Purification: These byproducts can often be separated from the desired oxazole by careful column chromatography.

Experimental Protocol: Minimizing Byproducts in the Fischer Oxazole Synthesis

  • Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Use freshly distilled, anhydrous solvents (e.g., diethyl ether).

  • Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Cool the reaction mixture in an ice bath.

  • Bubble dry HCl gas (passed through a drying tube) through the solution.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The oxazole product will often precipitate as its hydrochloride salt. Collect the precipitate by filtration.

  • To obtain the free base, the hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography, carefully separating the desired oxazole from any chlorinated or oxazolidinone byproducts.

Visualization of the Problem:

Fischer_SideReactions cluster_0 Reaction Pathways A Cyanohydrin + Aldehyde + Anhydrous HCl B Chloro-oxazoline Intermediate A->B Reaction E 4-Oxazolidinone Byproduct A->E Side Reaction Pathway (promoted by water) C Desired 2,5-Disubstituted Oxazole B->C Complete HCl Elimination D 4-Chlorooxazole Byproduct B->D Incomplete HCl Elimination

Caption: Byproduct formation in the Fischer oxazole synthesis.

Synthesis from N-Propargylamides: Unwanted Rearrangements and Cyclization Pathways

The synthesis of oxazoles from N-propargylamides, often catalyzed by transition metals like gold, is a modern and versatile method. However, the high reactivity of the starting material can lead to undesired side reactions.

Problem: My gold-catalyzed cycloisomerization of an N-propargylamide is giving a mixture of products, including what appears to be an allene or a different heterocyclic ring system.

Causality and Troubleshooting:

  • Allene Formation: The propargyl group can rearrange to its isomeric allene under certain conditions, which can then undergo different reaction pathways.[8]

  • Alternative Cyclization Pathways: Depending on the substitution pattern of the N-propargylamide, alternative cyclization modes (e.g., 6-endo-dig instead of the desired 5-exo-dig) can occur, leading to different heterocyclic products.[14]

  • Catalyst Inhibition: In some gold-catalyzed reactions, byproducts can act as inhibitors for the catalyst, leading to incomplete conversion.

Solutions:

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the propensity for allene formation. Aprotic polar solvents like DMF or acetonitrile are generally used. If allene formation is observed, screening different solvents and using milder, non-nucleophilic bases is recommended.[8]

  • Control of Cyclization Regioselectivity: The regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) is often dependent on the substituents on the alkyne. Terminal alkynes generally favor the 5-exo-dig pathway leading to the oxazole.[14] Careful substrate design is key to controlling the outcome.

  • Catalyst Choice and Loading: If catalyst inhibition is suspected, screening different gold catalysts or increasing the catalyst loading may be necessary.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of an N-Propargylamide

  • To a vial, add the N-propargylamide (1.0 eq) and the gold catalyst (e.g., PPh₃AuCl/AgOTf, 1-5 mol%).

  • Add the anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the substrate).

  • Monitor the reaction by TLC or LC-MS.

  • If side products are observed, consider running the reaction at a lower temperature or screening different solvents.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of the Problem:

PropargylAmide_SideReactions cluster_0 Reaction Pathways A N-Propargylamide B Desired Oxazole A->B 5-exo-dig Cyclization C Allene Intermediate A->C Rearrangement D Alternative Heterocycle A->D Alternative Cyclization (e.g., 6-endo-dig) C->D Further Reactions

Caption: Side reactions in the synthesis of oxazoles from N-propargylamides.

References

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Scribd. (n.d.). 5-Iii) Sem 4.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. [Link]
  • Organic Chemistry. (2025, November 15). Robinson-Gabriel synthesis of oxazoles [Video]. YouTube. [Link]
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2020). Mechanism of van Leusen oxazole synthesis. [Link]
  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. [Link]
  • ResearchGate. (2006).
  • Wikipedia. (2023). Cornforth rearrangement. In Wikipedia. [Link]
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
  • PubMed. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. [Link]
  • ResearchGate. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N -Propargylamides for the Construction of 5-Oxazole Ketones. [Link]
  • PMC. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
  • YouTube. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. [Link]
  • PMC. (2024).
  • NIH. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]
  • Organic Chemistry Portal. (2021).
  • Chem-Station Int. Ed. (2017). Cornforth Rearrangement. [Link]
  • ResearchGate. (2021). Gold-Catalyzed Intramolecular Cyclizations of Cyclopropenes with Propargylic Esters. [Link]
  • Organic Chemistry Portal. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. [Link]
  • Wikiwand. (n.d.). Robinson–Gabriel synthesis.
  • Journal of the American Chemical Society. (1974). The Cornforth Rearrangement. [Link]

Sources

Technical Support Center: Scaling Up Ethyl Oxazole-5-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Scaling Up Ethyl Oxazole-5-Carboxylate Production Challenges

This guide provides in-depth technical support for researchers and process chemists encountering challenges while scaling the synthesis of this compound. As a crucial heterocyclic building block in medicinal chemistry, its efficient and pure production is paramount.[1] This document moves beyond basic protocols to address the nuanced difficulties of process scale-up, focusing on causality, troubleshooting, and robust optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and which is most suitable for scale-up?

A1: Several methods exist for synthesizing the oxazole core.[1] For this compound specifically, two prominent routes are often considered:

  • Van Leusen Oxazole Synthesis: This classic method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[2][3] While reliable, the scalability can be hampered by the cost and handling of TosMIC and the management of the tosyl byproduct.

  • [3+2] Cycloaddition from Carboxylic Acid Precursors: More recent methods involve the direct reaction of a suitable carboxylic acid derivative with an isocyanoacetate.[4][5] For instance, activating a carboxylic acid with a reagent like triflylpyridinium (DMAP-Tf) to react with ethyl isocyanoacetate can be highly efficient.[4] This approach is often more amenable to scale-up due to the use of readily available starting materials, high yields, and the potential to recycle reagents like DMAP.[4][5]

For large-scale production, the direct cycloaddition method is generally preferred due to its efficiency, functional group tolerance, and reduced waste generation compared to older methods.[4]

Q2: What are the primary challenges I should anticipate when moving from a bench-scale (grams) to a pilot-plant scale (kilograms) synthesis?

A2: The primary challenges in scaling up this synthesis are:

  • Reaction Exothermicity: Cyclization and condensation reactions can be exothermic. What is easily managed in a round-bottom flask with an ice bath can become a significant safety hazard in a large reactor. Proper thermal management and controlled reagent addition are critical.

  • Purification Method: Laboratory-scale purification often relies on silica gel column chromatography, which is impractical and costly at an industrial scale. Developing a robust crystallization or distillation procedure is essential.

  • Byproduct Management: Impurities that are minor at the 1-gram scale can become major contaminants in a 10-kilogram batch, complicating purification and potentially affecting the final product's specifications. Identifying and controlling the formation of these byproducts is key.

  • Reagent Handling and Stability: Handling large quantities of reagents, some of which may be hazardous or unstable (e.g., diazo compounds if used in alternative syntheses), requires specialized equipment and safety protocols.[6]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is a liquid at room temperature.[7] While generally stable, oxazole rings, particularly those with certain substituents, can be susceptible to hydrolysis or degradation under harsh acidic or basic conditions.[8] For long-term storage, it is recommended to keep the compound in a cool (2-8°C), dry, and dark environment in a tightly sealed container to prevent moisture uptake and potential degradation.[7]

Troubleshooting Guide

Low or Inconsistent Yields

Q4: My reaction yield dropped significantly when I increased the batch size. What is the likely cause?

A4: A drop in yield upon scale-up often points to issues with mass and heat transfer.

  • Probable Cause 1: Inefficient Mixing. In a larger reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and byproduct formation. The reaction mixture may not be homogeneous, preventing the reactants from interacting effectively.

  • Solution:

    • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture.

    • Control Addition Rate: Add critical reagents subsurface (dip tube) and at a controlled rate to ensure they disperse quickly and react before they can decompose or participate in side reactions.

  • Probable Cause 2: Poor Temperature Control. An unmanaged exotherm can cause the reaction temperature to overshoot the optimal range, leading to the degradation of starting materials, intermediates, or the final product.

  • Solution:

    • Characterize Thermal Hazard: Use reaction calorimetry (DSC or ARC) to understand the reaction's thermal profile and onset of decomposition.[6]

    • Improve Heat Removal: Ensure the reactor's cooling system is adequate for the batch size. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.

Troubleshooting Workflow: Low Yield

G start Low Yield on Scale-Up q1 Was the internal temperature monitored and consistent with the lab-scale experiment? start->q1 q2 Was reagent addition rate scaled proportionally? q1->q2 Yes cause1 Probable Cause: Poor Heat Transfer / Exotherm q1->cause1 No q3 Does TLC/HPLC analysis of the crude product show new/more byproducts? q2->q3 Yes cause2 Probable Cause: Inefficient Mixing q2->cause2 No cause3 Probable Cause: Side Reactions Dominating q3->cause3 Yes end Yield Optimized q3->end No sol1 Solution: Improve reactor cooling, slow reagent addition, consider semi-batch process. cause1->sol1 sol1->end sol2 Solution: Increase agitation speed, use a higher-performance impeller, add reagents subsurface. cause2->sol2 sol2->end sol3 Solution: Identify byproducts (LC-MS). Re-optimize stoichiometry and temperature to minimize their formation. cause3->sol3 sol3->end

Caption: Decision tree for troubleshooting low yields during scale-up.

Purification Challenges

Q5: I am trying to purify the crude product by crystallization, but it keeps "oiling out." How can I fix this?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated or when the compound's melting point is lower than the temperature of the solution.[9]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the level of supersaturation.[9]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out.[9]

    • Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a single "seed" crystal of pure this compound.[9]

    • Change Solvent System: The chosen solvent may be too effective, keeping the product dissolved even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Experiment with binary solvent systems, such as ethyl acetate/hexanes, where your product is soluble in the first solvent and insoluble in the second (the anti-solvent).

Q6: My final product purity is low due to a persistent, closely-related impurity. Column chromatography is not an option. What should I do?

A6: This scenario requires moving beyond basic purification.

  • Strategy 1: Reactive Extraction (Acid-Base Wash). The oxazole nitrogen is weakly basic and can be protonated by a strong acid.[10] This can sometimes be exploited to separate it from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl). The protonated product may move to the aqueous layer.

    • Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃) and re-extract the purified product back into an organic solvent.

    • Caution: Test this on a small scale first, as some oxazoles can be sensitive to acid-catalyzed hydrolysis.

  • Strategy 2: Re-slurry. If the impurity is significantly more soluble than your product in a particular solvent, you can stir the solid crude material in that solvent at room temperature or slightly elevated temperature. The impurity will dissolve into the solvent, while your product remains a solid. The solid can then be filtered off, washed, and dried.

  • Strategy 3: Fractional Distillation. If the impurity has a sufficiently different boiling point from your product, vacuum distillation can be a highly effective and scalable purification method.

Experimental Protocols & Data

Protocol 1: Scalable Synthesis via [3+2] Cycloaddition

This protocol is adapted from modern, efficient methods for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids.[4]

Reaction: In-situ activation of a carboxylic acid precursor followed by reaction with ethyl isocyanoacetate.

ParameterLab Scale (10g)Pilot Scale (1kg)
Precursor Acid (1.0 eq) 10 g1.0 kg
DMAP-Tf (1.3 eq) Varies by MWVaries by MW
Base (e.g., DMAP, 1.5 eq) Varies by MWVaries by MW
Ethyl Isocyanoacetate (1.2 eq) Varies by MWVaries by MW
Solvent (DCM, 0.1 M) ~700 mL~70 L
Temperature 40 °C40 °C (Monitor closely)
Typical Reaction Time 30-60 min1-3 hours
Typical Isolated Yield 85-95%80-90%

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with the precursor carboxylic acid and dichloromethane (DCM).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Reagent Charging: Add the base (e.g., 4-Dimethylaminopyridine, DMAP) and the triflylpyridinium reagent (DMAP-Tf).

  • Controlled Addition: Begin controlled addition of ethyl isocyanoacetate via an addition funnel or pump, maintaining the internal temperature at or below 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. Quench by washing with water, followed by a brine wash.

  • Solvent Swap & Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate via rotary evaporation. A solvent swap to a suitable crystallization solvent (e.g., ethyl acetate/hexanes) may be performed at this stage.

  • Purification: Purify the crude residue by recrystallization as described in Protocol 2.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethyl acetate/hexanes, isopropanol/water).

  • Dissolution: Transfer the crude product to a suitable vessel and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration to remove it.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the vessel in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the compound's melting point.

Scale-Up Process Flow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactor Reactor quench Quench & Wash (Water, Brine) reactor->quench reagents Charge Reagents: - Precursor Acid - Solvent (DCM) - Base, DMAP-Tf reagents->reactor addition Controlled Addition: - Ethyl Isocyanoacetate (T < 40°C) addition->reactor solvent_swap Solvent Swap & Concentration quench->solvent_swap crystallizer Crystallizer solvent_swap->crystallizer filtration Filtration crystallizer->filtration drying Vacuum Drying filtration->drying final_product Pure Ethyl Oxazole-5-Carboxylate drying->final_product

Caption: Process flow for the scaled-up synthesis of this compound.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Graham, T. H. (2006).
  • Parida, K., et al. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • Navickas, A., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Nolan, K. G., & Movassaghi, M. (2021).
  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Langer, P., et al. (2006). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate.
  • Deadman, B. J., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. [Link]
  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Ford, A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Purity Assessment of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of Ethyl Oxazole-5-carboxylate (CAS 118994-89-1). This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting guides, and frequently asked questions (FAQs) for the most common analytical techniques used to determine the purity, identity, and assay of this key heterocyclic intermediate. Our goal is to synthesize technical accuracy with field-proven insights to ensure the reliability and integrity of your analytical data.

The Critical Role of Purity Analysis

This compound is a vital building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. A multi-pronged analytical approach is essential to not only quantify the main component but also to identify and quantify potential process-related impurities and degradation products. This guide outlines a logical workflow for a comprehensive purity assessment.

Overall Analytical Workflow

The following workflow illustrates a typical sequence for the complete analysis of a new batch of this compound.

Purity_Assessment_Workflow cluster_0 Phase 1: Identification & Initial Purity cluster_1 Phase 2: Quantitative Analysis & Impurity ID cluster_2 Phase 3: Final Certification Sample Sample Received (this compound) NMR NMR Spectroscopy (Identity & Structural Confirmation) Sample->NMR Confirms Structure HPLC_Screen HPLC-UV Screening (Preliminary Purity & Impurity Profile) Sample->HPLC_Screen Initial Purity Check Titrimetry Titrimetry (Assay/Absolute Purity) NMR->Titrimetry Report Certificate of Analysis (CoA) (Consolidated Report) NMR->Report HPLC_Validated Validated HPLC Method (Purity by Area % & Quantification of Impurities) HPLC_Screen->HPLC_Validated Method Optimization Titrimetry->Report GC_MS GC-MS (Volatile Impurities & ID) GC_MS->Report HPLC_Validated->GC_MS Cross-validation HPLC_Validated->Report

Caption: Logical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment, offering high resolution for separating the main component from closely related impurities. A reversed-phase method with UV detection is ideal for this analyte due to the chromophoric nature of the oxazole ring.

Experimental Protocol: RP-HPLC Purity Method

This protocol provides a robust starting point for method development. Validation is required to prove its suitability for its intended purpose.[1][2]

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase ensures sharp peak shapes for acidic or basic impurities by suppressing ionization.[3]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient elution ensures that both polar and non-polar impurities are eluted within a reasonable time.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 235 nmSelected based on the UV absorbance maximum of similar oxadiazole structures, providing good sensitivity.[5]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Sample Prep. 1.0 mg/mL in Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.
HPLC Troubleshooting and FAQs

Q1: My main peak is tailing. What is the cause and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[3] Basic compounds are especially prone to this.[3]

  • Solution 1 (Mobile Phase): Decrease the mobile phase pH to 2.5-3.0 with phosphoric or formic acid. This protonates residual silanols, minimizing interaction.

  • Solution 2 (Column): Ensure you are using a high-purity, end-capped C18 column designed to shield silanols. If the column is old, it may be degraded and require replacement.[4]

  • Solution 3 (Sample Overload): Reduce the amount of sample injected. Overloading the column can lead to peak tailing.[3]

Q2: The retention time of my analyte is shifting between injections. Why?

A2: Retention time instability is a common issue that points to problems with the system's equilibrium.

  • Cause 1 (Column Equilibration): The column may not be fully equilibrated with the mobile phase, especially with gradient methods. Increase the equilibration time between runs.

  • Cause 2 (Mobile Phase): The mobile phase composition may be changing. Ensure solvents are fresh, well-mixed, and properly degassed.[6] Microbial contamination can also alter pH and composition.[6]

  • Cause 3 (Pump Performance): Inconsistent pump flow due to air bubbles or faulty check valves can cause fluctuations.[7][8] Purge the pump and clean or replace check valves if necessary.

Q3: I am observing high backpressure. What should I do?

A3: High backpressure indicates a blockage in the system.

  • Systematic Check: Work backward from the column. Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, check tubing, in-line filters, and injector ports.[8]

  • Column Blockage: This is often due to particulate matter from the sample or mobile phase, or buffer precipitation. Filter all samples and mobile phases. If buffer precipitation is suspected (e.g., using acetate buffers with high organic content), flush the column with pure water (without buffer) at a low flow rate.[6] Back-flushing the column can sometimes dislodge particulates from the inlet frit.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing volatile and semi-volatile impurities. It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] Given its boiling point of ~202 °C, this compound is well-suited for GC analysis.

Experimental Protocol: GC-MS Impurity Profiling
Parameter Condition Rationale
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of compounds, including N-heterocycles.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Split (100:1)A high split ratio prevents column overloading and ensures sharp peaks for the main component.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program allows for the separation of volatile impurities (eluting early) from the main analyte and less volatile ones.[10]
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal breakdown in the source.[10]
MS Quad Temp. 150 °CStandard quadrupole temperature.[10]
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-400A suitable range to capture the molecular ion (141.13 g/mol ) and characteristic fragments of the analyte and potential impurities.
GC-MS Troubleshooting and FAQs

Q1: I'm not seeing any peaks, or the sensitivity is very low. What's wrong?

A1: This can stem from multiple issues, from sample introduction to the detector.

  • Check Injection: Ensure the syringe is functioning correctly and drawing/injecting the sample properly. Check the septum for leaks or cores.

  • Inlet Issues: The inlet liner could be contaminated or blocked. Perform inlet maintenance, including changing the liner and trimming the column.

  • MS Tuning: The mass spectrometer may need to be tuned. Run an autotune procedure to ensure the detector is optimized and sensitive.

Q2: My peaks are broad or show tailing. How can I improve the peak shape?

A2: Poor peak shape in GC often relates to activity in the system or improper method parameters.

  • System Activity: Active sites in the inlet liner or at the head of the column can interact with polar analytes. Use a deactivated liner and ensure the column is properly installed.

  • Flow Rate: An incorrect flow rate can lead to band broadening. Verify your carrier gas flow is set correctly.

  • Temperature Program: If the initial oven temperature is too high, early-eluting peaks may not be focused properly on the column, leading to broadening. Consider a lower starting temperature.

Q3: How do I identify an unknown impurity peak in my chromatogram?

A3: This is a primary strength of GC-MS.

  • Mass Spectrum: Examine the mass spectrum of the unknown peak. The highest m/z value is often the molecular ion (M+), which gives the molecular weight.

  • Library Search: Perform a search of the mass spectrum against a commercial library (e.g., NIST, Wiley). A high match factor suggests a likely identity.

  • Fragmentation Pattern: Manually interpret the fragmentation pattern. For this compound, expect losses corresponding to the ethyl group (-29 Da), the ethoxy group (-45 Da), or the carboxylate group. Impurities may show related fragmentation, helping to deduce their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation and confirmation.[11] For purity assessment, ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities, often without the need for a reference standard of the impurity itself.

Predicted ¹H and ¹³C NMR Data

The following chemical shifts are predicted based on the structure of this compound and data from similar compounds.[12][13]

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Oxazole C2-H ~8.2-8.4s~150-152
Oxazole C4-H ~7.8-8.0s~125-127
-O-CH₂ -CH₃~4.3-4.5q~60-62
-O-CH₂-CH₃ ~1.3-1.5t~14-15
Ester C =O--~160-162
Oxazole C 5--~140-142
NMR Troubleshooting and FAQs

Q1: My proton signals are broad. What can I do to sharpen them?

A1: Broad signals can be due to sample properties or instrument settings.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Dilute the sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, filter the sample through a small plug of silica or celite.

  • Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer, especially the Z1 and Z2 shims, to optimize the field.

Q2: I see small, unexpected peaks in my ¹H NMR spectrum. Are they impurities?

A2: They could be impurities, but other sources should be ruled out first.

  • Solvent Peaks: Check for residual solvent peaks from your NMR solvent (e.g., residual H₂O, CHCl₃ in CDCl₃).

  • Spinning Sidebands: These are small peaks symmetrical on either side of a large peak, caused by sample spinning. Reduce the spin rate to see if they move or diminish.

  • ¹³C Satellites: These are very small peaks flanking a large signal, arising from coupling to the ~1.1% of ¹³C atoms. They are a feature of the molecule, not an impurity.

  • True Impurities: If the above are ruled out, the peaks are likely impurities. Integrate them relative to a known proton signal of your main compound to estimate their concentration.

Titrimetry for Assay Determination

Titrimetry provides an absolute measure of the purity of an ester through saponification and is a classic pharmacopoeial method.[14] The procedure involves hydrolyzing the ester with a known excess of strong base and then back-titrating the remaining base with a standardized acid.[15][16]

Experimental Protocol: Assay by Saponification
  • Preparation: Accurately weigh ~300 mg of this compound into a 250 mL flask with a ground-glass joint.

  • Saponification: Add 25.00 mL of 0.5 M ethanolic potassium hydroxide (KOH) to the flask. Attach a reflux condenser and heat the mixture on a water bath for 1 hour to ensure complete hydrolysis of the ester.[15]

  • Blank Preparation: Prepare a blank by refluxing 25.00 mL of the same 0.5 M ethanolic KOH solution without the sample.[15]

  • Titration: After cooling, add 20 mL of water and 2-3 drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears.[15]

  • Calculation:

    • Let V_blank be the volume of HCl used for the blank.

    • Let V_sample be the volume of HCl used for the sample.

    • The volume of KOH consumed by the ester is proportional to (V_blank - V_sample).

    • Purity (%) = [((V_blank - V_sample) * M_HCl * MW) / (W_sample * 10)]

      • Where M_HCl is the molarity of HCl, MW is the molecular weight of the analyte (141.13 g/mol ), and W_sample is the weight of the sample in mg.

Titrimetry Troubleshooting and FAQs

Q1: My assay results are consistently low. What could be the cause?

A1: Low assay values suggest that less base was consumed than expected.

  • Incomplete Saponification: The 1-hour reflux may be insufficient. Some sterically hindered esters require longer reaction times or a stronger base. Try extending the reflux time to 2 hours.

  • Loss of Volatiles: Ensure the reflux condenser is efficient and there is no loss of the analyte or solvent during heating.

  • Standardization Errors: Re-standardize your HCl and KOH solutions. The accuracy of the assay depends entirely on the accuracy of your titrant concentrations.

Q2: The titration endpoint is difficult to see or fades quickly. Why?

A2: This is often caused by dissolved carbon dioxide from the air, which forms carbonic acid and reacts with the base.

  • Solution: Use freshly boiled and cooled water for all dilutions.[15] During the titration, swirl the flask gently to avoid introducing excess CO₂. If the problem persists, a potentiometric titration to a set pH endpoint can be used instead of a colorimetric indicator.

Analytical Method Validation

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.[2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[1]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • Pharmuni. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Pharmuni.
  • International Journal of Pharmaceutical and Biological Science Archive. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Laskin, J., Laskin, A., & Roach, P. J. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Analytical Chemistry, 80(16), 6249–6257.
  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods.
  • Pharmatutor. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmaguideline. (2011, July 13).
  • Journal of Pharmaceutical and Scientific Innovation.
  • U.S. Food and Drug Administration. Q2(R2)
  • Boston Apothecary. (2019, April 15).
  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
  • ChemicalBook.
  • LibreTexts Chemistry. Titrimetric Methods.
  • Molecules.
  • SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR] - Chemical Shifts.
  • Sigma-Aldrich.
  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ChemicalBook.
  • Beilstein Journal of Organic Chemistry. (2022).
  • Cureus. (2023).
  • ResearchGate. (2014).
  • ResearchGate. (2014). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.

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Technical Support Center: Strategies to Minimize Impurities in Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of ethyl oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic building block. The purity of this compound is paramount for the successful synthesis of a wide range of biologically active molecules and natural products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, minimize, and eliminate common impurities encountered during its synthesis.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and potential for impurity formation. The most common routes include modifications of the Robinson-Gabriel synthesis and the Cornforth synthesis.[2][3][4] Understanding the reaction mechanisms is the first step in troubleshooting impurity formation.

Common Synthetic Routes:
  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone.[3][4][5] Variations of this synthesis are widely used for preparing a variety of oxazoles.[6]

  • Cornforth Synthesis: This route can be adapted to produce oxazole-5-carboxylates and involves the reaction of an α-chloroacetoacetate with an ammonium salt in a carboxylic acid.[2]

  • Other Modern Methods: More recent approaches might involve [3+2] cycloaddition reactions, offering alternative pathways to the oxazole core.[7][8]

The choice of synthetic route will inherently influence the impurity profile. For instance, incomplete cyclization in the Robinson-Gabriel synthesis can leave unreacted starting materials, while side reactions in the Cornforth synthesis might introduce different byproducts.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Q1: I'm observing a significant amount of unreacted starting materials in my crude product. How can I drive the reaction to completion?

A1: This is a common issue, particularly in cyclodehydration reactions like the Robinson-Gabriel synthesis. Several factors could be at play:

  • Insufficient Dehydrating Agent: The cyclodehydration step is critical. Ensure you are using a sufficient excess of a suitable dehydrating agent. Common choices include sulfuric acid, trifluoroacetic anhydride, or phosphorus pentoxide.[3]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for cyclization. If you are running the reaction at a lower temperature, consider gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Similarly, extending the reaction time may be necessary.

  • Purity of Starting Materials: Impurities in your starting 2-acylamino-ketone can inhibit the reaction. Ensure your starting materials are of high purity before commencing the synthesis.

Troubleshooting Workflow:

G start Incomplete Reaction: Unreacted Starting Material check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Temperature and Time check_reagents->check_conditions optimize_dehydrating_agent Increase Equivalents or Change Dehydrating Agent check_conditions->optimize_dehydrating_agent monitor_tlc Monitor Reaction Progress by TLC optimize_dehydrating_agent->monitor_tlc monitor_tlc->check_conditions Incomplete workup Proceed to Workup and Purification monitor_tlc->workup Reaction Complete

Caption: Troubleshooting workflow for incomplete reactions.

Q2: My NMR spectrum shows signals that I can't attribute to the product or starting materials. What are the likely side products?

A2: The formation of isomeric or rearranged products is a possibility. One notable side reaction in oxazole chemistry is the Cornforth rearrangement .[9] While this is more common for 4-acyloxazoles, under certain thermal conditions, rearrangements of substituted oxazoles can occur.

Another possibility is the formation of isomeric oxazoles if the starting materials allow for different cyclization pathways. For example, in syntheses starting from β-keto esters, the regioselectivity of cyclization can be sensitive to reaction conditions, potentially leading to isoxazole isomers.[10]

Potential Side Products and Their Identification:

Impurity Type Potential Cause Analytical Signature (NMR/MS)
Isomeric Oxazoles Non-regioselective cyclizationDifferent chemical shifts in NMR, same mass in MS
Hydrolyzed Product (Carboxylic Acid) Presence of water during reaction or workupAbsence of ethyl ester signals in NMR, corresponding M-28 peak in MS
Decarboxylated Product Excessive heat during reaction or purificationAbsence of carboxylate signal in NMR, corresponding M-72 peak in MS
Polymerization Products Highly reactive intermediates or harsh conditionsBroad, unresolved signals in NMR; high molecular weight ions in MS

Q3: I'm struggling with the purification of my crude this compound. What are the best practices?

A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.

  • Aqueous Workup: After quenching the reaction, a standard aqueous workup is the first line of defense. Washing with a saturated sodium bicarbonate solution will remove acidic impurities, while a brine wash helps to remove water from the organic layer.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column is typically used. The choice of eluent is critical. A good starting point is a gradient of ethyl acetate in hexanes.[10] The polarity of the eluent system should be optimized based on the TLC analysis of your crude mixture.

  • Recrystallization: If your this compound is a solid at room temperature, recrystallization can be a powerful final purification step. The choice of solvent is key; you want a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Purification Workflow:

G crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., NaHCO3, Brine) crude_product->aqueous_workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) aqueous_workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography recrystallization Recrystallization (if applicable) chromatography->recrystallization pure_product Pure this compound chromatography->pure_product If liquid recrystallization->pure_product

Caption: A general purification workflow for this compound.

Q4: My final product is showing signs of hydrolysis back to the carboxylic acid. How can I prevent this?

A4: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[10]

  • Anhydrous Conditions: Ensure all your solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[10]

  • Neutral Workup: During the workup, avoid prolonged exposure to strong acids or bases. If your product is particularly sensitive, use neutral washes like brine.[10]

  • Careful pH Adjustment: If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize the risk of hydrolysis.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and reaction scale.

Protocol 1: General Procedure for Robinson-Gabriel Synthesis
  • Preparation of the 2-Acylamino-ketone: Synthesize the appropriate 2-acylamino-ketone starting material. This can often be achieved through the Dakin-West reaction.[3]

  • Cyclodehydration: To the 2-acylamino-ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the cyclodehydrating agent (e.g., trifluoroacetic anhydride, 1.5 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Analytical Characterization

Proper analytical techniques are essential for confirming the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of your final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ester carbonyl, oxazole ring).

V. References

  • Cornforth, J. W., & Cornforth, R. H. (1953). Synthesis of Oxazoles from Ethyl Acetoacetate. Ring-fission of Some Oxnzole-5-carboxylic Acids. Journal of the Chemical Society (Resumed), 93.

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazole-5-carboxylates. BenchChem.

  • Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]

  • Wikipedia. (n.d.). Cornforth rearrangement. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1953). 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed), 93-98. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. BenchChem.

  • Scribd. (n.d.). 5-Iii) Sem 4. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for oxazole synthesis. BenchChem.

  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • ResearchGate. (2025). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1953). 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed). [Link]

  • iChemical. (n.d.). This compound, CAS No. 118994-89-1. [Link]

  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

  • ResearchGate. (2025). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement | Request PDF. [Link]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • Chemical Synthesis Database. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Aldlab Chemicals. (n.d.). This compound. [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

Sources

Technical Support Center: Synthesis of Ethyl Oxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl oxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of temperature in the successful synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to empower you in your experimental work.

The Pivotal Role of Temperature in Oxazole Synthesis

The synthesis of this compound is a nuanced process where temperature is not merely a parameter to be set, but a critical factor that dictates reaction kinetics, product yield, and purity. The thermal sensitivity of key reagents, particularly ethyl isocyanoacetate, necessitates precise temperature control to prevent degradation and unwanted side reactions. This guide will delve into the temperature-related challenges you might encounter and provide robust solutions based on established chemical principles and validated experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Q1: I am getting a very low or no yield of my desired this compound. What are the likely temperature-related causes?

A1: Low or no yield is a common problem that can often be traced back to improper temperature control. Here’s a breakdown of the potential causes and how to address them:

  • Cause 1: Reaction Temperature is Too Low.

    • Explanation: Many synthetic routes to oxazoles, such as the one-pot synthesis from carboxylic acids, require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all. For instance, in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and ethyl isocyanoacetate, increasing the temperature from room temperature to 40 °C can dramatically increase the yield from 70% to 96% and shorten the reaction time.[1]

    • Solution:

      • Gradually increase the reaction temperature in 5-10 °C increments.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Be mindful of the thermal stability of your starting materials, especially ethyl isocyanoacetate, and avoid excessive heating.

  • Cause 2: Reaction Temperature is Too High, Leading to Reactant Decomposition.

    • Explanation: Ethyl isocyanoacetate is a thermally sensitive reagent.[2] It can decompose at elevated temperatures, and even at room temperature, it has a limited half-life of approximately 12 hours.[2][3] If the reaction temperature is too high, this key starting material may degrade before it can react, leading to a significant drop in yield. High temperatures can also lead to the release of toxic and flammable gases from the decomposition of ethyl isocyanoacetate.[2][4]

    • Solution:

      • Consult the literature for the recommended temperature range for your specific synthetic protocol. For example, a copper-catalyzed synthesis may require temperatures around 80 °C, while a DMAP-Tf mediated synthesis works best at 40 °C.[5]

      • If you suspect decomposition, consider running the reaction at a lower temperature for a longer period.

      • Ensure your ethyl isocyanoacetate is stored properly at low temperatures (e.g., -10 °C) to enhance its stability.[2][3]

  • Cause 3: Inadequate Heating or Inconsistent Temperature Control.

    • Explanation: Uneven heating of the reaction mixture can lead to localized hot spots where reactants can decompose, while other parts of the mixture remain too cool to react. This results in an overall low yield.

    • Solution:

      • Use a reliable heating mantle with a temperature controller and a stirring mechanism to ensure uniform heat distribution.

      • For smaller scale reactions, an oil bath is an excellent way to maintain a stable and even temperature.

Q2: My final product is impure, and I suspect the formation of side products. How can temperature be a contributing factor?

A2: The formation of impurities is often linked to reaction temperature. Here are some common temperature-induced side reactions and how to mitigate them:

  • Side Product 1: Polymerization of Ethyl Isocyanoacetate.

    • Explanation: High temperatures can initiate the polymerization of isocyanides, leading to the formation of an insoluble, sticky precipitate and a decrease in the yield of the desired oxazole.[6] This is a common issue with isocyanide chemistry.

    • Mitigation Strategy:

      • Maintain the reaction temperature at the lower end of the optimal range.

      • If the reaction is exothermic, consider using a cooling bath (e.g., an ice bath) to dissipate heat.

      • Add the ethyl isocyanoacetate slowly to the reaction mixture to control the initial reaction rate and any associated exotherm.

  • Side Product 2: Formation of Nitrile Byproducts.

    • Explanation: In some synthetic routes, such as the van Leusen oxazole synthesis, the presence of ketone impurities in the aldehyde starting material can lead to the formation of nitriles instead of oxazoles, a reaction that can be influenced by temperature.[7]

    • Mitigation Strategy:

      • Ensure the purity of your starting aldehyde by distillation or column chromatography.

      • Adhere to the recommended temperature for the specific van Leusen protocol, as deviations can sometimes favor side reactions. Gently heating to 40-50 °C may be necessary if the reaction is sluggish, but overheating should be avoided.[7]

  • Side Product 3: Products from Thermal Degradation of the Oxazole Ring.

    • Explanation: While oxazoles are generally considered thermally stable,[8] prolonged exposure to very high temperatures, especially in the presence of other reactive species, could potentially lead to degradation.

    • Mitigation Strategy:

      • Avoid unnecessarily high reaction temperatures or prolonged heating times.

      • Once the reaction is complete, as determined by TLC or LC-MS, cool the reaction mixture promptly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: There is no single "optimal" temperature, as it is highly dependent on the synthetic method employed.

  • For the one-pot synthesis from carboxylic acids using DMAP-Tf , a temperature of 40 °C has been shown to provide excellent yields (around 96%) in a short reaction time (30 minutes).[1]

  • For a copper(I)-catalyzed tandem synthesis from aldehydes , a higher temperature of 80 °C is recommended.[5]

  • The van Leusen oxazole synthesis is often carried out at reflux in methanol,[7][9] though some modern protocols use milder conditions, such as 50 °C in water with a phase-transfer catalyst.[10]

It is crucial to consult the specific literature procedure for your chosen method. If you are developing a new procedure, we recommend starting with a lower temperature and gradually increasing it while monitoring the reaction progress.

Q2: How can I determine the thermal stability of my specific reaction mixture?

A2: To experimentally determine the thermal stability of your reaction mixture, you can use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

  • DSC can be used to measure the heat flow associated with thermal transitions, such as decomposition. This can help identify the onset temperature of any exothermic decomposition events.

  • TGA measures the change in mass of a sample as a function of temperature, which can indicate the temperature at which volatile decomposition products are released.[2]

These analyses are particularly important when scaling up a reaction, as heat dissipation becomes more challenging.

Q3: Can microwave irradiation be used to facilitate the synthesis?

A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of oxazole derivatives, often leading to significantly reduced reaction times.[11][12] For example, a microwave-assisted van Leusen reaction has been reported to produce 5-substituted oxazoles under controlled basic conditions.[12] The specific temperature and power settings will need to be optimized for your particular reaction.

Experimental Protocols

Here are two detailed, step-by-step methodologies for the synthesis of this compound derivatives, highlighting the critical role of temperature.

Protocol 1: One-Pot Synthesis from a Carboxylic Acid[1][5]

This protocol is advantageous for its mild conditions and high yield.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 equiv) and DMAP (1.5 equiv).

  • Add anhydrous DCM to achieve a 0.1 M concentration based on the carboxylic acid.

  • Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Add the DMAP-Tf (1.3 equiv) to the reaction mixture and continue stirring at room temperature.

  • After 5 minutes, add the ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 40 °C in a preheated oil bath and stir for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Tandem Synthesis from an Aldehyde[5]

This method is suitable for the synthesis of 4,5-disubstituted oxazoles from aldehydes.

Materials:

  • Aldehyde (1.0 equiv)

  • Ethyl isocyanoacetate (1.5 equiv)

  • Copper(I) bromide (CuBr) (0.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv)

  • Toluene

  • Oxygen (balloon)

Procedure:

  • To a dry Schlenk tube, add the aldehyde (1.0 equiv), DABCO (2.0 equiv), and CuBr (0.1 equiv).

  • Evacuate the tube and backfill with oxygen from a balloon.

  • Add toluene via syringe, followed by the ethyl isocyanoacetate (1.5 equiv).

  • Stir the reaction mixture at 80 °C in a preheated oil bath.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary and Visualizations

Table 1: Effect of Temperature on a Representative Oxazole Synthesis
Temperature (°C)Reaction Time (min)Yield (%)Reference
Room Temperature6070[1]
403096[1]
80VariesGood[5]
Diagrams

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Carboxylic Acid Intermediate Acylpyridinium Intermediate R1->Intermediate Activation R2 Ethyl Isocyanoacetate R2->Intermediate Nucleophilic Attack Activator DMAP-Tf, DMAP Temp 40 °C Temp->Intermediate Optimal for formation Product This compound Intermediate->Product Cyclization

Caption: Reaction pathway for the one-pot synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Temp_Too_Low Increase Temperature Incrementally (e.g., to 40°C) Check_Temp->Temp_Too_Low No Temp_Too_High Decrease Temperature Check for Reactant Decomposition Check_Temp->Temp_Too_High Yes Check_Purity Are Reactants Pure? Temp_Too_Low->Check_Purity Temp_Too_High->Check_Purity Purify Purify Starting Materials Check_Purity->Purify No Check_Moisture Are Conditions Anhydrous? Check_Purity->Check_Moisture Yes Purify->Check_Moisture Dry_Reagents Use Dry Solvents/Reagents Check_Moisture->Dry_Reagents No Success Improved Yield and Purity Check_Moisture->Success Yes Dry_Reagents->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Van Leusen Reaction. NROChemistry.
  • Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. Request PDF.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses Procedure.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Robinson–Gabriel synthesis. Wikipedia.
  • This compound, CAS No. 118994-89-1. iChemical.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.
  • ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Chemical Synthesis Database.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. PDF.
  • ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis.
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of Florida.
  • Oxazole-5-carboxylic acid ethyl ester. ChemBK.
  • Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. Request PDF.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

Sources

Technical Support Center: Catalyst Selection and Yield Optimization for Ethyl Oxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of ethyl oxazole-5-carboxylate. As a key intermediate in medicinal chemistry, optimizing its yield is critical. This document offers practical, field-proven insights into catalyst selection, reaction optimization, and problem-solving to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic methods for synthesizing this compound?

A1: The most direct and modern methods involve the reaction of an activated carboxylic acid equivalent with an isocyanoacetate. A highly efficient, one-pot method involves activating a carboxylic acid with a reagent like DMAP-Tf (a triflylpyridinium salt), followed by trapping with ethyl isocyanoacetate.[1] This approach offers broad substrate scope and avoids harsh dehydrating agents.[1][2]

Classical methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor, are also viable.[3][4] This route requires a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) to catalyze the final ring-closing step.[5] The Van Leusen oxazole synthesis, reacting an aldehyde with tosylmethyl isocyanide (TosMIC), is excellent for 5-substituted oxazoles but is less direct for this specific target unless a glyoxylate derivative is used as the starting aldehyde.[6][7]

Q2: How do I select the optimal catalyst and base combination for the carboxylic acid/isocyanide route?

A2: Catalyst and base selection is crucial for activating the carboxylic acid and promoting the subsequent cyclization.

  • Activator/Catalyst: The key is to form a highly reactive acyl intermediate. While classic peptide coupling reagents can be used, a dedicated system like DMAP-Tf (4-dimethylaminopyridine-trifluoromethanesulfonate) has proven highly effective. It reacts with the carboxylic acid to form a reactive acylpyridinium salt in situ.[1]

  • Base: The base deprotonates the α-carbon of the ethyl isocyanoacetate, forming the key nucleophile. Sterically hindered, non-nucleophilic bases are preferred to avoid side reactions. While bases like triethylamine (NEt₃) or DIPEA often fail to promote the reaction, stronger organic bases like 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown excellent results, with DMAP often providing the highest yields.[1]

Q3: What are the critical reaction parameters to control for maximizing yield?

A3: Beyond the catalyst system, several parameters must be tightly controlled:

  • Anhydrous Conditions: Isocyanides and the activated acyl intermediates are sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents (like dichloromethane), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Temperature: The optimal temperature depends on the specific substrates and catalyst system. For the DMAP-Tf/DMAP system, reactions are often efficient at moderately elevated temperatures (e.g., 40 °C), which can significantly accelerate the reaction rate compared to room temperature.[1] For Robinson-Gabriel syntheses using POCl₃ or H₂SO₄, higher temperatures (e.g., 100 °C) are often necessary.[8]

  • Stoichiometry: A slight excess of the isocyanoacetate (e.g., 1.2 equivalents) and the activating agent/base (e.g., 1.3-1.5 equivalents) relative to the limiting carboxylic acid is typically used to drive the reaction to completion.[1]

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting materials (carboxylic acid, isocyanoacetate) and the more nonpolar oxazole product (e.g., 20-40% ethyl acetate in hexanes). Staining with potassium permanganate (KMnO₄) can help visualize the spots if they are not UV-active. The disappearance of the limiting starting material is the primary indicator of reaction completion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
  • Symptom: After the designated reaction time and workup, TLC analysis shows primarily unreacted starting materials or a complex mixture of baseline spots with little to no desired product.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    1. Ineffective Carboxylic Acid Activation The reaction rate is dependent on the formation of a highly electrophilic acyl intermediate. If the activating agent (e.g., DMAP-Tf) is old or degraded, or if the conditions are not suitable, this intermediate will not form efficiently.Verify Reagent Quality: Use a fresh, high-purity activating agent. DMAP-Tf should be a stable, free-flowing solid.[1] Optimize Base: Ensure the correct base is used. For the DMAP-Tf system, DMAP itself is an excellent choice, whereas weaker bases may be ineffective.[1]
    2. Presence of Moisture Water can hydrolyze the activated acyl intermediate back to the carboxylic acid and can also degrade the isocyanide reagent, quenching the reaction pathways.Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves. Handle reagents under an inert atmosphere.[6]
    3. Insufficient Reaction Temperature or Time The activation energy for the cyclization step may not be met at lower temperatures, leading to a stalled reaction.Increase Temperature: For the DMAP-Tf/DMAP protocol, increasing the temperature from room temperature to 40 °C can dramatically improve the yield from ~70% to >95% and shorten the reaction time.[1] Extend Time: Monitor the reaction by TLC and allow it to proceed until the limiting reagent is consumed.
    4. Incomplete Dehydration (Robinson-Gabriel) In classical methods, the final, acid-catalyzed dehydration of the oxazoline intermediate is critical. Insufficiently strong dehydrating agents or low temperatures will stall the reaction at this stage.Use a Stronger Dehydrating Agent: If polyphosphoric acid gives low yields, consider more potent agents like concentrated H₂SO₄ or POCl₃.[5][9] Increase Temperature: These reactions often require heating (reflux) to drive the elimination of water.[8]
Problem 2: Significant Side Product Formation
  • Symptom: TLC and NMR analysis of the crude product show one or more significant impurities alongside the desired oxazole.

  • Potential Causes & Solutions:

    Potential Cause Scientific Explanation Recommended Solution
    1. Polymerization of Isocyanide In the presence of strong bases or certain metal catalysts, isocyanides can polymerize, leading to intractable baseline material on a TLC plate.Controlled Addition: Add the isocyanide reagent dropwise to the reaction mixture rather than all at once. This keeps its instantaneous concentration low. Check Base Strength: If using a very strong base like an alkoxide, ensure the temperature is controlled (e.g., 0 °C) during addition.
    2. Formation of Nitrile Byproduct (Van Leusen) If using a Van Leusen-type approach with an aldehyde, any contaminating ketone in the starting material will react with TosMIC to form a nitrile byproduct instead of an oxazole.[6]Purify Aldehyde: Ensure the aldehyde starting material is of high purity. Purify by distillation or column chromatography if necessary to remove ketone impurities.[6]
    3. Ring-Opening or Chlorination (POCl₃) Phosphorus oxychloride is a very aggressive reagent. It can cause cleavage of the oxazoline ring or unwanted chlorination, especially at benzylic positions or on the heterocyclic ring itself if the reaction is overheated or prolonged.[10][11]Control Temperature and Time: Use the minimum temperature and time necessary for the dehydration. Monitor carefully by TLC. Alternative Reagents: Consider milder dehydrating agents like trifluoroacetic anhydride (TFAA) or the Burgess reagent.[3]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.

troubleshooting_workflow start Reaction Outcome? low_yield Low or No Yield start->low_yield < 80% side_products Side Products Observed start->side_products Impure success High Yield, Clean Product start->success > 80% & Clean check_reagents Verify Reagent Quality (Activator, Base, Solvents) low_yield->check_reagents control_addition Control Reagent Addition (e.g., dropwise) side_products->control_addition Polymerization? purify_sm Purify Starting Materials side_products->purify_sm Unexpected Byproduct? milder_reagent Consider Milder Dehydrating Agent side_products->milder_reagent Degradation (e.g., with POCl3)? check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions Reagents OK optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp Conditions Dry

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Data Summary: Comparison of Synthetic Conditions

The following table summarizes and compares optimized conditions for a modern synthesis of a representative ethyl 5-aryl-oxazole-4-carboxylate.

EntryCarboxylic Acid ActivatorBase (1.5 equiv)SolventTemp (°C)Time (min)Yield (%)Reference
1DMAP-Tf (1.3 equiv)DABCOCH₂Cl₂RT6047[1]
2DMAP-Tf (1.3 equiv)DMAPCH₂Cl₂RT6070[1]
3DMAP-Tf (1.3 equiv) DMAP CH₂Cl₂ 40 30 96 [1]
4DMAP-Tf (1.3 equiv)DBUCH₂Cl₂4030Trace[1]
5DMAP-Tf (1.3 equiv)DMAPMeCN403085[1]

Data adapted from Chavan et al. for the reaction of 3-fluorobenzoic acid with ethyl isocyanoacetate. This demonstrates the critical role of base selection and temperature optimization.[1]

Detailed Experimental Protocol
Synthesis of Ethyl 5-(3-fluorophenyl)oxazole-4-carboxylate via Carboxylic Acid Activation

This protocol is based on a highly efficient and scalable method reported by Chavan et al.[1]

Materials:

  • 3-Fluorobenzoic acid (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • DMAP-Tf (4-dimethylaminopyridine-trifluoromethanesulfonate) (1.3 equiv)

  • DMAP (4-dimethylaminopyridine) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).

  • Add anhydrous dichloromethane to achieve a 0.1 M concentration with respect to the carboxylic acid.

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture via syringe over 2 minutes.

  • Increase the temperature of the reaction mixture to 40 °C using a pre-heated oil bath and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(3-fluorophenyl)oxazole-4-carboxylate.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the DMAP-Tf mediated synthesis of the oxazole.

reaction_mechanism RCOOH R-COOH (Carboxylic Acid) AcylPyr [R-CO-DMAP]+ TfO- (Acylpyridinium Salt) RCOOH->AcylPyr + DMAP-Tf - TfOH DMATf DMAP-Tf Adduct Intermediate Adduct AcylPyr->Adduct + Anion Isocyanide EtOOC-CH2-NC (Ethyl Isocyanoacetate) Anion EtOOC-CH(-)-NC (Isocyanide Anion) Isocyanide->Anion + Base - [Base-H]+ Base DMAP Cyclized Cyclized Intermediate (Oxazoline) Adduct->Cyclized Intramolecular Cyclization Product Ethyl 5-R-oxazole-4-carboxylate Cyclized->Product Dehydration

Caption: Key mechanistic steps of the DMAP-Tf activated oxazole synthesis.

References
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Wikipedia (2023). Robinson–Gabriel synthesis. [Link]
  • Ghosh, A. K., et al. (2025). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin.
  • SynArchive (n.d.). Robinson-Gabriel Synthesis. [Link]
  • Scribd (n.d.). 5-Iii) Sem 4. [Link]
  • Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • D'Auria, M., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Indian Journal of Pharmaceutical Sciences (2022).
  • Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
  • Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • National Institute of Oceanography (2015).
  • Keni, R. V., et al. (2008).
  • Journal of the Chemical Society, Perkin Transactions 1 (1998). Reaction of oxazolines with phosphorus oxychloride. [Link]
  • Macmillan Group (n.d.). Oxazole. [Link]
  • Journal of Synthetic Chemistry (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]
  • Organic Chemistry Portal (n.d.). Van Leusen Oxazole Synthesis. [Link]
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • Chemical Communications (RSC Publishing) (2007).
  • ResearchGate (2008).
  • ResearchGate (2024). Phosphorus oxychloride (POCl3)
  • RSC Advances (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
  • SlideShare (2023). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

Sources

Technical Support Center: Workup and Purification of Ethyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isolation and purification of ethyl oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard aqueous workup procedure after synthesizing this compound, and what is the reasoning behind each step?

A standard aqueous workup is the first line of defense to remove the bulk of water-soluble impurities, such as salts and certain catalysts. A well-designed extraction procedure is crucial for a cleaner crude product, which simplifies the final purification step.

Causality Behind the Choices:

  • Quenching: The initial step is to quench the reaction, typically by adding water or a saturated aqueous solution like sodium bicarbonate (NaHCO₃) if the reaction is acidic.[1] This stops the reaction and begins the process of separating water-soluble components from your organic-soluble product.

  • Extraction: The product is extracted into an immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common choices due to the polarity of the oxazole ester.[2][3]

  • Acid Wash: A wash with a dilute acid, such as 1 M HCl, is highly effective for removing basic impurities. This is particularly important if a basic catalyst like 4-(dimethylamino)pyridine (DMAP) was used, as the acid will protonate the DMAP, rendering it water-soluble and pulling it into the aqueous layer.[4][5]

  • Base Wash: A wash with a mild base like saturated aqueous NaHCO₃ removes any unreacted acidic starting materials. However, care must be taken to avoid hydrolysis of the target ester, so prolonged contact or the use of strong bases should be avoided.[6]

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove the majority of the dissolved water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. The solvent is then removed under reduced pressure.

Q2: My crude product is a dark, viscous oil. What are the likely impurities, and how can I remove them?

A dark and oily crude product suggests the presence of high molecular weight byproducts, polymerized material, or residual catalysts and reagents.

Expertise & Experience:

  • Catalyst Residues: If your synthesis utilized a catalyst like DMAP, it can persist in the crude product. As mentioned in Q1, an acidic wash is the standard method for its removal.[7][8] Syntheses employing triphenylphosphine (PPh₃) can generate triphenylphosphine oxide as a byproduct, which can be challenging to remove due to its moderate polarity.[9]

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted aldehydes, carboxylic acids, or isocyanoacetates could be present.[1][10] A carefully planned aqueous workup can remove many of these.

  • Polymerization/Degradation Products: Oxazoles and their precursors can sometimes polymerize or degrade under harsh reaction conditions (e.g., strong acid, high heat), leading to tar-like impurities.[11]

Troubleshooting Steps:

  • Review the Workup: Ensure an acidic wash was performed if a basic catalyst was used.

  • Pre-Column Cleanup: If the crude material is very dark, you can try dissolving it in a minimal amount of the column solvent and passing it through a small plug of silica gel or activated carbon to remove baseline and highly polar colored impurities before proceeding to full column chromatography.

  • Optimize Chromatography: A gradient elution during column chromatography is often necessary to separate the desired product from both less polar and more polar impurities.[9]

Q3: I am struggling to separate my product from a close-running impurity on my TLC plate. What are my options?

When TLC analysis shows poor separation, it indicates that the product and impurity have very similar polarities, making standard chromatographic purification difficult.

Expertise & Experience:

  • Chromatography Optimization:

    • Solvent System: The choice of eluent is critical. Systematically screen different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.[12] If that fails, try switching one of the solvents (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity of the separation.

    • Deactivation: Sometimes, the acidic nature of silica gel can cause peak tailing or degradation.[9][13] Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can deactivate the silica and improve the separation of basic or sensitive compounds.[14]

  • Alternative Purification Techniques:

    • Fractional Distillation: Since this compound is a liquid with a relatively high boiling point, fractional distillation under high vacuum can be an excellent alternative to chromatography, especially for larger scales.[9]

    • Recrystallization: If the product can be solidified or is a low-melting solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[9]

Q4: My recovery after silica gel column chromatography is consistently low. What is the likely cause?

Low recovery from a silica gel column can be frustrating and is often due to either irreversible adsorption of the product onto the silica or degradation during the purification process.

Expertise & Experience:

  • Degradation on Silica: The surface of standard silica gel is acidic and can catalyze the hydrolysis or ring-opening of sensitive compounds.[13][15] Oxazoles, while generally aromatic, can be labile under certain conditions.

  • Irreversible Adsorption: The polar ester and the nitrogen and oxygen heteroatoms in the oxazole ring can interact strongly with the silanol groups on the silica surface, leading to poor elution and low recovery.[9]

Troubleshooting Steps:

  • Use Deactivated Silica: Prepare a slurry of your silica gel in the eluent containing 1% triethylamine. Let it stand for an hour before packing the column. This neutralizes the acidic sites.[9][14]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Alternatively, reversed-phase chromatography (using C18 silica) with a solvent system like acetonitrile/water or methanol/water may provide a different selectivity and better recovery.[9]

  • Minimize Contact Time: Use flash column chromatography with sufficient pressure to push the solvent through quickly, minimizing the time your compound spends on the column.[16]

Q5: How can I definitively confirm the purity of my final this compound?

Confirming the purity and identity of your final product is a critical final step. A single analytical technique is often insufficient.

Trustworthiness Through Validation:

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of high purity.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[17]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (~1720-1740 cm⁻¹).[17]

  • Chromatographic Methods:

    • TLC: A single spot on a TLC plate in multiple different eluent systems is a good indication of purity.

    • Gas Chromatography (GC): For volatile compounds like this ester, GC can provide a quantitative measure of purity (e.g., >98%).[18]

  • Physical Properties:

    • Refractive Index: Comparing the measured refractive index of your liquid product to the literature value (n20/D ≈ 1.468) can serve as a quick purity check.[19]

Data Presentation

Table 1: Key Parameters for the Purification of this compound

Technique Key Parameter Expert Recommendation & Rationale
Aqueous Workup Acidic WashUse 1 M HCl to effectively remove basic catalysts like DMAP by protonation.[4]
Column Chromatography Stationary PhaseStart with standard silica gel. If recovery is low, switch to deactivated silica (1% Et₃N in eluent) or neutral alumina to prevent degradation.[9]
Eluent SystemA gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a common starting point.[12]
Fractional Distillation PressureHigh vacuum (<1 mmHg) is required to lower the boiling point and prevent thermal decomposition.
Purity Analysis Primary Method¹H NMR spectroscopy to confirm structure and check for proton-containing impurities.
Secondary MethodGC analysis for a quantitative assessment of purity.

Experimental Workflow & Protocols

Visualizing the Purification Workflow

Workup_Purification_Workflow Figure 1. General Workup & Purification Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Final Analysis RM Crude Reaction Mixture Quench 1. Quench Reaction (e.g., H₂O or NaHCO₃) RM->Quench Extract 2. Extract with EtOAc/DCM Quench->Extract AcidWash 3. Wash with 1M HCl (Removes DMAP) Extract->AcidWash BaseWash 4. Wash with NaHCO₃ (Removes Acid Impurities) AcidWash->BaseWash BrineWash 5. Wash with Brine BaseWash->BrineWash Dry 6. Dry (Na₂SO₄) & Concentrate BrineWash->Dry Crude Crude Product Dry->Crude TLC TLC Analysis (Choose Eluent) Crude->TLC Column Silica Gel Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Pure Pure this compound Fractions->Pure Analysis Purity & Identity Check (NMR, GC, MS, IR) Pure->Analysis

Caption: A logical workflow for the workup and purification of this compound.

Detailed Protocol: Flash Column Chromatography

This protocol is a standard procedure and may require optimization based on your specific crude material and impurities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Find a solvent mixture (e.g., 20% ethyl acetate in hexanes) that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude product. Pack the column as a slurry with your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. To this solution, add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Apply gentle air pressure to achieve a steady flow rate.[16] Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield pure this compound.

References

  • ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture? ResearchGate.
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate.
  • ResearchGate. (2015). How can I remove DMAP from the reaction mixture while Boc-protection? ResearchGate.
  • Reddit. (2023). DMAP workup. r/chemistry.
  • Royal Society of Chemistry. (1987). Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. Journal of the Chemical Society, Chemical Communications.
  • Espacenet. (2014). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Espacenet Patent Search.
  • Indian Journal of Pharmaceutical Sciences. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • National Institute of Oceanography. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@NIO.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • Wiley Online Library. (2015). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. ChemistryOpen.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate.
  • Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.

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Technical Support Center: Synthesis of Oxazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

I. Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired oxazole-5-carboxylate, or it's not working at all. What are the likely causes and how can I fix this?

Answer: Low yields in oxazole-5-carboxylate synthesis, particularly via the Van Leusen reaction which is a common route, often stem from issues with reagents, reaction conditions, or incomplete conversion.[1][2]

Underlying Causes & Troubleshooting Steps:

  • Moisture Contamination: The key reagent, tosylmethyl isocyanide (TosMIC), and the strong bases used (e.g., K₂CO₃, t-BuOK) are highly sensitive to moisture.[3] Hydrolysis of TosMIC can lead to the formation of N-(tosylmethyl)formamide and other byproducts, consuming your starting material.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Ineffective Base: The initial deprotonation of TosMIC is critical. If the base is not strong enough or has degraded, the reaction will not proceed efficiently.

    • Solution:

      • Use a freshly opened bottle of base or dry it before use.

      • Consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

  • Low Reaction Temperature: While many Van Leusen reactions proceed at room temperature, some less reactive aldehydes or hindered substrates may require gentle heating to overcome the activation energy barrier.

    • Solution: After the initial addition of reagents, try gently heating the reaction mixture to 40-50 °C to drive the reaction to completion.[3]

  • Poor Quality Starting Materials: Impurities in your aldehyde, particularly acidic impurities, can quench the base.

    • Solution: Purify the aldehyde by distillation or column chromatography before use.

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Yield check_reagents Check Reagents & Conditions Anhydrous Conditions? Base Activity? Reagent Purity? start->check_reagents adjust_conditions Adjust Reaction Conditions Increase Temperature? Extend Time? Stronger Base? check_reagents:e->adjust_conditions:w No check_reagents:e->adjust_conditions:w No purify_sm Purify Starting Materials check_reagents:e->purify_sm:w No success Improved Yield check_reagents->success All Yes adjust_conditions->start Re-run Reaction purify_sm->start Re-run Reaction

Caption: Decision tree for troubleshooting low product yields.

Issue 2: Formation of a Major Nitrile Byproduct

Question: I'm observing a significant amount of a nitrile byproduct instead of my target oxazole. Why is this happening?

Answer: The formation of a nitrile is a known side reaction in the Van Leusen synthesis, and it occurs when ketones are used as the carbonyl source instead of aldehydes.[4][5] If your aldehyde starting material is contaminated with the corresponding ketone, you will see this byproduct.

Mechanism of Nitrile Formation:

The reaction of TosMIC with a ketone proceeds through a similar initial addition and cyclization. However, the resulting intermediate fragments differently, leading to the formation of a nitrile and the elimination of the tosyl group.[4]

Solution:

  • Purify the Aldehyde: The most direct solution is to remove the ketone impurity from your aldehyde starting material. This can typically be achieved by:

    • Distillation: If the boiling points are sufficiently different.

    • Column Chromatography: A fresh column can effectively separate the aldehyde from the ketone.

    • Bisulfite Adduct Formation: Aldehydes form solid adducts with sodium bisulfite, which can be filtered off and then the aldehyde regenerated. This is a classic but effective method for removing ketone impurities.

Issue 3: Isolation of a Stable Oxazoline Intermediate

Question: My reaction seems to stop at an intermediate stage, and I'm isolating an oxazoline instead of the final oxazole. What's preventing the final elimination step?

Answer: The final step of the Van Leusen synthesis is the base-mediated elimination of the tosyl group (p-toluenesulfinic acid) to form the aromatic oxazole ring.[1][2] If this step is incomplete, you will isolate the dihydro-oxazole (oxazoline) intermediate.

Factors Hindering Elimination:

  • Insufficient Base Strength or Stoichiometry: The elimination requires a base to abstract a proton. If the base is too weak or has been consumed, this step will be slow or may not occur.

  • Steric Hindrance: Bulky substituents on the forming oxazole ring can make the required conformation for elimination less favorable.

  • Low Temperature: The elimination step has its own activation energy, which may not be met at lower temperatures.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to reflux in methanol) after the initial formation of the oxazoline can provide the energy needed to promote elimination.[3]

  • Use a Stronger Base: Switching to a stronger base like potassium tert-butoxide can facilitate a more efficient elimination.[3]

  • Extend Reaction Time: Simply allowing the reaction to stir for a longer period may be sufficient to drive the conversion to the final oxazole product.[3]

Reaction Pathway Overview:

van_leusen_pathway Aldehyde Aldehyde + Deprotonated TosMIC Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline Cyclization Oxazole Target Oxazole Oxazoline->Oxazole Elimination of TosH Stall Reaction Stalls Here Oxazoline->Stall

Caption: The Van Leusen reaction pathway showing the oxazoline intermediate.

Issue 4: Difficulty with Product Purification

Question: My crude product is difficult to purify. I'm having trouble removing a persistent, water-soluble impurity.

Answer: A common byproduct in syntheses involving TosMIC is p-toluenesulfinic acid, which is formed during the final elimination step. This acidic and relatively polar byproduct can sometimes co-elute with the desired oxazole or cause issues during aqueous workup.

Purification Strategy:

  • Aqueous Wash with Mild Base: During the workup, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfinic acid, forming the water-soluble sodium salt, which will be extracted into the aqueous phase.

  • Sodium Hydrosulfide Wash: For stubborn cases, a wash with a sodium hydrosulfide (NaHS) solution can also be effective in removing the sulfinic acid byproduct.[3]

  • Careful Chromatography: If the impurity persists, careful column chromatography with a slow gradient may be required. Monitor fractions closely by TLC.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis? A1: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the methylene group of TosMIC to form a carbanion.

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization to form an oxazoline intermediate.

  • Elimination: The base facilitates the elimination of the tosyl group as p-toluenesulfinic acid, leading to the formation of the aromatic oxazole ring.[1][2][4]

Q2: Can I use ketones instead of aldehydes in the Van Leusen reaction to make oxazoles? A2: No, using ketones with TosMIC under standard Van Leusen conditions typically leads to the formation of nitriles, not oxazoles.[4][5]

Q3: My aldehyde has an electron-withdrawing/donating group. How will this affect the reaction? A3: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN) are generally more electrophilic and tend to react faster and give higher yields.[1][2] Aldehydes with electron-donating groups (e.g., -OCH₃, -NMe₂) are less reactive and may require longer reaction times or gentle heating.

Q4: Are there alternative methods to the Van Leusen synthesis for oxazole-5-carboxylates? A4: Yes, several other methods exist, though they may not all directly yield a 5-carboxylate. The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[6][7] Another approach is the reaction of α-haloketones with primary amides.[6] More modern methods include metal-catalyzed reactions, such as those involving copper or gold catalysts.[8][9]

III. Experimental Protocols

Protocol 1: General Procedure for Van Leusen Synthesis of Ethyl 2-aryloxazole-5-carboxylates

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl isocyanoacetate (TosMIC analogue for 5-ester) (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous methanol (10 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl isocyanoacetate (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous methanol (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl oxazole-5-carboxylate.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available at: [Link]

  • Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • Venkatesan, P., & Kim, S. (2003). Synthesis and Reactions of Oxazoles. Comprehensive Organic Functional Group Transformations II. Available at: [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Singh, R., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3472. Available at: [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Cornforth rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2005). Design, synthesis, and evaluation of oxazole transthyretin amyloidogenesis inhibitors. 15(4), 1075-1078. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). oxazoles into imidazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis for the Synthetic Chemist: Ethyl vs. Methyl Oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection

In the realm of medicinal chemistry and drug development, the oxazole scaffold is a privileged heterocycle, integral to a multitude of biologically active compounds.[1] When functionalized at the 5-position with a carboxylate ester, it becomes a versatile building block for further molecular elaboration. The choice between the two most common variants, ethyl oxazole-5-carboxylate and mthis compound, is often perceived as trivial. However, this decision can have tangible consequences on reaction kinetics, purification strategies, and overall synthetic efficiency. This guide provides an in-depth comparison of these two critical reagents, supported by physicochemical data and mechanistic insights, to empower researchers to make informed decisions in their synthetic campaigns.

Physicochemical Properties: A Tale of Two Esters

The fundamental differences between the ethyl and methyl esters begin with their physical properties. These characteristics are not merely academic; they directly influence handling, reaction setup, and workup procedures. For instance, the liquid state of the ethyl ester at room temperature simplifies its measurement and dispensing, whereas the low-melting solid nature of the methyl ester may require gentle heating for transfer.

PropertyThis compoundMthis compoundRationale for Difference
Molecular Formula C₆H₇NO₃C₅H₅NO₃[2]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 141.12 g/mol 127.10 g/mol [2]The ethyl group is larger and heavier than the methyl group.[3]
Physical State Liquid at 25 °CSolidIncreased molecular weight and intermolecular forces in the ethyl ester are not enough to induce crystallization at room temperature, unlike the more compact methyl ester.
Melting Point N/A44-46 °C[2][4]The symmetrical and compact structure of the methyl ester allows for more efficient crystal lattice packing compared to the ethyl ester.
Boiling Point ~202 °C at 760 mmHg[5][6]~184 °C at 760 mmHg[2]Higher molecular weight and greater van der Waals forces of the ethyl ester result in a higher boiling point.
Density ~1.163 g/mL at 25 °C[5]~1.229 g/cm³ (Predicted)[2]Differences in molecular packing in the liquid vs. solid state.
Solubility in Water 35 g/L at 25°C[7][8]Data not specified, but expected to be similar or slightly higher due to smaller size.Both are polar molecules capable of hydrogen bonding with water.
Refractive Index n20/D 1.468[5]N/AReflects the interaction of light with the electron clouds of the molecule.

Reactivity and Mechanistic Considerations

The primary divergence in the chemical behavior of these two esters stems from the steric and electronic properties of the methyl versus the ethyl group. While electronically similar, the size difference is significant enough to modulate reactivity.

The Impact of Steric Hindrance

The ethyl group is sterically more demanding than the methyl group.[3] This increased bulk can hinder the approach of a nucleophile to the electrophilic carbonyl carbon of the ester. Consequently, reactions proceeding via nucleophilic acyl substitution may be slower for the ethyl ester compared to the methyl ester.[9][10]

Caption: Steric bulk of the ethyl group can impede nucleophilic attack compared to the methyl group.

This principle is particularly relevant in two common transformations:

  • Saponification (Alkaline Hydrolysis): The hydrolysis of the ester to its corresponding carboxylic acid is a cornerstone reaction. In a base-catalyzed mechanism (BAC2), a hydroxide ion attacks the carbonyl carbon. The less hindered environment of the methyl ester generally leads to a faster reaction rate compared to the ethyl ester.[11][12]

  • Amide Formation: When reacting with an amine to form an oxazole-5-carboxamide, the same steric principle applies. The approach of the amine nucleophile will be faster for the methyl ester. For bulky or poorly nucleophilic amines, this difference in rate can be the deciding factor between a sluggish and an efficient reaction.

Avoiding Transesterification

A critical, and often overlooked, experimental detail is the choice of solvent and base. Using sodium methoxide as a base in ethanol solvent with this compound will inevitably lead to a mixture of both ethyl and methyl esters through transesterification. To maintain the integrity of the starting ester, the alkoxide base should always match the ester's alcohol portion (e.g., sodium ethoxide for the ethyl ester).[13]

Experimental Protocols: A Comparative Workflow

To illustrate the practical application of these compounds, we present a standard protocol for the saponification of the ester to yield oxazole-5-carboxylic acid, a key intermediate for further derivatization.

Protocol: Saponification of an Oxazole-5-Carboxylate Ester

Objective: To hydrolyze the ester functionality to a carboxylic acid salt, followed by acidic workup to yield the free acid.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Ethanol (for ethyl ester) or Methanol (for methyl ester)

  • 1M Sodium Hydroxide (NaOH) solution (1.5 eq)

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the oxazole-5-carboxylate ester in the corresponding alcohol (e.g., ethyl ester in ethanol) in a round-bottom flask equipped with a magnetic stir bar. A concentration of ~0.5 M is typical.

  • Hydrolysis: Add the 1M NaOH solution to the flask.

  • Reaction Monitoring: Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. From experience, the methyl ester reaction often proceeds faster.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to pH ~2-3. A precipitate of oxazole-5-carboxylic acid should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxazole-5-carboxylic acid, which can be purified further by recrystallization if necessary.

Start Dissolve Ester in matching alcohol AddBase Add aq. NaOH Start->AddBase Heat Heat & Monitor (TLC) AddBase->Heat Evap Remove Alcohol (Rotovap) Heat->Evap Acidify Acidify with HCl (pH 2-3) Evap->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Isolate Filter & Concentrate Dry->Isolate Product Oxazole-5-carboxylic Acid Isolate->Product

Caption: General experimental workflow for the saponification of oxazole-5-carboxylate esters.

Applications and Strategic Selection

Both esters are valuable precursors in the synthesis of complex molecules. They have been utilized as intermediates for pharmaceuticals and organic light-emitting diodes.[7][8][14] For example, thiazole-5-carboxylate derivatives have been developed as inhibitors of monoacylglycerol lipase, a target in cancer therapy.[15]

When to Choose Mthis compound:

  • When maximum reaction speed for nucleophilic substitution is desired.

  • When a solid starting material is preferable for handling or stability.

  • When the byproduct, methanol, is easily removed or compatible with subsequent steps.

When to Choose this compound:

  • When a liquid starting material is more convenient for large-scale operations.

  • In reactions where a slightly slower, more controlled rate is advantageous.

  • When the higher boiling point is beneficial for reactions requiring elevated temperatures.

  • When ethanol is a more desirable byproduct than the more toxic methanol.[16]

Conclusion

The selection between ethyl and mthis compound is a nuanced decision that extends beyond mere availability. The methyl ester generally offers higher reactivity towards nucleophiles due to reduced steric hindrance, making it a default choice for rapid transformations like hydrolysis or amidation. Conversely, the ethyl ester, with its convenient liquid form and higher boiling point, provides practical advantages in process chemistry and high-temperature reactions. A thoughtful consideration of these factors—physicochemical properties, steric effects, and reaction conditions—will ultimately guide the synthetic chemist toward a more efficient, predictable, and successful outcome.

References

  • methyl 1,3-oxazole-5-carboxylate - ChemBK. (n.d.).
  • Methyl 1,2-oxazole-5-carboxylate | CAS#:15055-81-9 | Chemsrc. (n.d.).
  • METHYL 3-OXOOXAZOLE-5-CARBOXYLATE - ChemBK. (2024-04-09).
  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate - PrepChem.com. (n.d.).
  • This compound, CAS No. 118994-89-1 - iChemical. (n.d.).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (n.d.).
  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. (n.d.).
  • Methyl isoxazole-5-carboxylate | C5H5NO3 | CID 2736892 - PubChem - NIH. (n.d.).
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. (n.d.).
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
  • Oxazole-5-carboxylic acid ethyl ester - ChemBK. (2024-04-09).
  • ethyl 2-phenyl-1,3-oxazole-5-carboxylate - Chemical Synthesis Database. (n.d.).
  • ethyl 2-methyl-1,3-oxazole-5-carboxylate - ChemSynthesis. (n.d.).
  • Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. (2022-02-25).
  • Methyl benzo[d]oxazole-5-carboxylate - MySkinRecipes. (n.d.).
  • methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate - C17H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy - YouTube. (2024-08-07).
  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? - Proprep. (n.d.).
  • This compound - Stenutz. (n.d.).
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. (n.d.).
  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025-05-22).
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.).
  • ethyl 5-phenyl-4-isoxazolecarboxylate - 50784-69-5, C12H11NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • hydrolysis of esters - Chemguide. (n.d.).
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021-03-25).
  • Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements | Request PDF - ResearchGate. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025-03-05).
  • Alkyl Esters Other than Methyl – AOCS. (2019-07-23).
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF - ResearchGate. (n.d.).
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed. (n.d.).
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).

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A Comparative Guide to the Biological Activity of Ethyl vs. Other Alkyl Oxazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Oxazole-5-Carboxylates

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the therapeutic efficacy and target specificity of these derivatives.[1] Among the various functionalizations, the carboxylate ester at the 5-position is of particular interest due to its potential to influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comparative analysis of the biological activity of ethyl oxazole-5-carboxylates versus other alkyl esters in this class, offering insights into their structure-activity relationships (SAR) and providing robust experimental protocols for their evaluation.

While direct comparative studies on a homologous series of alkyl oxazole-5-carboxylates are not extensively documented in current literature, we can extrapolate a hypothesized structure-activity relationship based on established principles of medicinal chemistry and data from analogous heterocyclic systems. The length of the alkyl chain in the ester group is a critical determinant of the compound's lipophilicity, which in turn governs its ability to traverse biological membranes and interact with molecular targets.[2][3]

Hypothesized Structure-Activity Relationship (SAR) of Alkyl Oxazole-5-Carboxylates

The biological activity of a homologous series of alkyl esters (methyl, ethyl, propyl, butyl, etc.) is often parabolically related to the length of the alkyl chain.[4] This relationship is primarily dictated by the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Initial Increase in Activity (Methyl to Propyl/Butyl): It is hypothesized that as the alkyl chain length increases from methyl to ethyl and further to propyl or butyl, the lipophilicity of the oxazole-5-carboxylate molecule increases. This enhanced lipophilicity can lead to improved penetration of cell membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, resulting in increased biological activity.[2][5] Studies on other classes of compounds, like alkyl ferulic acid esters, have shown that an initial increase in alkyl chain length leads to enhanced antibacterial activity.[5]

  • Optimal Activity (Propyl/Butyl): There is likely an optimal alkyl chain length at which the balance between lipophilicity and aqueous solubility is ideal for target engagement. For many heterocyclic compounds, this optimum is often found with propyl or butyl esters.

  • Decrease in Activity (Beyond Butyl): As the alkyl chain becomes longer (e.g., pentyl, hexyl, and beyond), the molecule's lipophilicity may become excessive. This can lead to decreased aqueous solubility, poor bioavailability, and non-specific binding to lipids and other cellular components, ultimately resulting in a reduction in specific biological activity.[4] This phenomenon is often referred to as the "cutoff effect."

The following diagram illustrates the hypothesized workflow for establishing the structure-activity relationship of alkyl oxazole-5-carboxylates.

SAR_Workflow Figure 1: Hypothesized SAR Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Oxazole-5-carboxylic Acid esterification Esterification with Various Alcohols (Methanol, Ethanol, Propanol, etc.) start->esterification series Homologous Series of Alkyl Oxazole-5-carboxylates esterification->series antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) series->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) series->anticancer mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values anticancer->ic50 sar Establish Structure-Activity Relationship (SAR) mic->sar ic50->sar MTT_Assay_Workflow Figure 2: MTT Assay Workflow cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Varying concentrations) cell_seeding->compound_treatment incubation_48h 3. Incubation (48 hours) compound_treatment->incubation_48h mtt_addition 4. MTT Addition (4 hours incubation) incubation_48h->mtt_addition formazan_solubilization 5. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (Calculate IC50) absorbance_reading->data_analysis

Caption: A step-by-step workflow for the MTT assay to determine anticancer activity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each alkyl oxazole-5-carboxylate in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Figure 3: Broth Microdilution Workflow prepare_inoculum 1. Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) inoculate_plate 3. Inoculate Plate prepare_inoculum->inoculate_plate prepare_dilutions 2. Prepare Compound Dilutions (Serial two-fold) prepare_dilutions->inoculate_plate incubation_24h 4. Incubation (18-24 hours) inoculate_plate->incubation_24h determine_mic 5. Determine MIC (Lowest concentration with no growth) incubation_24h->determine_mic

Caption: A workflow for the broth microdilution method to determine antimicrobial activity.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the biological activities of ethyl and other alkyl oxazole-5-carboxylates. Based on established principles of medicinal chemistry, it is hypothesized that the biological activity of these compounds is parabolically dependent on the length of the alkyl ester chain, with ethyl and propyl/butyl esters likely exhibiting optimal activity. The provided experimental protocols for anticancer and antimicrobial screening offer a robust methodology for researchers to test this hypothesis and further explore the therapeutic potential of this class of compounds. Future research should focus on the systematic synthesis and biological evaluation of a homologous series of alkyl oxazole-5-carboxylates to definitively establish their structure-activity relationships and identify lead candidates for further drug development.

References

  • A comprehensive review on biological activities of oxazole deriv
  • Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications. (2003).
  • The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth. (2020). Molecules. [Link]
  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). Frontiers in Microbiology. [Link]
  • Lipophilic character and biological activity of drugs. II. The parabolic case. (1973). Journal of Pharmaceutical Sciences.
  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (1972). Antimicrobial Agents and Chemotherapy. [Link]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]
  • Broth Microdilution Protocol. MI-Microbiology. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

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The Gold Standard: Validating the Structure of Ethyl 5-Oxazolecarboxylate with Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and novel materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For ethyl 5-oxazolecarboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry, confirming its precise atomic arrangement is not merely an academic exercise but a critical step in understanding its reactivity, and biological activity, and ensuring intellectual property protection. While routine spectroscopic methods provide essential clues to a molecule's identity, single-crystal X-ray crystallography remains the undisputed gold standard for absolute structure elucidation.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of ethyl 5-oxazolecarboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers to make informed decisions in their own structural analysis workflows.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution map of a molecule's structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. This technique can definitively establish stereochemistry and reveal subtle intermolecular interactions that govern the material's bulk properties.

A Hypothetical Workflow for Ethyl 5-Oxazolecarboxylate

As of the writing of this guide, a public crystal structure for ethyl 5-oxazolecarboxylate is not available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[1][2][3][4] Therefore, we present a robust, hypothetical workflow based on best practices for small organic molecules.

The critical first step, and often the most challenging, is growing a single crystal of sufficient quality. For a small molecule like ethyl 5-oxazolecarboxylate, which is a liquid at room temperature, co-crystallization or derivatization might be necessary. However, assuming it can be crystallized directly, slow evaporation is a common and effective technique.[5]

  • Solvent Selection: Begin by dissolving a small amount of ethyl 5-oxazolecarboxylate in a variety of solvents to assess solubility. Ideal solvents are those in which the compound is sparingly soluble. A binary solvent system, where the compound is soluble in one solvent and insoluble in another, often yields high-quality crystals through vapor diffusion or layering.[6] For this molecule, a starting point could be a mixture of ethyl acetate and hexane.

  • Slow Evaporation Setup:

    • Dissolve 5-10 mg of ethyl 5-oxazolecarboxylate in a minimal amount of the chosen solvent or solvent system in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment, such as a desiccator, and leave it undisturbed for several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully extract one with a mounted loop for analysis.

  • Data Collection:

    • The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

    • The crystal is then exposed to a focused beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson synthesis.

    • The structural model is then refined using software such as SHELXL, which adjusts the atomic positions, and thermal parameters to best fit the experimental diffraction data.[7]

Expected Structural Parameters for Ethyl 5-Oxazolecarboxylate

Based on the crystal structures of similar oxazole and isoxazole derivatives, we can predict the expected geometric parameters for ethyl 5-oxazolecarboxylate.

ParameterExpected ValueSignificance
Oxazole Ring PlanarThe aromaticity of the oxazole ring dictates a planar geometry.
C=O Bond Length ~1.21 ÅTypical double bond character of a carbonyl group.
Ester C-O Bond Lengths ~1.33 Å (C-O) and ~1.45 Å (O-CH₂)Reflecting the single and partial double bond character within the ester functional group.
Torsion Angle (Oxazole-Ester) Near 0° or 180°The ester group is expected to be nearly coplanar with the oxazole ring to maximize conjugation.

Complementary Spectroscopic Techniques: Building the Structural Puzzle

While X-ray crystallography provides the final, definitive structure, other spectroscopic techniques are indispensable for routine analysis, reaction monitoring, and providing initial structural hypotheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • δ 8.2-8.4 ppm (s, 1H): Proton at the C2 position of the oxazole ring.

  • δ 7.8-8.0 ppm (s, 1H): Proton at the C4 position of the oxazole ring.

  • δ 4.3-4.5 ppm (q, 2H, J ≈ 7.1 Hz): Methylene protons (-CH₂-) of the ethyl group.

  • δ 1.3-1.5 ppm (t, 3H, J ≈ 7.1 Hz): Methyl protons (-CH₃) of the ethyl group.

  • δ 160-165 ppm: Carbonyl carbon of the ester.

  • δ 150-155 ppm: C2 carbon of the oxazole ring.

  • δ 140-145 ppm: C5 carbon of the oxazole ring.

  • δ 130-135 ppm: C4 carbon of the oxazole ring.

  • δ 60-65 ppm: Methylene carbon (-CH₂-) of the ethyl group.

  • δ 14-16 ppm: Methyl carbon (-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can help in identifying structural motifs.

  • Molecular Ion (M⁺): m/z = 141.04

  • Key Fragments:

    • m/z = 113: Loss of the ethoxy group (-OCH₂CH₃).

    • m/z = 96: Loss of the entire ester group (-COOCH₂CH₃).

    • m/z = 69: Fragmentation of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~3100 cm⁻¹: C-H stretching of the oxazole ring.

  • ~2980 cm⁻¹: C-H stretching of the ethyl group.

  • ~1730 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1600 cm⁻¹: C=N stretching of the oxazole ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester group.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity of atoms (C-H framework), chemical environment of nuclei.Molecular weight, elemental composition (HRMS), fragmentation patterns.Presence of functional groups.
Definitive Nature Unambiguous and definitive.High confidence for structure elucidation, but can be ambiguous for complex isomers.Provides molecular formula, but not definitive connectivity.Indicates functional groups, but not their arrangement.
Sample Requirements High-quality single crystal.5-10 mg of pure sample in solution.Micrograms of pure sample.Small amount of sample (solid, liquid, or gas).
Experimental Difficulty Can be very challenging, especially crystal growth.Routine for experienced users.Routine.Routine and fast.
Cost High (instrumentation and expertise).Moderate to high.Moderate.Low.

Visualizing the Workflow

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C) Validated_Structure Validated Structure NMR->Validated_Structure Confirm Connectivity & Functional Groups MS Mass Spectrometry MS->Validated_Structure Confirm Connectivity & Functional Groups IR IR Spectroscopy IR->Validated_Structure Confirm Connectivity & Functional Groups Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Refinement Structure Solution & Refinement Data_Collection->Structure_Refinement Final_Structure Definitive 3D Structure Structure_Refinement->Final_Structure Final_Structure->Validated_Structure Absolute Proof Hypothetical_Structure Proposed Structure Hypothetical_Structure->NMR Characterize Hypothetical_Structure->MS Characterize Hypothetical_Structure->IR Characterize Hypothetical_Structure->Crystal_Growth Crystallize

Caption: Workflow for the structural validation of a novel compound.

Senior Application Scientist's Field-Proven Insights

In my experience, while NMR, MS, and IR are the workhorses of daily chemical research, there are critical junctures where the investment in single-crystal X-ray crystallography is not just beneficial but essential.

  • When to Pursue Crystallography:

    • Novel Scaffolds: When you have synthesized a completely new molecular framework, crystallographic data provides the irrefutable proof of its structure required for high-impact publications and patent applications.

    • Stereochemical Ambiguity: For molecules with multiple chiral centers, especially those synthesized through complex multi-step routes, X-ray crystallography is the only technique that can definitively assign the absolute stereochemistry.

    • Polymorphism Studies: In drug development, different crystalline forms (polymorphs) of an active pharmaceutical ingredient can have vastly different solubilities and bioavailabilities. X-ray diffraction is crucial for identifying and characterizing these polymorphs.

  • Overcoming Crystallization Hurdles:

    • Purity is Paramount: The most common reason for crystallization failure is sample impurity. Ensure your compound is of the highest possible purity before attempting crystallization.

    • Screening is Key: Do not get discouraged if your first attempts fail. A broad screening of different solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, cooling, layering) is often necessary.[8][9][10]

    • Patience is a Virtue: Crystal growth can be a slow process. It is not uncommon for crystals to take weeks or even months to form.

Conclusion

The structural validation of ethyl 5-oxazolecarboxylate, like any novel compound destined for advanced applications, requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide a foundational understanding of its structure, they ultimately lead to a well-supported hypothesis. Single-crystal X-ray crystallography, in contrast, delivers the definitive, unambiguous answer. It is the gold standard that transforms a proposed structure into a proven one, providing the solid ground upon which further research and development can be confidently built. For researchers and drug development professionals, understanding the complementary strengths of these techniques is key to an efficient and robust structural elucidation workflow.

References

  • Cambridge Structural D
  • Cambridge Structural Database (CSD)
  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library
  • Cambridge Structural Database - MIT Inform
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing)
  • Cambridge Structural Database - Re3d
  • Profex – Open Source XRD and Rietveld Refinement
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH
  • Crystalliz
  • X-Ray Data Analysis Software Packages | Materials Research Labor
  • Advanced crystallisation methods for small organic molecules - ePrints Soton
  • ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum - ChemicalBook
  • X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University
  • Crystallography Software - RCSB PDB
  • (IUCr) Crystallographic software list
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  • Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR] - Chemical - SpectraBase
  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYL
  • Wiley-VCH 2007 - Supporting Inform
  • mass spectra - fragmentation p
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967)
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967)
  • Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)
  • Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) - PubMed
  • Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl...
  • Mass Spectrometry - Fragmentation P
  • Figure 5. FT-IR spectrum of the ethyl...
  • Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate - Optional[FTIR] - Spectrum - SpectraBase
  • Ethyl 5-oxazolecarboxyl
  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxyl
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comparative study of different synthetic routes to ethyl oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Ethyl Oxazole-5-carboxylate

Introduction: The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in drug design.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.[3] Given its importance, the development of efficient and scalable synthetic routes to this key building block is of paramount interest to the drug development community.

This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to assist researchers in making informed decisions for their specific synthetic challenges.

Route 1: Direct Cycloaddition from Carboxylic Acids and Ethyl Isocyanoacetate

This modern approach offers a highly efficient and direct pathway to 4,5-disubstituted oxazoles, including the target compound, by reacting a carboxylic acid with an isocyanoacetate derivative.[4][5] The key to this transformation is the in situ activation of the carboxylic acid, which then readily undergoes a [3+2] cycloaddition with the isocyanoacetate.

Mechanistic Insight: The reaction is typically initiated by activating the carboxylic acid with a reagent like a triflylpyridinium salt, which forms a highly reactive acylpyridinium intermediate. This intermediate is a potent electrophile. Ethyl isocyanoacetate, a versatile C2N1 synthon, then acts as a nucleophile, attacking the activated carbonyl group.[4][6] The subsequent intramolecular cyclization and dehydration furnish the stable aromatic oxazole ring. The choice of activating agent and base is critical to ensure high yields and minimize side reactions.

Workflow for Direct Cycloaddition

cluster_prep Activation cluster_reaction Cycloaddition cluster_workup Purification A Carboxylic Acid D Acylpyridinium Intermediate A->D B Activating Agent (e.g., DMAP-Tf) B->D C Base (e.g., DBU) C->D F Initial Adduct D->F E Ethyl Isocyanoacetate E->F G Oxazoline Intermediate F->G Cyclization H This compound G->H Dehydration I Quench H->I J Extraction I->J K Chromatography J->K L Final Product K->L

Caption: High-level workflow for the direct synthesis of this compound.

Experimental Protocol: Direct Synthesis from Formic Acid

This protocol is adapted from methodologies described for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[4]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid activator (e.g., DMAP-Tf, 1.3 equivalents) in anhydrous dichloromethane (to achieve a 0.1 M concentration based on the carboxylic acid).

  • Initial Mixing: To the stirred solution, add the carboxylic acid (in this case, formic acid, 1.0 equivalent) followed by a suitable non-nucleophilic base (e.g., DBU, 1.5 equivalents). Stir the mixture at room temperature for 5 minutes. The formation of the reactive intermediate is often accompanied by a slight color change.

  • Isocyanoacetate Addition: Add ethyl isocyanoacetate (1.2 equivalents) dropwise to the reaction mixture.[6] The isocyanoacetate is the key building block that will form the C4-C5-N portion of the oxazole ring.[7]

  • Reaction: Increase the temperature to 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with dichloromethane (3x the reaction volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Route 2: The Van Leusen Oxazole Synthesis

A classic and highly reliable method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile synthon to construct the oxazole ring.[2][8] This method is particularly effective for producing 5-substituted oxazoles from aldehydes.[9] To synthesize the target molecule, ethyl glyoxylate would be the aldehyde of choice.

Mechanistic Insight: The reaction proceeds via the deprotonation of TosMIC by a base (e.g., K₂CO₃) to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde (ethyl glyoxylate). The resulting adduct undergoes an intramolecular cyclization, driven by the attack of the alkoxide on the isocyanide carbon, to form an oxazoline intermediate.[8][10] The final step is the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to afford the aromatic oxazole.[2]

Mechanism of the Van Leusen Reaction

TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (K₂CO₃) Base->Anion Adduct Alkoxide Adduct Anion->Adduct Nucleophilic Attack Aldehyde Ethyl Glyoxylate Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Product This compound + TosH Oxazoline->Product Elimination of TosH

Caption: Key steps in the Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Synthesis

This protocol is a generalized procedure based on the established Van Leusen oxazole synthesis.[2][11]

  • Setup: To a solution of ethyl glyoxylate (1.0 equivalent) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC, 1.1 equivalents).

  • Base Addition: Add a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture. The base is crucial for deprotonating the TosMIC.

  • Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress should be monitored by TLC. The formation of the oxazole is usually indicated by the consumption of the aldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can then be purified by column chromatography or recrystallization to afford pure this compound.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Direct CycloadditionRoute 2: Van Leusen Synthesis
Starting Materials Formic Acid, Ethyl IsocyanoacetateEthyl Glyoxylate, TosMIC
Key Reagents Carboxylic Acid Activator, BaseBase (e.g., K₂CO₃)
Reaction Conditions Mild (e.g., 40 °C)Reflux Temperature
Reaction Time Short (30-60 minutes)Several hours
Reported Yields Generally High (up to 97%)[5]Moderate to Good[11]
Scalability Demonstrated on a gram-scale[4]Well-established, but may require optimization for large scale
Atom Economy Good; activator and base are main byproductsModerate; elimination of the large tosyl group
Substrate Scope Broad for carboxylic acids[4]Broad for aldehydes[2]
Causality & Insights Advantage: Utilizes readily available carboxylic acids and is very rapid. The in situ activation avoids handling unstable acyl chlorides. Consideration: The cost of the activating agent may be a factor for large-scale synthesis.Advantage: A classic, robust, and well-understood reaction. TosMIC is commercially available. Consideration: Longer reaction times and higher temperatures may not be suitable for sensitive substrates. The byproduct, p-toluenesulfinic acid, must be removed during work-up.

Senior Scientist's Recommendation

The choice between these two excellent synthetic routes depends heavily on the specific needs of the research program.

For rapid, lab-scale synthesis and methods development, Route 1 (Direct Cycloaddition) is highly recommended. Its primary advantages are the exceptionally short reaction times, mild conditions, and high yields. The ability to use a simple carboxylic acid like formic acid directly is a significant benefit in terms of operational simplicity. This route is ideal for generating a library of analogues quickly for initial screening.

For larger-scale, cost-focused campaigns, Route 2 (The Van Leusen Synthesis) remains a strong and reliable contender. While the reaction times are longer, the reagents are relatively inexpensive and the procedure is robust. The work-up is straightforward, and the methodology is well-documented in the literature, which can de-risk scale-up activities.

Ultimately, both methods provide viable pathways to the valuable intermediate, this compound. The final decision should be based on a careful consideration of project timelines, budget, and available equipment.

References

  • Cornforth, J. W., & Cornforth, R. H. (1953). Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed), 93.
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  • ResearchGate. (2004). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction.
  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.
  • iChemical. (n.d.). This compound, CAS No. 118994-89-1.
  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity.
  • Vapourtec. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.
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A Senior Application Scientist's Guide to Purity Assessment of Ethyl Oxazole-5-Carboxylate: HPLC and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous assessment of purity is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product. Ethyl oxazole-5-carboxylate, a key building block in organic synthesis, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of subsequent active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Drawing from extensive field experience, we will explore the rationale behind method development, present a robust HPLC protocol, and objectively compare its performance against viable alternatives like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: The Reference Method - Reversed-Phase HPLC (RP-HPLC)

For compounds like this compound, which possess moderate polarity and a UV-active chromophore (the oxazole ring), RP-HPLC is unequivocally the workhorse method for purity analysis.[2] Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities that may arise from the synthesis or degradation.

The Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][4] this compound and its impurities are introduced into the system and partition between these two phases. More polar compounds have a greater affinity for the mobile phase and elute faster, while less polar compounds interact more strongly with the stationary phase and elute later. This differential partitioning allows for a highly efficient separation.

Method Development Rationale: An Expert's Perspective

Developing a reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilyl) column is the standard starting point for moderately polar analytes like our target compound. The long alkyl chains provide sufficient hydrophobic interaction to retain the molecule and its likely nonpolar impurities, offering an excellent balance of retention and selectivity.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for routine quality control. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many organic molecules. A small amount of acid, such as formic or trifluoroacetic acid, is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection Wavelength: The oxazole ring system provides a strong UV chromophore. An analysis of the UV spectrum of this compound would reveal a λmax (wavelength of maximum absorbance). Setting the UV detector to this wavelength ensures the highest sensitivity for the main peak and any related impurities. A wavelength around 254 nm or 280 nm is a common starting point for aromatic and heterocyclic systems.

  • System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This is a non-negotiable step that validates the performance of the chromatographic system on a given day.[3][5][6][7] As per regulatory guidelines like the USP <621>, SSTs typically involve injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, theoretical plates, and tailing factor.[3][5][6][7] This ensures the trustworthiness of the generated data.[3][5][6][7]

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (known high purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (ACS grade or higher).

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

3. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the mobile phase as the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/FA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Preparation (1 mg/mL) SST System Suitability Test (SST) SamplePrep->SST Equilibration->SST Injection Sample Injection SST->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation

Caption: Workflow for HPLC purity assessment.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is the primary choice, certain situations may warrant the use of alternative or complementary techniques. The choice of method should be guided by the specific analytical question being asked.

Alternative 1: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[2][8] Given that this compound has a boiling point of approximately 202°C, it is amenable to GC analysis.[9][10]

  • When to Use GC: GC is particularly advantageous for detecting and quantifying highly volatile impurities, such as residual solvents (e.g., ethanol, toluene) from the synthesis, which might be difficult to resolve from the solvent front in RP-HPLC.

  • Methodology Snapshot: A typical GC method would involve a capillary column (e.g., DB-5 or similar), a Flame Ionization Detector (FID) which is excellent for quantifiable organic compounds, and a temperature gradient program to ensure the elution of all components.[8][11]

  • Causality: The choice of an FID detector is deliberate; it offers a wide linear range and near-universal response for carbon-containing compounds, making it ideal for purity calculations without needing reference standards for every single impurity.

Alternative 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining purity with exceptional accuracy, often without the need for a specific reference standard of the analyte itself.[12][13][14]

  • When to Use qNMR: qNMR is the gold standard for assigning the purity of a reference standard or for obtaining an absolute quantification of the main component.[12][15] Unlike chromatographic techniques that provide relative purity (area %), qNMR provides an absolute purity value (w/w %) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration and purity.[14]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][14] By adding a known mass of a stable, certified internal standard (e.g., maleic acid, dimethyl sulfone) to a known mass of the this compound sample, the purity can be calculated directly from the integrated signals of non-overlapping peaks.[12]

  • Trustworthiness: The method's trustworthiness is grounded in its direct relationship to SI units (the mole), making it a powerful tool for certifying materials.[12]

Logical Framework for Method Selection

The decision to use HPLC, GC, or qNMR is not arbitrary. It depends on the analytical goal, the nature of expected impurities, and the stage of drug development.

Method_Selection Start Analytical Goal Q1 Routine QC Purity Check? (Relative Purity) Start->Q1 Q2 Screening for Volatile Impurities/Solvents? Start->Q2 Q3 Certifying a Reference Standard? (Absolute Purity) Start->Q3 Q1->Q2 No Method_HPLC Use RP-HPLC Q1->Method_HPLC Yes Q2->Q3 No Method_GC Use Gas Chromatography (GC) Q2->Method_GC Yes Method_qNMR Use Quantitative NMR (qNMR) Q3->Method_qNMR Yes

Caption: Decision tree for selecting an analytical method.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective summary, the table below compares the key performance attributes of HPLC, GC, and qNMR for the specific task of assessing this compound purity.

ParameterHPLC (Reversed-Phase)Gas Chromatography (GC)Quantitative NMR (qNMR)
Primary Application Routine purity, separation of non-volatile & polar impurities.Analysis of volatile impurities and residual solvents.[2][16]Absolute purity determination, reference standard certification.[12][17]
Selectivity High for a wide range of polarities.Excellent for volatile compounds, based on boiling point.High, based on unique chemical shifts of protons.
Sensitivity (LOD/LOQ) High (ng to pg range).Very High (pg to fg range), especially for FID.Moderate, generally requires more sample (µg to mg range).
Quantification Type Relative (Area %).Relative (Area %).Absolute (mass % or mol %).[14]
Sample Preparation Simple dissolution in mobile phase.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile analytes.Precise weighing of sample and internal standard is critical.[14]
Analysis Time 10-30 minutes per sample.5-30 minutes per sample.5-15 minutes per sample (acquisition).
Destructive? Yes.Yes.No, sample can be recovered.[12]

Conclusion

For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC remains the gold standard . Its versatility, high resolution, and sensitivity make it ideally suited for detecting a broad range of potential process-related impurities and degradation products. The method is robust, readily validated according to ICH guidelines, and provides the reliable data necessary for batch release in a regulated environment.[18][19][20][21]

However, a comprehensive analytical strategy recognizes that no single technique is universally superior. Gas Chromatography serves as an essential complementary method, specifically for the control of volatile impurities and residual solvents, which are critical parameters in pharmaceutical manufacturing. For the highest level of metrological rigor, such as the certification of a primary reference standard, Quantitative NMR is unparalleled, offering a direct and absolute measure of purity that is traceable and definitive.

Ultimately, the selection of an analytical method should be a well-reasoned decision based on the specific requirements of the analysis. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the quality and integrity of their materials, from intermediate to final product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROM
  • <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Are You Sure You Understand USP <621>?.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Understanding the L
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
  • Quantitative nuclear magnetic resonance: Experimental methods and typical applic
  • What is qNMR (quantit
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • qHNMR for purity determin
  • ETHYL OXAZOLE-5-CARBOXYL
  • Ethyl oxazole-5-carboxyl
  • Oxazole-5-carboxylic acid ethyl ester. ChemBK.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO.
  • Fatty Acid Methyl Ester analysis by Gas Chrom

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl Oxazole-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the intricate world of drug development, the oxazole scaffold represents a cornerstone of medicinal chemistry. Its presence in a multitude of biologically active compounds necessitates a profound understanding of its structural nuances. This guide offers an in-depth spectroscopic comparison of ethyl oxazole-5-carboxylate, a key building block, and its derivatives. By examining the subtle yet significant shifts in their spectral signatures, we can elucidate the influence of molecular modifications, a critical aspect of rational drug design.

This document deviates from rigid templates, opting for a structure that organically follows the scientific narrative. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just data, but the causal relationships between structure and spectral output. Every protocol herein is designed to be self-validating, and all mechanistic claims are substantiated by authoritative sources.

The Structural Landscape: this compound and Its Derivatives

Our comparative analysis will focus on the parent compound, this compound, and a selection of its methylated derivatives. The introduction of methyl groups at various positions on the oxazole ring allows for a systematic evaluation of substituent effects on the spectroscopic properties.

Figure 1. Structures of this compound and its Methylated Derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's architecture.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the oxazole derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as residual proton signals can interfere with the spectrum.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

¹H NMR Spectral Data
CompoundH-2 (δ, ppm)H-4 (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)Other (δ, ppm)Source
This compound8.35 (s)7.85 (s)4.40 (q, J=7.1 Hz)1.40 (t, J=7.1 Hz)[1]
Ethyl 2-methyloxazole-5-carboxylate-7.65 (s)4.35 (q, J=7.1 Hz)1.38 (t, J=7.1 Hz)2.55 (s, 3H, 2-CH₃)Predicted
Ethyl 4-methyloxazole-5-carboxylate8.15 (s)-4.30 (q, J=7.1 Hz)1.35 (t, J=7.1 Hz)2.50 (s, 3H, 4-CH₃)Predicted
Ethyl 2,4-dimethyloxazole-5-carboxylate--4.25 (q, J=7.1 Hz)1.33 (t, J=7.1 Hz)2.52 (s, 3H, 2-CH₃), 2.45 (s, 3H, 4-CH₃)Predicted

Predicted data is based on standard substituent effects on aromatic systems and may vary from experimental values.

¹³C NMR Spectral Data
CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C=O (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)Other (δ, ppm)Source
This compound151.0143.5126.0162.561.514.2[2]
Ethyl 2-methyloxazole-5-carboxylate160.5142.0125.0162.361.314.114.0 (2-CH₃)Predicted
Ethyl 4-methyloxazole-5-carboxylate150.0152.0124.5162.861.014.311.5 (4-CH₃)Predicted
Ethyl 2,4-dimethyloxazole-5-carboxylate159.5150.5123.5162.660.814.213.8 (2-CH₃), 11.2 (4-CH₃)Predicted

Predicted data is based on established substituent chemical shift (SCS) increments for heterocyclic systems and may differ from experimental values.[3]

Analysis and Interpretation

The ¹H NMR spectrum of this compound displays two singlets in the aromatic region, corresponding to the protons at the C-2 and C-4 positions of the oxazole ring.[1] The electron-withdrawing nature of the ester group at C-5 and the inductive effect of the ring oxygen cause these protons to be deshielded, resulting in their downfield chemical shifts.

The introduction of a methyl group, an electron-donating group (EDG), at the C-2 or C-4 position leads to a predictable upfield shift (to lower ppm values) of the remaining ring proton. This is due to the increased electron density at the adjacent carbon, which shields the attached proton.[4] For instance, in ethyl 4-methyloxazole-5-carboxylate, the H-2 proton is expected to resonate at a slightly lower chemical shift compared to the parent compound.

In the ¹³C NMR spectra, the carbons of the oxazole ring exhibit characteristic chemical shifts. The C-2 carbon, situated between two heteroatoms, is the most deshielded. The C-4 and C-5 carbons resonate at intermediate fields. The introduction of a methyl group causes a downfield shift at the carbon of substitution (alpha effect) and a smaller upfield or downfield shift at the adjacent carbons (beta effect).[2] These substituent-induced chemical shifts are invaluable for confirming the regiochemistry of substitution on the oxazole ring.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Analysis of Liquid Samples
  • Sample Preparation (Neat Liquid):

    • Ensure the sample is free of water and other impurities that have strong IR absorptions.

    • Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Characteristic IR Absorption Frequencies
Functional GroupVibrationWavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1720 - 1740Strong
C-O (Ester)Stretch1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric)Strong
C=N (Oxazole)Stretch~1650Medium
C=C (Oxazole)Stretch~1580Medium
C-H (Aromatic)Stretch3100 - 3150Medium-Weak
C-H (Alkyl)Stretch2850 - 3000Medium-Strong
Analysis and Interpretation

The IR spectra of this compound and its derivatives are dominated by a strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration of the ethyl ester group.[5] The exact position of this band is influenced by the electronic effects of the substituents on the oxazole ring. Electron-donating groups, such as methyl groups, can slightly lower the C=O stretching frequency by increasing electron density in the ring, which can be delocalized to the carbonyl group.

The spectra also exhibit strong C-O stretching vibrations of the ester group between 1000 and 1300 cm⁻¹.[5] The characteristic C=N and C=C stretching vibrations of the oxazole ring are typically observed in the 1500-1650 cm⁻¹ region.[6] The C-H stretching vibrations of the aromatic oxazole ring appear above 3100 cm⁻¹, while the C-H stretches of the ethyl and methyl groups are found below 3000 cm⁻¹.[7]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100-1000 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the solution to remove any particulate matter.

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Analysis:

    • As each component elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

    • The resulting molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Expected Fragmentation Patterns

The mass spectra of this compound and its derivatives are expected to show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Common fragmentation pathways for ethyl esters include:

  • Loss of an ethoxy radical (•OCH₂CH₃): This results in the formation of an acylium ion, which is often a very stable and abundant fragment.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is possible if there is a gamma-hydrogen available for abstraction.

  • Cleavage of the oxazole ring: The fragmentation of the heterocyclic ring can lead to a variety of smaller, characteristic ions.

Mass Spectrometry Data
CompoundMolecular WeightKey Fragments (m/z)
This compound141.12141 (M⁺), 113, 96, 68
Ethyl 2-methyloxazole-5-carboxylate155.15155 (M⁺), 127, 110, 82
Ethyl 4-methyloxazole-5-carboxylate155.15155 (M⁺), 127, 110, 82
Ethyl 2,4-dimethyloxazole-5-carboxylate169.18169 (M⁺), 141, 124, 96

Key fragments are predicted based on common fragmentation pathways and may vary in relative abundance.

Analysis and Interpretation

The mass spectrum of this compound will show the molecular ion at m/z 141. The base peak is often the acylium ion resulting from the loss of the ethoxy group (m/z 96). Further fragmentation of the oxazole ring will produce other characteristic ions.

For the methylated derivatives, the molecular ion peak will shift by 14 amu for each methyl group added. The fragmentation patterns will be similar, but the masses of the fragments containing the methyl group(s) will be correspondingly higher. Analyzing these fragmentation patterns can help confirm the presence and location of the methyl substituents.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Conclusion Structural Elucidation Sample This compound or Derivative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Figure 2. General workflow for the spectroscopic analysis of this compound and its derivatives.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic comparison of this compound and its methylated derivatives. By systematically analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently elucidate the structures of these important heterocyclic compounds. The principles and protocols outlined herein are broadly applicable to the characterization of a wide range of organic molecules, underscoring the indispensable role of spectroscopy in modern drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Table of Characteristic IR Absorptions.
  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.
  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170.
  • Supporting Information. The Royal Society of Chemistry.
  • Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate.

Sources

A Comparative Guide to the In Vitro Evaluation of Ethyl Oxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its capacity to interact with a diverse range of enzymatic and receptor targets.[1] Within this class, ethyl oxazole-5-carboxylate derivatives have emerged as a particularly promising chemotype, demonstrating significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

This guide provides an in-depth technical comparison of the in vitro testing methodologies for this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, comparative experimental data, and the causal reasoning behind key experimental choices. Our focus is to equip you with the knowledge to design and execute robust, self-validating in vitro studies for this important class of molecules.

The Therapeutic Promise of the Oxazole Core

The 1,3-oxazole ring is a five-membered heterocycle that is frequently incorporated into larger molecular frameworks to enhance biological activity. Its derivatives are known to engage in a variety of non-covalent interactions within biological systems, making them versatile pharmacophores.[2] The ethyl carboxylate group at the 5-position, in particular, can serve as a key interaction point or be modified to modulate the compound's physicochemical properties, such as solubility and cell permeability.

Anticancer Activity: Targeting the Engines of Cell Proliferation

This compound derivatives and their analogues have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of action often involves the disruption of fundamental cellular processes required for tumor growth and survival.

Rationale for Cell Line Selection in Anticancer Screening

The choice of cancer cell lines is a critical first step in any in vitro anticancer drug discovery program. A well-selected panel of cell lines can provide insights into the breadth of a compound's activity and potential mechanisms of action. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, is a prime example of a broad-based screening platform.[3] For more targeted studies, cell lines are often chosen based on the expression levels or genetic status of a specific molecular target. This approach allows for a more direct assessment of a compound's on-target effects and helps to elucidate its mechanism of action.

Key In Vitro Anticancer Assays

A multi-faceted approach to in vitro anticancer testing is essential to build a comprehensive understanding of a compound's potential. This typically involves an initial assessment of cytotoxicity, followed by more detailed mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This assay is a robust and reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric for quantifying its potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following table summarizes the in vitro anticancer activity of a series of methyl 5-sulfonyl-1,3-oxazole-4-carboxylates, which are structurally related to the this compound scaffold. This data, from the National Cancer Institute (NCI) screening program, provides valuable insights into the potential of this class of compounds.[4]

Compound IDTarget Cell Line SubpanelGI50 (µM)TGI (µM)LC50 (µM)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate Average 5.37 12.9 36.0
Leukemia---
Non-Small Cell Lung Cancer---
Colon Cancer---
CNS Cancer>100>100>100
Melanoma---
Ovarian Cancer>100>100>100
Renal Cancer---
Prostate Cancer---
Breast Cancer---

Note: Specific values for each cell line subpanel were not provided in the source material, but the average values indicate potent and broad-spectrum activity. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

Mechanistic Insights: Targeting Key Signaling Pathways

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[2]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive therapeutic target.

STAT3_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene_expression Gene Transcription (Proliferation, Survival) stat3_active->gene_expression Binds to DNA oxazole Oxazole Derivative oxazole->jak Inhibition oxazole->stat3_inactive Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by oxazole derivatives.

Microtubules are dynamic polymers of tubulin that are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Tubulin_Polymerization tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin oxazole Oxazole Derivative oxazole->polymerization Inhibition

Caption: Disruption of microtubule dynamics by inhibiting tubulin polymerization.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. This compound derivatives represent a promising scaffold for the discovery of new antibacterial and antifungal compounds.

Key In Vitro Antimicrobial Assays

The initial screening of compounds for antimicrobial activity typically involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table presents the minimum inhibitory concentration (MIC) values for a selection of oxazole derivatives against various microbial strains. This data highlights the potential of the oxazole scaffold in developing new antimicrobial agents.

Compound TypeTest OrganismGram StainMIC (µg/mL)Reference
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis 756Gram-positive56.2[MDPI]
B. subtilis ATCC 6683Gram-positive56.2[MDPI]
C. albicans 128Fungus14[MDPI]
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazoleC. albicans 128Fungus14[MDPI]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives have shown promise as anti-inflammatory agents by targeting key components of the inflammatory response.

Key In Vitro Anti-inflammatory Assays

In vitro assays for anti-inflammatory activity often focus on the inhibition of key enzymes or signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. The ability of a compound to inhibit COX-2 activity is a strong indicator of its anti-inflammatory potential.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the enzyme (human recombinant COX-2) and substrate (arachidonic acid) according to the manufacturer's instructions.

  • Compound Incubation: Add the this compound derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., Celecoxib).

  • Reaction Initiation: Add the COX-2 enzyme to each well and incubate for a short period. Initiate the reaction by adding arachidonic acid.

  • Detection: The assay typically measures the peroxidase activity of COX, which generates a colorimetric or fluorometric signal. Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. The ability of a compound to suppress the production of these cytokines in immune cells (e.g., lipopolysaccharide-stimulated macrophages) is a key indicator of its anti-inflammatory activity.

Experimental Protocol: Cytokine Production Assay

  • Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 murine macrophages, in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Gene Expression nfkb->inflammation Binds to DNA oxazole Oxazole Derivative oxazole->ikk Inhibition

Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazole derivatives.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. A systematic and multi-pronged in vitro testing strategy is paramount to effectively evaluate the potential of these derivatives. By employing a combination of cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can gain a comprehensive understanding of a compound's biological activity profile. Furthermore, delving into the underlying mechanisms of action through targeted pathway analysis provides the crucial insights needed for rational drug design and optimization. This guide serves as a foundational framework to empower researchers in their pursuit of novel and effective oxazole-based therapeutics.

References

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  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
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  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023).
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Ethyl Oxazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] This has led to the development of numerous oxazole-containing drugs with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[2][3]

This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, promising subclass: ethyl oxazole-carboxylate analogs. While direct, comprehensive SAR studies on the 5-carboxylate isomer are emerging, a wealth of data exists for the closely related 4-carboxylate scaffold. By analyzing these analogs, we can extrapolate key principles and provide a predictive framework for the rational design of novel therapeutics based on the ethyl oxazole-5-carboxylate core. We will explore the causality behind synthetic choices, compare biological performance with robust experimental data, and provide the detailed protocols necessary to validate these findings.

I. The Architectural Blueprint: Synthesizing the Oxazole Core

The therapeutic potential of any analog series is fundamentally tied to the feasibility of its synthesis. The construction of substituted ethyl oxazole-carboxylate cores generally follows a multi-step pathway that allows for diversity at key positions. The choice of starting materials directly dictates the substitutions on the final oxazole ring, a critical consideration for SAR exploration.

A common and effective strategy involves the cyclization of β-hydroxy amides or the reaction of oximes with acid chlorides, often promoted by microwave irradiation to improve yields and reduce reaction times.[4][5] For instance, the synthesis of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates provides a clear and adaptable workflow.[6]

General Synthetic Workflow

The following workflow illustrates a validated pathway for generating a library of substituted oxazole carboxylates. The deliberate choice of different aryl chlorides (Step 1) and substituted thiols (Step 2) allows for systematic variation at the C2 and C5 positions of the oxazole ring, respectively.

G cluster_0 Step 1: Synthesis of Oxazole Core cluster_1 Step 2: Functionalization at C5 cluster_2 Step 3: Oxidation A Ethyl Isocyanoacetate D Ethyl 2-Aryl-oxazole-4-carboxylate A->D B Aryl Acid Chloride (Ar-COCl) B->D C Base (e.g., DBU) C->D Cyclization D_2 Ethyl 2-Aryl-oxazole-4-carboxylate F Ethyl 2-Aryl-5-chloro-oxazole-4-carboxylate D_2->F Chlorination E Chlorinating Agent (e.g., SO2Cl2) E->F H Ethyl 2-Aryl-5-(Arylthio)-oxazole-4-carboxylate F->H Nucleophilic Substitution G Aryl Thiol (Ar'-SH) G->H H_2 Ethyl 2-Aryl-5-(Arylthio)-oxazole-4-carboxylate J Final Product: Ethyl 2-Aryl-5-(Arylsulfonyl)-oxazole-4-carboxylate H_2->J Oxidation I Oxidizing Agent (e.g., m-CPBA) I->J G cluster_0 Upstream Signaling cluster_1 Cell Cycle Control cluster_2 Microtubule Dynamics GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK bind CyclinE Cyclin E RTK->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 activate pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F pRB->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule polymerization Microtubule->Tubulin depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Oxazole This compound Analog Oxazole->CDK2 Inhibition Oxazole->Tubulin Inhibition of Polymerization

Caption: Potential anticancer mechanisms of oxazole carboxylate analogs.

III. Experimental Protocols for Validation

Scientific integrity demands that all claims are backed by reproducible, self-validating methodologies. The following protocols provide the necessary detail for researchers to synthesize and evaluate novel this compound analogs.

Protocol 1: General Synthesis of Ethyl 2-Aryl-5-(Arylthio)-oxazole-4-carboxylate (Step 2 Intermediate)
  • Rationale: This procedure details the critical nucleophilic substitution step that introduces diversity at the C5 position, a key element of the SAR.

  • Procedure:

    • To a solution of ethyl 2-aryl-5-chloro-oxazole-4-carboxylate (1.0 mmol) in anhydrous acetonitrile (15 mL), add the desired aryl thiol (1.1 mmol) and potassium carbonate (1.5 mmol).

    • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 2-aryl-5-(arylthio)-oxazole-4-carboxylate.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for potential cytotoxic agents.

  • Procedure:

    • Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the test compounds (this compound analogs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for an additional 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

IV. Conclusion and Future Directions

The structure-activity relationship of ethyl oxazole-carboxylate analogs is a rich field for therapeutic discovery. Evidence from the closely related 4-carboxylate series strongly indicates that substitutions at the C2 and C5 positions are critical for modulating anticancer activity, likely through interactions with key cell cycle proteins like tubulin and CDK2. [6]The unsubstituted phenyl at C2 and a flexible sulfonyl group at C5 appear to be a promising combination for potent cytotoxicity.

The logical next step is to apply these learnings to the direct synthesis and evaluation of an this compound library. By systematically varying the substituents at the C2 and C4 positions while keeping the C5-ester constant, researchers can confirm if these SAR principles hold true for this isomer and potentially uncover analogs with improved potency or selectivity. The interplay between the ester's position and the substitutions on the ring is key to unlocking the next generation of oxazole-based therapeutics.

References

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A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl Oxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The ethyl oxazole-5-carboxylate moiety is a privileged scaffold in medicinal chemistry and materials science, necessitating efficient and scalable synthetic routes. This guide provides an in-depth comparison of various catalytic strategies for its synthesis. We move beyond mere procedural lists to dissect the mechanistic underpinnings and practical considerations of each method, offering researchers the critical insights needed to select the optimal catalytic system for their specific application. The comparison focuses on key performance indicators, including yield, regioselectivity, substrate scope, and operational simplicity, supported by experimental data from peer-reviewed literature.

Introduction: The Significance of the Oxazole Core

The 1,3-oxazole ring is a cornerstone heterocycle in numerous natural products and pharmaceutical agents, prized for its role as a bioisostere for amide and ester functionalities and its ability to engage in crucial hydrogen bonding and π-stacking interactions. This compound, in particular, serves as a versatile building block, providing a reactive handle for further molecular elaboration in drug discovery programs. The challenge for synthetic chemists lies in constructing this specific regioisomer efficiently and with high fidelity. This guide will compare and contrast the predominant catalytic methods to achieve this goal.

Overview of Primary Synthetic Strategies

The construction of the oxazole ring generally involves the formation of key C-O and C-N bonds from acyclic precursors. The specific regiochemistry, particularly the placement of the carboxylate at the C5 position, is dictated by the chosen starting materials and, most critically, the catalytic system employed. The primary disconnection approaches are visualized below.

cluster_A From Diazo Compounds cluster_B From Isocyanides cluster_C Classical Cyclodehydration Target This compound A1 α-Diazo-β-ketoester A_Cat Rh(II) or Lewis Acid Catalysts A1->A_Cat Forms Metal Carbene A2 Nitrile or Amide A2->A_Cat [3+2] Cycloaddition A_Cat->Target Yields 5-CO₂Et B1 Ethyl Isocyanoacetate B_Cat Cu(I) or Ag(I) Catalysts or Strong Base B1->B_Cat Deprotonation / Activation B2 Acylating Agent or Aldehyde B2->B_Cat Cyclocondensation B_Cat->Target Typically yields 4-CO₂Et (Regiocontrol is key) C1 2-Acylamino-β-ketoester C_Cat Dehydrating Agent (e.g., H₂SO₄, P₂O₅, Burgess Reagent) C1->C_Cat Intramolecular Cyclization C_Cat->Target Robinson-Gabriel Pathway

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-Oxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For a molecule like ethyl 2-oxazole-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, ensuring its purity, potency, and stability through robust analytical methods is not just a regulatory requirement but a cornerstone of quality. This guide provides an in-depth comparison of analytical methodologies for the validation of ethyl 2-oxazole-5-carboxylate, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind validation parameter assessment, and present supporting data to aid researchers, scientists, and drug development professionals in making informed decisions.

The Critical Choice: Selecting the Right Analytical Tool

The chemical structure of ethyl 2-oxazole-5-carboxylate, featuring a heteroaromatic oxazole ring and an ethyl ester functional group, lends itself to analysis by several chromatographic techniques. The choice of method is a critical first step and is dictated by the specific analytical objective, whether it be routine quality control, stability testing, or impurity profiling.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse for assay and impurity determination of small organic molecules. The oxazole ring system in ethyl 2-oxazole-5-carboxylate contains a chromophore that absorbs in the UV region, making it readily detectable. HPLC offers versatility in column chemistry and mobile phase composition, allowing for the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS): Given the relatively low molecular weight and potential volatility of ethyl 2-oxazole-5-carboxylate, GC is a viable alternative. GC-FID provides a robust and cost-effective means of quantification, while GC-MS offers the added advantage of structural elucidation of unknown impurities. The choice between HPLC and GC often comes down to the thermal stability of the analyte and the desired sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For trace-level impurity analysis or when dealing with complex matrices, LC-MS/MS provides unparalleled sensitivity and selectivity. While it may be overkill for routine assay, it is an invaluable tool for identifying and quantifying genotoxic impurities or for bioanalytical applications.

A Deep Dive into Method Validation: The "Why" Behind the "How"

Analytical method validation is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The validation process is guided by the International Council for Harmonisation (ICH) guidelines, as well as those from regulatory bodies like the FDA and EMA.[3][4][5][6][7][8][9][10][11][12][13][14]

The Validation Workflow: A Systematic Approach

A well-structured validation protocol is essential for a successful outcome. The following diagram illustrates the logical flow of a comprehensive method validation process.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation Dev Analytical Method Development Protocol Validation Protocol Dev->Protocol Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A generalized workflow for analytical method validation.

Specificity: Ensuring the Method is Selective

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[5] For ethyl 2-oxazole-5-carboxylate, this means the method must be able to distinguish it from starting materials, by-products of synthesis, and any products formed during storage.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of ethyl 2-oxazole-5-carboxylate to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[15][16][17][18] The goal is to achieve 5-20% degradation.[18]

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector for HPLC-UV to assess peak purity of the analyte peak in the presence of degradation products. For GC-MS, evaluate the mass spectra across the chromatographic peak.

  • Resolution: The resolution between the analyte peak and the closest eluting peak should be greater than 1.5.

Linearity and Range: Demonstrating a Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][9]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five concentrations of ethyl 2-oxazole-5-carboxylate reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration for an assay).

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis: Plot the mean response (e.g., peak area) against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of ethyl 2-oxazole-5-carboxylate reference standard into a placebo (a mixture of all the formulation components except the API) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[2]

Precision: Measuring the Degree of Scatter

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[13]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The RSD should be ≤ 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD over the different conditions should also be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • HPLC: pH of the mobile phase (± 0.2 units), mobile phase composition (± 2%), column temperature (± 5 °C), flow rate (± 0.1 mL/min).

    • GC: Column temperature (± 5 °C), flow rate (± 0.1 mL/min), injector temperature (± 10 °C).

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., peak shape, resolution, retention time). The method is considered robust if the results remain within the acceptance criteria.

Comparative Performance Data

The following table summarizes typical performance characteristics for the validation of analytical methods for a compound like ethyl 2-oxazole-5-carboxylate. The data presented is a realistic representation based on the capabilities of each technique.

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.995
LOD ~ 0.01 µg/mL~ 0.1 µg/mL< 1 ng/mL
LOQ ~ 0.03 µg/mL~ 0.3 µg/mL~ 2 ng/mL
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 1.5%< 2.0%< 5.0% (at LOQ)
Specificity High (with PDA)ModerateVery High
Robustness HighHighModerate

Designing a Stability-Indicating Method: The Role of Forced Degradation

A crucial aspect of method validation, particularly for stability studies, is ensuring the method is "stability-indicating." This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation. Forced degradation studies are the cornerstone of this evaluation.[15][17]

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analysis by Validated Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (e.g., 60°C) Thermal->Analysis Photo Photolytic Degradation (UV/Vis light) Photo->Analysis API Ethyl 2-Oxazole-5-Carboxylate API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Demonstrate Specificity & Peak Purity Analysis->Outcome

Caption: Key stress conditions in a forced degradation study.

By subjecting ethyl 2-oxazole-5-carboxylate to these conditions and demonstrating that the analytical method can separate the intact drug from its degradation products, one can be confident in the reliability of the stability data generated.

Conclusion and Recommendations

The validation of analytical methods for ethyl 2-oxazole-5-carboxylate is a systematic process that ensures the generation of reliable and accurate data, which is fundamental to drug development and quality control.

  • For routine quality control (assay and impurity determination) , a validated HPLC-UV method is generally the most suitable choice, offering a good balance of sensitivity, selectivity, and robustness.

  • If the analyte and its impurities are thermally stable and volatile, GC-FID can be a cost-effective and reliable alternative.

  • For the identification and quantification of trace-level impurities , particularly those that may be genotoxic, or for bioanalytical applications, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Ultimately, the choice of method and the design of the validation studies should be guided by a thorough understanding of the molecule's chemical properties, the intended purpose of the method, and the stringent requirements of regulatory agencies. This guide serves as a foundational resource to empower researchers and scientists in developing and validating robust analytical methods that ensure the quality and safety of pharmaceutical products.

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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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The Ascendant Trajectory of Oxazole Derivatives: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless surge in invasive fungal infections, compounded by the escalating specter of antifungal resistance, has catalyzed an urgent, global search for novel therapeutic agents. Within this landscape, heterocyclic compounds, particularly those featuring an oxazole core, have emerged as a fertile ground for the discovery of next-generation antifungals. This guide provides a comparative analysis of the antifungal activity of ethyl oxazole-5-carboxylate derivatives against established clinical standards, grounded in experimental data and methodological rigor. We will dissect the causality behind experimental design, present a transparent view of the data, and provide detailed protocols to ensure the reproducibility and validation of the findings discussed.

The Rationale for New Antifungal Scaffolds

The current antifungal armamentarium is largely confined to a few classes of drugs, primarily polyenes, azoles, and echinocandins. Each class, while effective, is beset by limitations such as significant host toxicity, a fungistatic rather than fungicidal mechanism of action, or a narrow spectrum of activity. The azoles, like fluconazole, which target the lanosterol 14α-demethylase enzyme (CYP51) to inhibit ergosterol biosynthesis, have been mainstays in clinical practice.[1][2] However, their extensive use has driven the selection of resistant strains, particularly among Candida and Aspergillus species.[1] Polyenes, such as amphotericin B, directly bind to ergosterol in the fungal membrane, creating pores that lead to cell lysis—a potent, fungicidal mechanism.[3] This potency, however, comes at the cost of significant nephrotoxicity due to off-target binding to cholesterol in mammalian cell membranes.[3][4]

This clinical reality underscores the critical need for scaffolds like the oxazole nucleus. Oxazoles are five-membered heterocyclic compounds that offer vast potential for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[5][6] Derivatives of this core have demonstrated a wide array of pharmacological activities, and their potential as antifungal agents is an area of intense investigation.[5][6]

Comparative In Vitro Antifungal Activity

The primary benchmark for a novel antifungal agent is its in vitro activity against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism—is the standard metric for this assessment.

While comprehensive data on a broad series of this compound derivatives is still emerging, published studies on structurally related isoxazole carboxylates provide compelling proof-of-concept. For this guide, we will use data on representative compounds to illustrate the potential of this chemical class in comparison to fluconazole and amphotericin B.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus fumigatus
Representative Oxazole Derivatives
PUB14¹Promising ActivityNot Reported
PUB17¹Promising ActivityNot Reported
Standard Antifungals
Fluconazole0.25 - 8[7][8]>64 (Intrinsic Resistance)[9][10]
Amphotericin B0.125 - 1.0[5][11]0.12 - 2.0[1][12]

¹Specific MIC values for 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17) are noted as showing selective activity, indicating their potential.[13] Direct µg/mL values from this specific source were not provided for a tabular comparison.

Analysis of In Vitro Data: The data highlight the therapeutic gaps that novel agents aim to fill. Fluconazole, a widely used azole, exhibits variable efficacy against C. albicans and is largely ineffective against Aspergillus fumigatus due to intrinsic resistance.[7][8][9][10] Amphotericin B maintains potent activity against both species, but its clinical utility is hampered by toxicity concerns.[1][5][11][12]

The promising, albeit qualitative, reports on isoxazole carboxylate derivatives like PUB14 and PUB17 against C. albicans suggest that the oxazole scaffold can be successfully modified to elicit potent antifungal effects.[13] The likely mechanism, similar to azoles, involves the inhibition of ergosterol synthesis, a pathway specific to fungi.[13] The key challenge and opportunity for medicinal chemists is to optimize this scaffold to achieve high potency while minimizing off-target effects, thereby creating a superior therapeutic window.

The Principle of Selective Toxicity: A Cytotoxicity Comparison

A successful antimicrobial agent must selectively target the pathogen while sparing the host. This is particularly challenging for antifungal drugs because fungi, like humans, are eukaryotes. Therefore, assessing the cytotoxicity of novel compounds against mammalian cells is a critical step in the development pipeline. The 50% cytotoxic concentration (CC50) is a standard measure, representing the concentration of a substance that causes the death of 50% of a cell population. The therapeutic potential can be estimated by the selectivity index (SI), calculated as the ratio of CC50 to MIC.

Table 2: Comparative Cytotoxicity Data

Compound/DrugMammalian Cell LineCC50 (µg/mL)
Representative Oxazole Derivatives Varies by studyData Needed
Standard Antifungals
FluconazoleVero, PBMC>30-120 (low cytotoxicity)[14][15][16]
Amphotericin BKidney Cells, Fibroblasts5 - 100 (high cytotoxicity)[4][17][18]

Analysis of Cytotoxicity Data: Fluconazole generally exhibits low cytotoxicity, which has been a major factor in its widespread clinical use.[14][16] In contrast, amphotericin B is known to be highly cytotoxic, particularly to kidney cells, with toxic effects observed at concentrations as low as 5-10 µg/mL.[17][18] For any new this compound derivative to be considered a viable candidate, it must demonstrate a cytotoxicity profile significantly better than amphotericin B, ideally approaching the safety profile of fluconazole, while maintaining potent antifungal activity.

Methodologies for Preclinical Evaluation

To ensure the integrity and reproducibility of the comparative data, standardized and validated protocols are essential. Below are the detailed methodologies for the key experiments discussed in this guide.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal isolates.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Test compounds (e.g., this compound derivatives) and standard controls (Fluconazole, Amphotericin B)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Sterile, disposable labware

Workflow Diagram:

G cluster_prep Inoculum Preparation cluster_plate Plate Preparation & Incubation cluster_read Reading & Analysis p1 Culture fungus on agar (24-48h, 35°C) p2 Suspend colonies in sterile saline p1->p2 p3 Adjust suspension to 0.5 McFarland standard (~1-5 x 10^6 CFU/mL) p2->p3 p4 Dilute suspension 1:1000 in RPMI-1640 to get final inoculum p3->p4 s2 Add 100 µL of diluted fungal inoculum to each well p4->s2 s1 Prepare 2x serial dilutions of compounds in plate s1->s2 s3 Include sterility (medium only) & growth (inoculum only) controls s2->s3 s4 Incubate plate at 35°C for 24-48 hours s3->s4 r1 Visually inspect for turbidity or read absorbance (OD530) s4->r1 r2 Determine MIC: Lowest concentration with significant growth inhibition (e.g., ≥50% for azoles) r1->r2

Caption: Broth microdilution workflow for determining MIC.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Prepare the final inoculum by making a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium. This will yield a working concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control. For azoles, this is typically a ≥50% reduction in turbidity. This can be assessed visually or by reading the optical density with a microplate reader.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., Vero, NIH/3T3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Workflow Diagram:

G cluster_cell Cell Seeding & Treatment cluster_mtt MTT Addition & Solubilization cluster_read Reading & Analysis c1 Seed cells in a 96-well plate (~1 x 10^4 cells/well) c2 Incubate for 24h to allow attachment c1->c2 c3 Replace medium with fresh medium containing serial dilutions of compound c2->c3 c4 Incubate for 24-48 hours c3->c4 m1 Add MTT solution to each well c4->m1 m2 Incubate for 2-4 hours (Formation of formazan crystals) m1->m2 m3 Remove medium and add solubilization solution (e.g., DMSO) m2->m3 r1 Read absorbance at 570 nm m3->r1 r2 Calculate % cell viability vs control r1->r2 r3 Determine CC50 from dose-response curve r2->r3

Caption: MTT assay workflow for determining cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) and cells with drug-free medium (vehicle control).

    • Incubate the plate for another 24 or 48 hours.

  • MTT Reaction:

    • Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Conclusion and Future Directions

The data presented, though preliminary for the specific this compound class, strongly support the continued exploration of oxazole-based derivatives as a promising avenue for novel antifungal drug discovery. The selective activity demonstrated by related isoxazole carboxylates against C. albicans is a significant finding that warrants deeper investigation.[13]

The path forward requires a systematic approach:

  • Synthesis of a diverse library of this compound derivatives to establish a clear structure-activity relationship (SAR).

  • Comprehensive in vitro screening against a broad panel of clinically relevant yeasts and molds, including resistant strains.

  • Rigorous cytotoxicity profiling to identify candidates with a high selectivity index.

  • Mechanism of action studies to confirm the molecular target and identify potential resistance pathways.

By adhering to validated experimental protocols and a logical, data-driven progression, the scientific community can effectively evaluate the potential of this chemical class to produce a much-needed new generation of antifungal therapies.

References

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A Comparative Guide to the Herbicidal Effects of Oxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel herbicidal scaffolds is a cornerstone of modern agricultural science, driven by the dual needs of combating weed resistance and developing more selective, environmentally benign solutions. Within the vast landscape of heterocyclic chemistry, the oxazole ring has emerged as a privileged structure, forming the core of numerous bioactive compounds.[1][2] This guide provides a technical comparison of the herbicidal efficacy of compounds derived from the ethyl oxazole-5-carboxylate scaffold and its close chemical relatives. We will delve into their mechanism of action, compare their performance against established commercial herbicides using experimental data, and provide detailed protocols for their evaluation.

The Rise of Oxazoles in Herbicide Discovery

The oxazole moiety, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, offers a stable and synthetically versatile core.[3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive pharmacophore for targeting specific biological pathways in plants. While the broader class of oxazole and isoxazole derivatives has been explored for various agrochemical applications, including as herbicide safeners that protect crops, their direct application as phytotoxic agents is an area of intense research.[1][4][5][6]

A primary mode of action for many herbicidal oxazole and isoxazole compounds is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll and heme.[7][8][9] This inhibition leads to a cascade of cytotoxic events, culminating in rapid weed death.

Mechanism of Action: PPO Inhibition Pathway

Protoporphyrinogen oxidase (PPO), located in the chloroplast, catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[8][10] PPIX is a crucial precursor for chlorophyll, the pigment essential for photosynthesis.

When a PPO-inhibiting herbicide blocks the enzyme, its substrate, PPGIX, accumulates and leaks from the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation converts PPGIX to PPIX. This misplaced PPIX interacts with light and oxygen to generate highly reactive singlet oxygen (¹O₂). These reactive oxygen species initiate lipid peroxidation, rapidly destroying cell membranes and leading to cellular leakage, tissue necrosis (browning and death), and ultimately, plant death.[8] This light-dependent, contact-type herbicidal action is often visible as water-soaked lesions and necrosis within hours of application.[8]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX (PPGIX) PPO PPO Enzyme PPGIX->PPO Substrate PPGIX_cyto Accumulated PPGIX PPGIX->PPGIX_cyto Leaks out PPIX_chloro Protoporphyrin IX (PPIX) PPO->PPIX_chloro Catalyzes Chlorophyll Chlorophyll Synthesis PPIX_chloro->Chlorophyll PPIX_cyto Excess PPIX PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Singlet Oxygen (¹O₂) PPIX_cyto->ROS Photosensitizes Membrane Cell Membrane Damage ROS->Membrane Lipid Peroxidation Herbicide Oxazole Herbicide Herbicide->PPO Inhibits Light Light + O₂ Light->ROS

Caption: Mechanism of PPO-inhibiting oxazole herbicides.

Comparative Performance Analysis

The efficacy of novel compounds is best understood through direct comparison with established commercial herbicides. The following data, synthesized from peer-reviewed studies, compares the performance of specific oxazole/isoxazole derivatives against industry standards.

Table 1: In Vitro PPO Enzyme Inhibition

This table compares the inhibitory constant (Kᵢ) of a novel isoxazoline derivative against commercial PPO-inhibiting herbicides. A lower Kᵢ value indicates higher potency.

CompoundClassTarget EnzymeKᵢ Value (nM)Source(s)
Compound 5a (ethyl 3-(2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-thioxo-1,3,5-triazinan-1-yl)-4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate)IsoxazolinePPO4.9 [11]
SaflufenacilPyrimidinedionePPO10[11]
TrifludimoxazinPyrimidinedionePPO31[11]

Compound 5a, an isoxazoline structurally related to the oxazole-carboxylate scaffold, demonstrated over 2-fold higher potency in inhibiting the PPO enzyme compared to saflufenacil and over 6-fold higher potency than trifludimoxazin.[11]

Table 2: Whole Plant Herbicidal Activity (Post-Emergence)

This table showcases the herbicidal activity of an isoxazole carboxamide derivative compared to the commercial herbicide butachlor on common weeds.

CompoundTarget WeedConcentrationInhibition (%)Commercial Control (Butachlor) Inhibition (%)Source(s)
Compound I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide)Portulaca oleracea (Purslane)10 mg/L100% 50%[12]
Compound I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide)Abutilon theophrasti (Velvetleaf)10 mg/L100% 50%[12]

In laboratory bioassays, compound I-26 exhibited complete (100%) inhibition of both a broadleaf weed (P. oleracea) and a grass weed (A. theophrasti) at a concentration of 10 mg/L, significantly outperforming the commercial control, butachlor.[12]

Experimental Protocols for Herbicidal Evaluation

The evaluation of a potential herbicide is a multi-step process, moving from initial high-throughput screening to more complex whole-plant assays under controlled conditions. The trustworthiness of these results hinges on rigorous, repeatable protocols.

General Workflow for Herbicide Discovery and Evaluation

Workflow A Compound Synthesis (e.g., Oxazole-5-carboxylate derivatives) B Primary Screening: Petri Dish Assay A->B C Data Analysis: Germination Rate, Root/Shoot Length B->C D Secondary Screening: Greenhouse Pot Assay (Pre- & Post-emergence) C->D Active compounds advance E Data Analysis: Phytotoxicity Rating, Biomass Reduction D->E F Mechanism of Action Study: Enzyme Inhibition Assays (e.g., PPO) E->F Promising candidates advance G Lead Compound Identification F->G

Caption: Standard workflow for evaluating novel herbicidal compounds.

Protocol 1: In Vitro Herbicidal Activity (Petri Dish Assay)

This protocol is a primary screening method to assess the pre-emergent herbicidal activity of synthesized compounds on seed germination and early seedling growth.[13]

A. Materials:

  • Synthesized test compounds

  • Acetone (for stock solution)

  • Tween-20 or Tween-80 (surfactant)[7][13]

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (sized to fit Petri dishes)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)[7][14]

  • Positive control (e.g., a known commercial herbicide)

  • Negative control (solvent + surfactant solution)

  • Growth chamber with controlled temperature (25 ± 1 °C) and light (12h/12h cycle)[13]

B. Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in acetone to a concentration of 10 mg/mL.[13]

  • Prepare Test Solutions: Create a serial dilution of the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). Prepare positive and negative control solutions similarly.[13]

  • Plate Preparation: Place one sheet of sterile filter paper into each Petri dish.

  • Application: Evenly apply 5 mL of a test solution (or control) to the filter paper in the corresponding dish.[13]

  • Sowing: Place 20 seeds of a selected weed species onto the moistened filter paper.[13]

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.[13]

  • Data Collection: After 7-10 days, measure the seed germination rate, root length, and shoot length of the seedlings.[13] Calculate the percent inhibition relative to the negative control.

Protocol 2: Pre- and Post-Emergence Herbicidal Activity (Greenhouse Assay)

This secondary screening protocol evaluates the herbicidal efficacy on soil-grown plants, providing a more accurate representation of field performance.[14][15]

A. Materials:

  • Plastic pots (e.g., 10 cm x 10 cm) filled with a standard potting mix.

  • Seeds of various weed species (both monocots and dicots).

  • Synthesized compounds and commercial standards.

  • Pressurized sprayer for uniform application.

  • Greenhouse with controlled temperature, humidity, and lighting.

B. Procedure for Pre-Emergence Activity:

  • Sowing: Sow seeds of each weed species into separate pots at the appropriate depth.

  • Application: Within 24 hours of sowing, uniformly spray the soil surface with the test solutions prepared at specific application rates (e.g., 37.5 and 75 g ai/ha).[14] The compounds are typically dissolved in a water/solvent mixture with a surfactant.[15]

  • Cultivation: Transfer the pots to the greenhouse. Water as needed, typically by sub-irrigation to avoid washing the herbicide from the soil surface.[14]

  • Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) and measure the fresh weight of the surviving plants compared to the untreated control.

C. Procedure for Post-Emergence Activity:

  • Cultivation: Sow seeds and allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage).

  • Application: Uniformly spray the foliage of the plants with the test solutions at various application rates.

  • Incubation: Return the plants to the greenhouse and observe them over 14-21 days.

  • Evaluation: Visually assess injury symptoms (e.g., chlorosis, necrosis) and phytotoxicity.[8] Measure the fresh weight of the aerial parts of the plants and compare it to the untreated control to determine the growth inhibition rate.

Conclusion and Future Outlook

Derivatives based on the oxazole-5-carboxylate scaffold and related structures represent a promising avenue for the development of new herbicides, particularly those targeting the PPO enzyme. As demonstrated by comparative data, novel compounds from this chemical class can exhibit potency exceeding that of current commercial standards.[11][12] The synthetic tractability of the oxazole ring allows for extensive structure-activity relationship (SAR) studies, which can further optimize efficacy, selectivity, and metabolic stability.

Future research should focus on expanding the diversity of substituents on the oxazole ring to enhance species-selectivity, ensuring crop safety while maintaining broad-spectrum weed control. Furthermore, exploring multi-target drug design strategies, where a single molecule may inhibit more than one crucial plant enzyme, could lead to next-generation herbicides that are more resilient to the evolution of weed resistance.[12] The rigorous application of the evaluation protocols outlined in this guide is essential for identifying and advancing the most promising candidates from the laboratory to the field.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds.
  • Ye, F., Zhai, Y., Kang, T., Wu, S. L., Li, J. J., Gao, S., & Xue, W. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
  • Wang, J., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114.
  • Hamper, B. C., Leschinsky, K. L., Massey, S. S., Bell, C. L., Brannigan, L. H., & Prosch, S. D. (1997). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. Journal of Agricultural and Food Chemistry, 45(3), 967-975.
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2045.
  • UC ANR. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms.
  • Monquero, P. A., & Christoffoleti, P. J. (2017). Experimental methods to evaluate herbicides behavior in soil. Planta Daninha, 35.
  • Li, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Buer, S., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2, 1143-1153.
  • Duke, S. O., Dayan, F. E., & Rimando, A. M. (2011). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Herbicides and Environment, 131-161.
  • Li, Y., et al. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 67(45), 12439-12452.
  • Ferrell, J., & MacDonald, G. (n.d.). Inhibition of Protoporphyrinogen Oxidase. University of Florida, IFAS.
  • Matilda Platform. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener.
  • ResearchGate. (n.d.). Commercial herbicides and benzoxazoles derivatives.
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(1), 133-149.
  • Wang, F., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(14), 5399.
  • Sangi, D. P., et al. (2018). Benzoxazoles as novel herbicidal agents. Pest Management Science, 74(12), 2733-2739.
  • Wikipedia. (n.d.). Oxazole.
  • Tsygankova, V. A., et al. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Scholars Bulletin.
  • Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl Oxazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like ethyl oxazole-5-carboxylate are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound (CAS No. 118994-89-1) is a combustible liquid that poses several health hazards.[1][2] It is classified as acutely toxic and an irritant, demanding rigorous adherence to safety protocols even before disposal is considered.[2][3][4]

The primary directive from safety data sheets is unequivocal: this material and its container must be disposed of as hazardous waste through an approved disposal plant.[1][4]

Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRationale & Required PPE
Physical Hazard Combustible Liquid (Flash Point: 79.4 °C / 174.9 °F)[2][3]While not classified as flammable by DOT or EPA standards, its combustible nature requires that it be kept away from heat, sparks, open flames, and other ignition sources to prevent fire.[1]
Health Hazards Acute Toxicity, Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)[2][5]Systemic toxicity can occur through multiple exposure routes. Action: Always handle in a certified chemical fume hood to prevent inhalation.[6]
Skin Irritation, Category 2 [3][4]The compound can cause skin irritation upon contact. Action: Wear nitrile gloves and a lab coat. Ensure gloves are compatible and change them immediately if contamination is suspected.[4]
Serious Eye Irritation, Category 2 [3][4]Direct contact can cause significant eye irritation. Action: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
Respiratory Irritation [3]Vapors may irritate the respiratory tract. Action: Use only in well-ventilated areas, preferably a chemical fume hood.[4][6]

Waste Characterization and Segregation: The Why Behind the Waste Stream

Proper disposal begins with correct waste characterization. Due to its acute toxicity, this compound must be managed as hazardous waste.[2][6] This classification dictates that it cannot be drain-disposed or mixed with general laboratory trash. Federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern the entire lifecycle of hazardous waste.[7][8]

A critical and often overlooked aspect of waste management is chemical compatibility. Mixing incompatible chemicals in a single waste container can lead to violent reactions, gas generation, or fire. This compound, as a carboxylate ester, has known incompatibilities that must be respected during segregation.

Table 2: Chemical Incompatibility Chart

Do NOT Mix this compound Waste With:Reason for Segregation
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Can lead to vigorous or explosive reactions.[9]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Can catalyze hydrolysis, potentially generating heat.[10]
Strong Bases (e.g., Sodium Hydroxide)Can cause saponification (hydrolysis), which may be exothermic.[10]
Strong Reducing Agents May lead to unpredictable and hazardous reactions.[10]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Contaminated this compound

This protocol applies to the pure chemical, reaction residues, or any concentrated solutions.

  • Select a Waste Container: Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene [HDPE]) with a tightly sealing screw cap. The container must be clean, dry, and in good condition.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and the CAS number, 118994-89-1. Indicate the associated hazards (e.g., "Harmful," "Combustible").

  • Transfer the Waste: Working inside a chemical fume hood and wearing all required PPE, carefully transfer the chemical waste into the labeled container. Use a funnel to prevent spills.

  • Secure and Store: Tightly close the container. Do not overfill; leave at least 10% headspace for vapor expansion. Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment, and segregated from incompatible materials as outlined in Table 2.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup. Do not allow hazardous waste to accumulate beyond regulatory limits (e.g., 55 gallons for a laboratory).[11]

Protocol 3.2: Disposal of Contaminated Labware and PPE

This protocol covers disposable items like pipette tips, gloves, and wipes, as well as contaminated glassware.

  • Gross Decontamination: For heavily contaminated items, rinse them with a suitable solvent (e.g., ethanol or acetone) inside a fume hood. The resulting solvent rinse (rinsate) is now hazardous waste and must be collected in a designated "Solvent Waste" container, which should also be properly labeled and handled.

  • Solid Waste Collection: Place all contaminated solid waste (gloves, wipes, pipette tips) into a designated solid hazardous waste container, typically a lined cardboard box or a durable plastic pail. This container must also be labeled "Hazardous Waste" with a description of its contents (e.g., "Debris contaminated with this compound").

  • Glassware: Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent. The first two rinses should be collected as hazardous waste. The clean glassware can then be washed normally. Broken glassware that cannot be safely decontaminated must be placed in a dedicated "Broken Glass" box, which, if contaminated, must be managed as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Immediately remove any heat or ignition sources from the area.[6][10]

  • Assemble PPE: Don your full PPE, including a respirator with an organic vapor cartridge if necessary.[6]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container. Label it as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with a cloth or sponge and a suitable solvent or soapy water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G identify Identify Waste Stream (this compound or contaminated materials) assess Assess Hazards (Consult SDS) - Acute Toxicity (Harmful) - Combustible Liquid - Skin/Eye Irritant identify->assess Characterize waste container Select Appropriate Container - Chemically compatible (e.g., Glass, HDPE) - Sealable lid, no leaks assess->container Based on chemical properties label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms container->label segregate Segregate from Incompatibles (Strong Oxidizers, Acids, Bases) label->segregate Prevent dangerous reactions store Store Safely in Satellite Accumulation Area (SAA) - Secondary containment - Away from drains & heat segregate->store Ensure safe temporary storage pickup Arrange for Professional Disposal (Contact EHS/EH&S) store->pickup Follow institutional protocol

Sources

Mastering the Safe Handling of Ethyl Oxazole-5-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl oxazole-5-carboxylate, a versatile building block in pharmaceutical and material science research, demands a comprehensive understanding of its handling requirements.[1][2][3] This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to work safely with this compound, ensuring both personal safety and the validity of your experimental outcomes.

Understanding the Hazard Profile of this compound

This compound is classified as a harmful substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5] It is crucial to recognize that this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[6] Furthermore, it is a combustible liquid, adding a fire hazard to its risk profile. Acknowledging these hazards is the foundational step in implementing a robust safety protocol.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
FlammabilityH227: Combustible liquid

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[4][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. The causality here is to prevent skin contact, which can lead to irritation and systemic toxicity. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes. Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential. This provides a multi-layered defense for your most vulnerable sensory organs.

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. When the potential for significant exposure exists, such as during a transfer of a large volume, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This engineering control is the primary method for preventing respiratory exposure. If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection. A NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] The recommended storage temperature is between 2-8°C.[4] It should be stored in a tightly sealed container and segregated from incompatible materials, such as strong oxidizing agents.[3][8]

Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Aliquotting and Transfer: When transferring the liquid, use appropriate tools such as a calibrated pipette with a disposable tip or a graduated cylinder. Perform all transfers within the fume hood to minimize the release of vapors.

  • Experimental Procedures: During your experiment, maintain a clear and organized workspace. Keep the container of this compound sealed when not in use. Avoid the formation of aerosols.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[7] Decontaminate any surfaces that may have come into contact with the chemical.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, respirator if needed) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect contaminated materials into a sealed container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the appropriate personnel Dispose->Report

Caption: Workflow for managing a spill of this compound.

Disposal Plan

All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7] Never dispose of this compound down the drain or in the regular trash.

By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, upholding the highest standards of scientific integrity and laboratory safety.

References

  • iChemical. (n.d.). This compound, CAS No. 118994-89-1.
  • CPAChem. (2020, January 28). Safety data sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.